2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride
Description
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Properties
IUPAC Name |
benzyl N-(1-amino-2-methylpropan-2-yl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-12(2,9-13)14-11(15)16-8-10-6-4-3-5-7-10;/h3-7H,8-9,13H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZRRUYZVDJUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)NC(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662667 | |
| Record name | Benzyl (1-amino-2-methylpropan-2-yl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850033-67-9 | |
| Record name | Benzyl (1-amino-2-methylpropan-2-yl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a specialized chemical intermediate. We will delve into its structural characteristics, physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility in the fields of organic synthesis and medicinal chemistry. This document is intended to serve as a technical resource, offering field-proven insights and practical methodologies.
Core Molecular Identity and Structure
This compound is a mono-protected diamine, a structural motif of significant interest in the synthesis of complex organic molecules. The presence of a carbobenzyloxy (Cbz) group on one of the two amine functions allows for selective chemical transformations, making it a valuable building block.[1] The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, simplifying its handling and application in various reaction conditions.[2]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 850033-67-9[1][3][4][5] |
| Molecular Formula | C₁₂H₁₉ClN₂O₂[1] |
| Molecular Weight | 258.74 g/mol [1][3] |
| IUPAC Name | benzyl N-(1-amino-2-methylpropan-2-yl)carbamate;hydrochloride[1] |
| Canonical SMILES | CC(C)(CN)NC(=O)OCC1=CC=CC=C1.Cl[1] |
| InChI Key | QCZRRUYZVDJUJR-UHFFFAOYSA-N[1] |
The core structure features a sterically hindered tertiary carbon attached to both a protected secondary amine and a methyl group, as well as a primary aminomethyl group (-CH₂NH₂). This arrangement provides a unique scaffold for synthetic chemists.
Caption: Key Functional Groups.
Physicochemical Properties and Handling
The physical and chemical properties of this compound are largely dictated by the interplay between the Cbz protecting group and the hydrochloride salt.
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| PSA (Polar Surface Area) | 67.84 Ų | Influences membrane permeability and solubility. |
| LogP | 3.35680 | Indicates moderate lipophilicity. |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon)[3] | Essential to prevent degradation. |
Solubility and Stability: The hydrochloride salt form generally confers improved solubility in polar solvents, including water and alcohols, compared to the free base. The Cbz group is known for its robustness and stability across a wide range of non-reductive reaction conditions, including basic and mildly acidic media.[6] This stability is a key advantage, allowing for extensive synthetic modifications on other parts of the molecule without compromising the protected amine.[6]
Safe Handling: While a specific Safety Data Sheet (SDS) for this exact compound is not readily available, safe handling procedures should be based on related compounds, such as the parent diamine, 2-methylpropane-1,2-diamine.[7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]
-
Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat and ignition sources.[3][7]
The Strategic Role of the Carbobenzyloxy (Cbz) Group
The introduction of the Cbz protecting group by Bergmann and Zervas in 1932 was a watershed moment in synthetic chemistry, particularly for peptide synthesis.[6] Its function is to temporarily "mask" a reactive amine, preventing it from participating in unwanted side reactions.[6]
Key Characteristics:
-
Stability: The Cbz group is stable to a variety of reagents and conditions, providing a wide synthetic window for other transformations.[6][11]
-
Selective Removal: Its primary advantage is that it can be removed under specific and mild conditions, most commonly catalytic hydrogenolysis, which does not affect many other functional groups.[1][2][12] It can also be cleaved by strong acids, though this method is less selective.[1][11]
References
- 1. smolecule.com [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-N-Cbz-2-methylpropane-1,2-diamine-HCl|lookchem [lookchem.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 9. cloudfront.zoro.com [cloudfront.zoro.com]
- 10. fishersci.com [fishersci.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride molecular structure
An In-Depth Technical Guide to the Molecular Structure and Applications of 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride
Abstract
This technical guide provides a comprehensive analysis of this compound, a key intermediate in organic synthesis and medicinal chemistry. The document elucidates the compound's molecular architecture, focusing on the interplay between its three core components: the 2-methylpropane-1,2-diamine backbone, the regioselective N-carbobenzyloxy (Cbz) protecting group, and the hydrochloride salt. We will explore the causality behind its synthesis, the rationale for its structural features, and how these features dictate its reactivity and utility. Detailed protocols, spectroscopic fingerprints, and applications in drug discovery are discussed, providing researchers and drug development professionals with a foundational understanding of this versatile chemical building block.
Physicochemical Properties and Identification
This compound is a stable, solid compound primarily used as a synthetic intermediate.[1] Its hydrochloride form enhances stability and solubility, making it suitable for various laboratory applications.[1]
| Property | Value |
| IUPAC Name | benzyl N-(1-amino-2-methylpropan-2-yl)carbamate;hydrochloride[1] |
| CAS Number | 850033-67-9[1][2] |
| Molecular Formula | C₁₂H₁₉ClN₂O₂[1] |
| Molecular Weight | 258.75 g/mol [1] |
| Canonical SMILES | CC(C)(CN)NC(=O)OCC1=CC=CC=C1.Cl[1] |
| InChI Key | QCZRRUYZVDJUJR-UHFFFAOYSA-N[1] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C[2][3] |
Elucidation of the Molecular Structure
The utility of this compound is a direct consequence of its carefully designed molecular structure, which facilitates sequential and controlled chemical modifications.
The Diamine Backbone
The core of the molecule is 2-methylpropane-1,2-diamine.[4][5][6][7] This structure, also known as 1,2-diamino-2-methylpropane, is a vicinal diamine characterized by a propane chain with two amine groups on adjacent carbons (C1 and C2). The presence of two methyl groups on C2 makes the C2 amine tertiary, sterically hindering it compared to the primary amine at the C1 position. This inherent structural difference is pivotal for the regioselective synthesis of the final compound.
The Carbobenzyloxy (Cbz) Protecting Group
The carbobenzyloxy (Cbz) group is a benzyl carbamate functionality attached to one of the nitrogen atoms.[1] In organic synthesis, and particularly in peptide chemistry, carbamates are extensively used as protecting groups for amines.[8][9] The Cbz group is prized for its stability under a range of conditions and its susceptibility to clean removal via specific deprotection methods.[10]
The primary function of the Cbz group in this molecule is to "mask" the reactivity of the C2 amine. This selective protection is crucial, as it leaves the primary amine at C1 free for subsequent reactions like alkylation or amide bond formation.[1] This strategy of differential protection is fundamental to multi-step syntheses, preventing unwanted side reactions and enabling the construction of complex molecular architectures.[1]
Furthermore, the carbamate linkage is a well-recognized peptide bond surrogate in medicinal chemistry.[8][11] Replacing a native amide bond with a carbamate can confer metabolic stability against proteases, a critical attribute for improving the pharmacokinetic profiles of peptide-based drug candidates.[11]
The Hydrochloride Salt
The "hydrochloride" designation indicates that the molecule is a salt, formed by the reaction of the free primary amine at the C1 position with hydrochloric acid. This protonation of the amine to form an ammonium chloride salt serves two practical purposes:
-
Enhanced Stability: The salt form is typically more crystalline and less prone to degradation during storage compared to the free base.
-
Modified Solubility: It increases the compound's solubility in protic solvents, which can be advantageous for certain reaction conditions or purification protocols.[1]
Caption: Molecular structure of this compound.
Spectroscopic Characterization
The proposed structure is confirmed through standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1]
-
¹H NMR Spectroscopy : The proton NMR spectrum provides a detailed map of the molecule.[1] Key expected resonances include signals for the aromatic protons of the benzyl group, a singlet for the benzylic CH₂ protons, a broad singlet for the carbamate N-H proton, distinct signals for the gem-dimethyl protons (two CH₃ groups), a signal for the C1-CH₂ group, and a broad signal corresponding to the protons of the ammonium (NH₃⁺) group.
-
Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of key functional groups through their characteristic vibrational modes.[1] A strong absorption band is expected in the range of 1690-1720 cm⁻¹, which is diagnostic for the carbonyl (C=O) stretch of the carbamate group.[1] Additionally, N-H stretching vibrations from both the carbamate and the ammonium salt will be visible, typically as broad bands.[12]
Synthesis and Chemical Reactivity
The synthesis is a multi-step process designed to achieve selective protection of one amine group.[1]
General Synthesis Protocol
The synthesis of this compound is a well-established procedure in organic chemistry.
-
Starting Material Preparation : The synthesis begins with the commercially available diamine, 2-methylpropane-1,2-diamine.[1]
-
Selective N-Protection : The diamine is reacted with benzyl chloroformate (Cbz-Cl) in a suitable solvent. Careful control of stoichiometry (typically using one equivalent of the protecting agent) and reaction conditions is essential to favor mono-protection and achieve a high yield of the desired product, which can range from 80-90%.[1] The tertiary amine at the C2 position is generally more nucleophilic, leading to its preferential reaction.
-
Hydrochloride Salt Formation : Following the protection step, the resulting N-Cbz protected diamine is treated with a solution of hydrochloric acid (e.g., HCl in ether or dioxane).[1] This protonates the remaining free primary amine at the C1 position, causing the hydrochloride salt to precipitate, which can then be isolated by filtration.
Caption: General workflow for the synthesis of the target compound.
Key Chemical Reactions
The structural design of the molecule enables two critical, subsequent transformations:
-
Deprotection : The Cbz group is reliably cleaved under reductive conditions, most commonly catalytic hydrogenation (e.g., H₂, Pd/C).[1][10] This reaction regenerates the free diamine, allowing for further functionalization at the C2 position after chemistry has been performed at C1. Strong acids can also be used for deprotection.[10]
-
Functionalization of the Free Amine : The primary ammonium salt can be deprotonated to its free amine form, which serves as a potent nucleophile. It readily participates in reactions such as acylation with carboxylic acids or acid chlorides to form amides, or alkylation with various electrophiles.[1]
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable building block in several areas.
-
Organic Synthesis Intermediate : Its primary role is as a versatile intermediate.[1] The orthogonal nature of the protected and free amines allows for the stepwise construction of complex molecules, including pharmaceuticals and other biologically active compounds.[1]
-
Scaffold for Chemical Libraries : Vicinal diamines are foundational scaffolds for generating libraries of small molecules for high-throughput screening in drug discovery.[13] The defined spatial relationship between the two amine groups, especially in such conformationally restricted scaffolds, can decrease the entropic penalty of binding to a biological target, potentially leading to higher affinity ligands.[14]
-
Peptidomimetics : As previously mentioned, the carbamate moiety can mimic a peptide bond, making the compound useful in the synthesis of peptide-based drugs with enhanced stability.[11][15] This is a key strategy to overcome the poor in vivo stability and low bioavailability that often limit the therapeutic potential of natural peptides.[11]
Conclusion
This compound is more than a simple chemical compound; it is a strategically designed synthetic tool. Its molecular structure, featuring a diamine core with one amine selectively protected by a Cbz group and the other stabilized as a hydrochloride salt, provides a robust platform for controlled, sequential chemical synthesis. This design directly enables its application as a critical building block for complex organic molecules, peptidomimetics, and compound libraries, cementing its importance for professionals in the fields of synthetic chemistry and drug development.
References
- 1. Buy this compound | 850033-67-9 [smolecule.com]
- 2. 2-N-Cbz-2-methylpropane-1,2-diamine-HCl|lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Methyl-1,2-propanediamine (CAS 811-93-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-Methyl-1,2-propanediamine | CAS#:811-93-8 | Chemsrc [chemsrc.com]
- 6. 2-Methyl-1,2-propanediamine [webbook.nist.gov]
- 7. 2-Methylpropylenediamine | C4H12N2 | CID 13128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. lifechemicals.com [lifechemicals.com]
- 15. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-N-Cbz-2-Methylpropane-1,2-diamine Hydrochloride
Introduction: The Strategic Importance of Protected Diamines in Synthesis
In the landscape of modern medicinal chemistry and drug development, precisely engineered molecular building blocks are indispensable. This compound is one such critical intermediate, valued for its unique structural features. It incorporates a vicinal diamine on a sterically hindered quaternary carbon center, with one amine selectively protected by a carbobenzyloxy (Cbz) group.[1] This mono-protection strategy is the cornerstone of its utility, allowing for sequential, site-selective functionalization of the two distinct amine groups.
The Cbz group, introduced by Bergmann and Zervas in the 1930s, remains a cornerstone of amine protection, particularly in peptide synthesis.[2] Its stability to a wide range of reaction conditions, coupled with its facile removal via catalytic hydrogenolysis, provides a robust and orthogonal protecting group strategy.[3][4] The hydrochloride salt form of the title compound enhances its stability, crystallinity, and solubility in polar solvents, making it a reliable and easy-to-handle reagent in a research setting.[1][5][6]
This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering not just protocols but the underlying chemical principles and field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Synthetic Pathway
The synthesis of this compound is a multi-step process that hinges on the selective protection of a sterically differentiated diamine. The overall workflow involves sourcing the starting diamine, performing a chemoselective N-protection, and converting the product into a stable hydrochloride salt.
Caption: Overall workflow for the synthesis of the target compound.
Starting Material: 2-Methylpropane-1,2-diamine
The synthesis begins with the starting material, 2-methylpropane-1,2-diamine (CAS 811-93-8).[][8][9] This compound can be synthesized via several routes, such as the catalytic amination of 2-amino-2-methyl-1-propanol.[10] For most laboratory applications, this starting material is commercially available. It is a flammable and corrosive liquid, necessitating appropriate safety precautions during handling.[]
Core Reaction: Selective Mono-N-Cbz Protection
This step is the most critical part of the synthesis. The goal is to selectively protect the primary amine (-CH₂NH₂) over the tertiary amine (-C(CH₃)₂NH₂) of 2-methylpropane-1,2-diamine.
Causality Behind Selectivity: The successful mono-protection relies on the inherent difference in steric hindrance between the two amino groups. The primary amine is located on a methylene group and is significantly more sterically accessible than the tertiary amine, which is attached to a quaternary carbon atom. By using a bulky acylating agent like benzyl chloroformate (Cbz-Cl) and carefully controlling the reaction conditions (e.g., low temperature, stoichiometric control of reagents), the reaction can be directed to occur preferentially at the less hindered primary amine.[1][11]
Reaction Mechanism: The protection mechanism involves a standard nucleophilic acyl substitution.[2] The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The tetrahedral intermediate then collapses, expelling a chloride ion as the leaving group. This process generates one equivalent of hydrochloric acid, which must be neutralized by a base to prevent the protonation of the remaining unreacted amine, which would render it non-nucleophilic.[2]
Experimental Protocol: N-Cbz Protection
-
Preparation: To a solution of 2-methylpropane-1,2-diamine (1.0 equivalent) in a suitable solvent mixture such as THF/water (2:1) in a round-bottom flask, add sodium bicarbonate (NaHCO₃) (2.0 equivalents).[2] Cool the mixture to 0 °C in an ice bath with stirring.
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.1 to 1.5 equivalents) dropwise to the cooled solution, ensuring the internal temperature remains below 5 °C.[2] The use of a slight excess of Cbz-Cl helps drive the reaction to completion.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring for 18-24 hours.[2]
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the pure 2-N-Cbz-2-Methylpropane-1,2-diamine free base.[2]
Final Step: Hydrochloride Salt Formation
Converting the purified, oily, or low-melting solid free base into its hydrochloride salt is a standard practice to improve its handling properties. Amine salts are typically crystalline solids that are more stable and easier to weigh and store than their free base counterparts.[5][6] The salt formation also enhances water solubility.[5][6]
Mechanism: This is a simple acid-base reaction. The lone pair of the remaining free tertiary amine acts as a base, accepting a proton from hydrochloric acid to form a positively charged ammonium ion, with chloride as the counter-ion.[5][12]
Experimental Protocol: Salt Formation
-
Dissolution: Dissolve the purified 2-N-Cbz-2-Methylpropane-1,2-diamine free base (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent like diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) (1.0-1.1 equivalents) dropwise.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. The mixture may be cooled in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the resulting white solid under vacuum to obtain the final product, this compound.
Part 2: Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Physical Properties
The final product should be a white to off-white crystalline solid. Its stability is enhanced by storage under an inert gas at refrigerated temperatures (2-8°C).[13]
| Property | Typical Value |
| Molecular Formula | C₁₂H₁₉ClN₂O₂ |
| Molecular Weight | 258.75 g/mol [1] |
| Appearance | White to off-white solid |
| Storage | 2-8°C under inert gas[13] |
Spectroscopic Analysis
Spectroscopic data provides unambiguous confirmation of the molecular structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: This technique confirms the presence of all proton environments in the molecule. Key expected signals include the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the protons on the diamine backbone. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C-NMR: This provides information about the carbon skeleton. The spectrum should show distinct signals for the carbamate carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the propane backbone.
| ¹H-NMR (Expected Signals) | ¹³C-NMR (Expected Signals) |
| ~7.3 ppm (m, 5H, Ar-H ) | ~156 ppm (C =O, carbamate) |
| ~5.1 ppm (s, 2H, -O-CH₂ -Ph) | ~137 ppm (Ar-C , quaternary) |
| ~3.4 ppm (s, 2H, -CH₂ -NH₃⁺) | ~128 ppm (Ar-C H) |
| ~1.3 ppm (s, 6H, -C(CH₃ )₂) | ~67 ppm (-O-C H₂-Ph) |
| Amine & amide protons (broad signals) | ~55 ppm (-C (CH₃)₂) |
| ~50 ppm (-C H₂-NH₃⁺) | |
| ~24 ppm (-C(C H₃)₂) |
Note: Actual chemical shifts (ppm) may vary depending on the solvent and instrument used.
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The formation of the carbamate and the presence of the ammonium salt will result in characteristic absorption bands.
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Rationale for Identification |
| N-H Stretch (Ammonium) | 3200-3000 cm⁻¹ (broad) | Confirms the presence of the protonated amine (R-NH₃⁺). |
| C-H Stretch (Aromatic) | 3100-3000 cm⁻¹ | Indicates the C-H bonds of the phenyl ring. |
| C-H Stretch (Aliphatic) | 3000-2850 cm⁻¹ | Corresponds to the C-H bonds of the propane and benzyl methylene groups. |
| C=O Stretch (Carbamate) | ~1690 cm⁻¹ | A strong absorption band characteristic of the carbamate carbonyl group. This is a key indicator of successful Cbz-protection.[14] |
| N-H Bend (Amine/Amide) | ~1530 cm⁻¹ | Corresponds to the N-H bending vibration. |
| C-O Stretch | ~1250 cm⁻¹ | Indicates the C-O bond of the carbamate. |
C. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 223.18, representing the molecule after the loss of HCl.
Conclusion
The synthesis of this compound is a well-established process that leverages fundamental principles of organic chemistry, including chemoselectivity based on steric hindrance and the utility of protecting groups. The protocols described herein, when combined with rigorous analytical characterization, provide a reliable pathway to obtaining this valuable synthetic intermediate. For researchers in drug discovery and peptide chemistry, mastery of this synthesis provides access to a versatile building block for constructing complex molecular architectures.[1]
References
- 1. Buy this compound | 850033-67-9 [smolecule.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. oxfordreference.com [oxfordreference.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 8. chemscene.com [chemscene.com]
- 9. 2-Methylpropylenediamine | C4H12N2 | CID 13128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents [patents.google.com]
- 11. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 12. youtube.com [youtube.com]
- 13. lookchem.com [lookchem.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the NMR Spectral Data of 2-N-Cbz-2-Methylpropane-1,2-diamine Hydrochloride
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of NMR spectroscopy to offer a comprehensive understanding of the molecule's structural features as revealed by NMR.
Introduction: Structure and Synthetic Context
This compound, with the molecular formula C₁₂H₁₉ClN₂O₂, is a synthetic intermediate commonly utilized in peptide chemistry and other areas of organic synthesis.[1] Its structure features a 2-methylpropane-1,2-diamine backbone where one of the amino groups is protected by a benzyloxycarbonyl (Cbz) group. The presence of the hydrochloride salt enhances the compound's stability and solubility in polar solvents.[1]
The synthesis typically involves the selective mono-protection of 2-methylpropane-1,2-diamine with benzyl chloroformate, followed by treatment with hydrochloric acid to form the salt.[1] Understanding the NMR spectrum is crucial for verifying the success of this synthesis, confirming the regioselectivity of the protection, and ensuring the purity of the compound for subsequent reactions.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the aliphatic backbone, the Cbz protecting group, and the exchangeable protons. The following table summarizes the expected chemical shifts, multiplicities, and assignments.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (2H) | ~ 3.1 - 3.3 | Singlet (or AB quartet) | 2H | Methylene protons adjacent to the protonated primary amine (-NH₃⁺). The electron-withdrawing effect of the ammonium group causes a significant downfield shift. |
| H-b (6H) | ~ 1.3 - 1.5 | Singlet | 6H | Protons of the two equivalent geminal methyl groups. These are relatively shielded and appear as a sharp singlet. |
| H-c (2H) | ~ 5.1 | Singlet | 2H | Methylene protons of the benzyl group (-O-CH₂-Ph). This is a characteristic chemical shift for the Cbz group. |
| H-d (5H) | ~ 7.3 - 7.4 | Multiplet | 5H | Aromatic protons of the phenyl ring of the Cbz group. These typically appear as a complex multiplet. |
| NH-e (1H) | ~ 7.5 - 7.8 | Broad Singlet | 1H | Amide proton of the carbamate. Its chemical shift can be variable and is influenced by solvent and concentration. |
| NH₃⁺-f (3H) | ~ 8.0 - 8.5 | Broad Singlet | 3H | Protons of the ammonium group. These are significantly deshielded and often appear as a broad signal. They are exchangeable with D₂O. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts are detailed below.
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~ 45 - 48 | Methylene carbon adjacent to the protonated primary amine. Deshielded by the nitrogen. |
| C-2 | ~ 55 - 58 | Quaternary carbon attached to the two methyl groups, the C-1 methylene, and the Cbz-protected nitrogen. |
| C-3 | ~ 23 - 26 | Carbon atoms of the two equivalent geminal methyl groups. |
| C-4 | ~ 66 - 68 | Methylene carbon of the benzyl group (-O-C H₂-Ph). A characteristic peak for the Cbz group. |
| C-5 | ~ 127 - 129 | Aromatic carbons (ortho, meta, para) of the phenyl ring. |
| C-6 | ~ 136 - 138 | Quaternary aromatic carbon of the phenyl ring attached to the benzylic methylene group. |
| C-7 | ~ 156 - 158 | Carbonyl carbon of the carbamate group. This is a key indicator of the Cbz protection. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, the following protocol is recommended.
A. Sample Preparation
-
Weigh approximately 10-15 mg of the compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to the high solubility of hydrochloride salts and its ability to slow down the exchange of NH and OH protons, often resulting in sharper signals for these groups.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
B. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Temperature: 298 K.
-
Sweep Width: -2 to 12 ppm.
-
Number of Scans: 16-32 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).
-
Sweep Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio, especially for the quaternary carbons.
-
Relaxation Delay (d1): 2 seconds.
-
Structural Verification with 2D NMR Spectroscopy
To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
-
COSY: This experiment reveals proton-proton couplings. For this molecule, no significant COSY correlations are expected in the aliphatic region due to the presence of the quaternary carbon separating the H-a protons from other non-exchangeable protons.
-
HSQC: This experiment correlates directly bonded protons and carbons. It would be used to definitively link the proton signals (H-a, H-b, H-c, H-d) to their corresponding carbon signals (C-1, C-3, C-4, C-5).
Visualizations
Molecular Structure and NMR Assignments
Caption: Molecular structure of 2-N-Cbz-2-Methylpropane-1,2-diamine with NMR assignments.
Key 2D NMR Correlations
Caption: Expected key HSQC correlations for structural assignment.
References
An In-depth Technical Guide to the Stability and Storage of 2-N-Cbz-2-Methylpropane-1,2-diamine Hydrochloride
Introduction: A Key Intermediate in Modern Synthesis
2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride, with the molecular formula C₁₂H₁₉ClN₂O₂, is a critical building block in contemporary organic and medicinal chemistry.[1] Its structure, featuring a diamine backbone with one amine selectively protected by a carbobenzyloxy (Cbz) group, makes it an invaluable intermediate in the synthesis of complex molecules, particularly in peptide chemistry and the development of novel pharmaceutical agents.[1] The hydrochloride salt form enhances its solubility and stability, rendering it suitable for a variety of laboratory applications.[1]
The integrity of this molecule is paramount to the success of multi-step syntheses. Degradation can lead to the formation of impurities that complicate purification, reduce yields, and potentially introduce undesirable downstream effects. This guide provides a comprehensive overview of the chemical stability of this compound, outlines potential degradation pathways, and offers detailed protocols for its proper storage, handling, and stability assessment.
Chemical Stability & Potential Degradation Pathways
The stability of this compound is primarily dictated by the lability of the Cbz protecting group and the reactivity of the free amine and hydrochloride salt. Understanding these potential degradation routes is the first step in ensuring the long-term integrity of the compound.
The carboxybenzyl (Cbz) group is known for its robustness under a range of conditions but is susceptible to specific deprotection mechanisms which, in the context of stability, represent degradation pathways.[2]
Key Degradation Pathways:
-
Hydrolytic Cleavage: While generally stable in neutral aqueous solutions, the Cbz group can undergo hydrolysis under strongly acidic or basic conditions.[3] Acid-catalyzed hydrolysis involves protonation of the carbamate oxygen, followed by nucleophilic attack by water, leading to the release of the free diamine, carbon dioxide, and benzyl alcohol.[4]
-
Hydrogenolysis: The most common method for Cbz deprotection is catalytic hydrogenolysis.[5] While this is a synthetic utility, accidental exposure to catalytic metals (e.g., palladium, platinum) in the presence of a hydrogen source can lead to the cleavage of the Cbz group, yielding the unprotected diamine and toluene.[4]
-
Thermal Degradation: At elevated temperatures, carbamates can undergo thermal decomposition.[6][7] The specific pathway for this compound would likely involve the elimination of the Cbz group to form the free diamine, with the potential for further side reactions depending on the temperature and atmosphere.[8]
-
Oxidative Degradation: The presence of oxidizing agents can lead to the degradation of the amine functionalities.[9][10] This can be a complex process involving free-radical mechanisms, potentially leading to a variety of degradation products.[11]
-
Photolytic Degradation: While benzyl carbamates are not intensely chromophoric, prolonged exposure to high-energy light, particularly UV radiation, could potentially induce degradation.[12]
Hypothesized Degradation Pathways of this compound
Caption: Potential degradation pathways of the target compound.
Recommended Storage and Handling
Proper storage and handling are critical to prevent degradation and maintain the quality of this compound.
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows down potential thermal degradation pathways and maintains overall stability. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | Minimizes exposure to oxygen, thereby reducing the risk of oxidative degradation.[9][10] |
| Container | Tightly sealed, airtight container | Prevents the ingress of moisture, to which the hygroscopic hydrochloride salt is susceptible.[13][14] |
| Light Exposure | Store in the dark or in an amber vial | Protects the compound from potential photolytic degradation. |
Handling Precautions:
-
Hygroscopicity: This compound is hygroscopic and will readily absorb moisture from the atmosphere.[15] This can lead to clumping and may affect its reactivity.[14] It is crucial to handle the compound in a dry environment, such as a glove box or under a stream of inert gas. Minimize the time the container is open to the air.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical.
-
Weighing and Dispensing: Perform these operations in a controlled environment to minimize atmospheric exposure. It is advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture on the cold solid.
Methodologies for Stability Assessment
A comprehensive stability assessment program is essential to determine the shelf-life and appropriate storage conditions for this compound. This typically involves forced degradation studies and long-term stability testing.
Forced Degradation Studies
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify likely degradation products and establish the stability-indicating power of analytical methods.[16]
Experimental Protocol for Forced Degradation:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C in a controlled oven for 48 hours. Dissolve a known amount in the solvent for analysis.
-
Photolytic Degradation: Expose the solid compound to a calibrated light source (e.g., ICH option 2) for a specified duration. Dissolve a known amount in the solvent for analysis.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, typically High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).[17][18]
Proposed Stability-Indicating HPLC-MS Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute potential degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and Mass Spectrometry (ESI+) |
| Injection Volume | 10 µL |
Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
Long-Term and Accelerated Stability Testing
Following the identification of potential degradation products, long-term and accelerated stability studies are conducted to determine the shelf-life of the compound under recommended storage conditions.[19][20] These studies should be performed on the compound in its final packaging.[21]
Protocol for Long-Term and Accelerated Stability Testing:
-
Sample Preparation: Package multiple samples of this compound in the proposed container closure system.
-
Storage Conditions:
-
Testing Schedule:
-
Analysis: At each time point, analyze the samples for appearance, purity (using the validated stability-indicating HPLC method), and any other relevant quality attributes.
-
Data Evaluation: Analyze the data to determine the rate of degradation and extrapolate to establish a shelf-life under the recommended storage conditions.
Conclusion
This compound is a stable compound when stored and handled under the appropriate conditions. The primary stability concerns are related to the potential for hydrolysis, hydrogenolysis, and oxidative degradation, particularly if the compound is exposed to harsh conditions, moisture, or catalytic impurities. By adhering to the recommended storage conditions of refrigeration under an inert atmosphere and employing careful handling techniques to mitigate exposure to moisture, the integrity of this valuable synthetic intermediate can be preserved. The outlined methodologies for stability assessment provide a robust framework for researchers and drug development professionals to formally establish its shelf-life and ensure its quality for use in synthesis.
References
- 1. Buy this compound | 850033-67-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tutorchase.com [tutorchase.com]
- 14. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 15. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 17. A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. humiditycontrol.com [humiditycontrol.com]
- 20. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ema.europa.eu [ema.europa.eu]
- 22. biopharminternational.com [biopharminternational.com]
- 23. edaegypt.gov.eg [edaegypt.gov.eg]
- 24. database.ich.org [database.ich.org]
2-N-Cbz-2-Methylpropane-1,2-diamine Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists
Executive Summary
2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride is a selectively protected diamine that serves as a valuable intermediate in synthetic and medicinal chemistry. Its utility lies in the strategic masking of one of its two amine functionalities by a carbobenzyloxy (Cbz) group, allowing for controlled, stepwise chemical transformations. While this compound is not recognized for a direct mechanism of action as a therapeutic agent, its role as a versatile building block is critical in the construction of more complex molecules with potential biological activity. This guide provides an in-depth overview of its synthesis, properties, and applications, complete with detailed experimental protocols and workflow visualizations to support researchers in its effective utilization.
Introduction: A Building Block, Not a Bioactive Agent
In the landscape of drug discovery and development, the precise assembly of molecular scaffolds is paramount. This compound (Molecular Formula: C₁₂H₁₉ClN₂O₂) is a key player in this arena, not as a final drug product, but as a crucial intermediate.[1] It belongs to the class of diamines, compounds containing two amine functional groups.[1] The defining feature of this molecule is the selective protection of one of the primary amines with a carbobenzyloxy (Cbz) group, a common strategy in organic synthesis to prevent unwanted side reactions.[1][2] The hydrochloride salt form enhances the compound's stability and solubility, rendering it amenable to a variety of research applications.[1]
It is essential to clarify that, based on publicly available scientific literature, this compound does not have a known, specific biological mechanism of action. Instead, its significance is rooted in its application as a precursor in the synthesis of pharmaceuticals and other complex organic molecules, particularly in the realm of peptide chemistry.[1] This guide, therefore, focuses on its synthesis, chemical properties, and its role as a versatile tool for the research chemist.
Chemical Synthesis and Properties
The synthesis of this compound is a multi-step process that hinges on the selective protection of the starting material, 2-methylpropane-1,2-diamine.[1][3]
Synthetic Pathway
The synthetic route involves three primary stages:
-
Starting Material Preparation: The synthesis commences with 2-methylpropane-1,2-diamine as the foundational structure.[1]
-
Selective Amine Protection: The primary amine is protected using benzyl chloroformate (Cbz-Cl) to form the carbobenzyloxy derivative. This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of benzyl chloroformate, leading to the formation of a stable carbamate linkage.[1] Careful control of stoichiometry and reaction conditions is crucial to achieve monoprotection, leaving the second amine group available for subsequent reactions.[1]
-
Hydrochloride Salt Formation: The final step involves treating the Cbz-protected diamine with hydrochloric acid. This converts the remaining free amine into its hydrochloride salt, which generally improves the compound's crystallinity, stability, and solubility in certain solvents.[1]
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [1] |
| Molar Mass | 258.75 g/mol | [1] |
| CAS Number | 850033-67-9 | [4] |
| Appearance | Varies (typically a solid) | N/A |
| Storage Temperature | 2-8°C under inert gas | [4] |
Applications in Synthetic Chemistry
The primary value of this compound lies in its bifunctional nature, with one amine masked and the other available for reaction. This allows for a high degree of control in the synthesis of complex molecules.
Role as a Synthetic Intermediate
The free amine of the molecule can undergo a variety of chemical transformations, including:
-
Alkylation: Reaction with electrophiles to introduce alkyl groups.[1]
-
Amide Formation: Reaction with carboxylic acids or their derivatives to form amide bonds, a cornerstone of peptide and medicinal chemistry.[1]
-
Urea Formation: Reaction with isocyanates to form urea derivatives.
Once the desired modifications have been made at the free amine position, the Cbz group can be removed to reveal the second amine, which can then be further functionalized. This stepwise approach is fundamental to building complex molecular architectures.
Significance in Peptide Chemistry
The Cbz group was one of the first and remains a widely used protecting group in peptide synthesis.[2][5] Its stability under various reaction conditions and its facile removal by catalytic hydrogenation make it highly valuable.[2][5] this compound can serve as a non-natural building block or a scaffold in the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacological properties such as stability and bioavailability.
Experimental Protocols
The following are representative protocols for the synthesis and manipulation of this compound.
Protocol for Synthesis
Objective: To synthesize this compound from 2-methylpropane-1,2-diamine.
Materials:
-
2-methylpropane-1,2-diamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve 2-methylpropane-1,2-diamine (1.0 equivalent) in a suitable solvent such as dichloromethane.
-
Basification: Add an aqueous solution of sodium carbonate (2.5 equivalents) and cool the mixture in an ice bath.
-
Protection: While stirring vigorously, add benzyl chloroformate (0.95-1.0 equivalent to favor monoprotection) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected intermediate.
-
Salt Formation: Dissolve the purified intermediate in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl (1.1 equivalents) in the same or a compatible solvent.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.
Protocol for Cbz Deprotection
Objective: To remove the Cbz protecting group to yield the free diamine.
Materials:
-
2-N-Cbz-2-Methylpropane-1,2-diamine intermediate
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add a catalytic amount of Pd/C (typically 5-10 mol %) to the solution. Caution: Pd/C can be pyrophoric and should be handled with care.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Ensure the Celite pad remains wet to prevent ignition of the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected diamine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[2]
Conclusion
This compound is a specialized chemical reagent whose value is expressed in its structural and functional properties as a synthetic intermediate. While it does not possess a known direct biological mechanism of action, it empowers researchers and drug development professionals to construct novel and complex molecules with high precision. Understanding its synthesis, reactivity, and the strategic role of the Cbz protecting group is key to leveraging its full potential in the advancement of organic and medicinal chemistry.
References
- 1. Buy this compound | 850033-67-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Methylpropane-1,2-diamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. lookchem.com [lookchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
discovery and history of 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride
An In-depth Technical Guide to the Discovery and Chemistry of 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 850033-67-9), a selectively protected diamine critical to synthetic organic and medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominently available in peer-reviewed literature, its existence is a logical outcome of foundational developments in peptide and protecting group chemistry. This guide traces the history of its core components: the 2-methylpropane-1,2-diamine backbone and the revolutionary Carboxybenzyl (Cbz) protecting group. It details the chemical principles and experimental methodologies for its synthesis, characterization, and application, offering a valuable resource for researchers in drug development and complex molecule synthesis.
Introduction: A Synthesis of Necessity and Innovation
The story of this compound is not one of a sudden, isolated discovery, but of the convergent evolution of synthetic strategies. Its value lies in its bifunctional nature: a sterically hindered tertiary amine and a protected, yet accessible, primary amine. This structure allows it to serve as a versatile building block, enabling chemists to introduce a gem-dimethyl ethylamine motif in a controlled, stepwise manner.
The primary challenge in working with diamines is achieving selective functionalization. Uncontrolled reactions can lead to mixtures of di-substituted products and polymerization. The advent of amine protecting groups was the essential breakthrough that made molecules like the topic compound both possible and useful. The Carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a watershed moment in chemical synthesis.[1] It provided a robust yet removable "mask" for amines, enabling the first rational, stepwise synthesis of peptides and laying the groundwork for the controlled synthesis of countless complex molecules.[1]
This guide will deconstruct the topic compound, examining the synthesis of its diamine core and the pivotal role of the Cbz group, thereby providing a complete technical picture of its history, synthesis, and utility.
Nomenclature, Structure, and Physicochemical Properties
The compound is systematically named benzyl N-(1-amino-2-methylpropan-2-yl)carbamate hydrochloride . The structure features a 2-methylpropane-1,2-diamine core where the amino group on the secondary carbon (C2) is protected as a benzyl carbamate. The primary amino group at C1 remains as a protonated amine hydrochloride salt, which enhances the compound's stability and solubility in certain solvents.[2]
-
IUPAC Name: benzyl N-(1-amino-2-methylpropan-2-yl)carbamate;hydrochloride[2]
-
CAS Number: 850033-67-9[2]
-
Molecular Formula: C₁₂H₁₉ClN₂O₂[2]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 258.74 g/mol | [2] |
| Appearance | White to off-white solid | General Supplier Data |
| Storage Temperature | 2-8°C, under inert gas | [3] |
| Topological Polar Surface Area | 67.84 Ų | [3] |
| LogP | 3.35680 | [3] |
The Synthetic Pathway: A Two-Part History
The synthesis of this compound can be logically divided into two key stages: the formation of the diamine backbone and the selective protection of one amine.
Synthesis of the Precursor: 2-Methylpropane-1,2-diamine
The starting diamine (CAS 811-93-8) is a crucial intermediate. While several synthetic routes exist, a notable method involves the catalytic amination of 2-amino-2-methyl-1-propanol. This process highlights an efficient industrial method for creating the diamine backbone.
A patented method describes reacting 2-amino-2-methyl-1-propanol with a catalyst (such as Raney Nickel) in a high-pressure autoclave under hydrogen and liquid ammonia at elevated temperatures (160-220 °C).[4] This process directly converts the hydroxyl group into a primary amine, yielding the desired diamine.[4] The choice of a heterogeneous catalyst like Raney Nickel is strategic, as it simplifies product purification through simple filtration.[4]
Selective Protection: The Art of Amine Differentiation
With the diamine in hand, the critical step is the selective protection of one of the two amino groups. The primary amine at the C1 position is sterically less hindered than the amine at the tertiary C2 position, but the latter is more nucleophilic. However, under controlled stoichiometric conditions, the reaction can be guided to favor mono-protection.
The standard procedure involves reacting the diamine with one equivalent of benzyl chloroformate (Cbz-Cl) in the presence of a base. The base is crucial to neutralize the HCl generated during the reaction, driving the formation of the carbamate.[2] The resulting mono-Cbz-protected free base is then treated with hydrochloric acid to precipitate the stable hydrochloride salt, which aids in purification and handling.[2]
Experimental Protocols
Disclaimer: The following protocols are representative methodologies based on established chemical principles and related procedures. Researchers should conduct a thorough risk assessment before proceeding.
Protocol 1: Synthesis of 2-Methylpropane-1,2-diamine (Adapted from Patent CN103626664B)[4]
-
Apparatus Setup: Charge a high-pressure autoclave with 2-amino-2-methyl-1-propanol and 2-10% by weight of a suitable hydrogenation catalyst (e.g., Raney Nickel).
-
Inerting: Seal the autoclave and replace the internal atmosphere with hydrogen gas, followed by vacuum evacuation. Repeat this cycle three times to ensure an inert atmosphere.
-
Reaction: Introduce liquid ammonia (1.5 to 6 molar equivalents relative to the starting alcohol) and pressurize the vessel with hydrogen gas. Heat the reaction mixture to 160-220 °C and maintain for 6-15 hours with vigorous stirring.
-
Work-up: After cooling the reactor to room temperature and venting excess pressure, filter the reaction mixture to remove the catalyst.
-
Purification: Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure 2-methylpropane-1,2-diamine.
Protocol 2: General Procedure for Mono-Cbz Protection and Salt Formation
-
Dissolution: Dissolve 2-methylpropane-1,2-diamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a magnetic stir bar and cooled in an ice bath to 0 °C.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.
-
Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.0 equivalent) dropwise to the stirred solution, ensuring the temperature is maintained at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Aqueous Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mono-Cbz protected diamine.
-
Purification: Purify the crude product via column chromatography on silica gel.
-
Salt Formation: Dissolve the purified product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether (e.g., 2 M) dropwise until precipitation is complete.
-
Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Visualization of Synthetic Workflow
The overall synthetic strategy is depicted below, outlining the transformation from the starting aminopropanol to the final hydrochloride salt.
Caption: Synthetic pathway for the target compound.
Applications in Research and Drug Development
The utility of this compound stems from its identity as a chiral building block and a synthetic intermediate.[2]
-
Pharmaceutical Synthesis: As a bifunctional molecule, it allows for the sequential addition of different molecular fragments. The free primary amine can be alkylated, acylated, or used in reductive amination, while the Cbz-protected amine remains inert. The Cbz group can then be removed under standard hydrogenolysis conditions (H₂/Pd-C), revealing a new reactive site for further elaboration.[2] This makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.
-
Peptide Chemistry: The Cbz group is classic in peptide synthesis. This compound can be used to introduce a non-natural amino acid analogue into a peptide chain, imparting specific conformational constraints or properties.[2]
-
Ligand Development: The diamine motif is a common feature in ligands for metal catalysts and in molecules designed to interact with biological targets. The controlled, stepwise functionalization enabled by this reagent is advantageous in creating diverse libraries of compounds for screening.
Conclusion
This compound is a testament to the power of protecting group chemistry in modern organic synthesis. While its own "discovery" may not be a landmark event, it stands on the shoulders of giants—namely, the development of practical methods to synthesize diamines and the revolutionary introduction of the Cbz group by Bergmann and Zervas. This guide has provided a technical framework for understanding its origins, synthesis, and application, offering researchers the foundational knowledge needed to effectively utilize this versatile chemical building block.
References
- 1. Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate | C12H17N3O3 | CID 24820359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 850033-67-9 [smolecule.com]
- 3. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents [patents.google.com]
The Strategic Application of Cbz-Protected Diamines in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Unsung Workhorse of Drug Discovery
In the intricate tapestry of medicinal chemistry, the synthesis of complex, biologically active molecules demands a masterful control over reactive functional groups. Among the myriad tools at the chemist's disposal, protecting groups stand as silent guardians, ensuring that specific sites within a molecule remain untouched while other transformations proceed. Within this class of essential reagents, the Carbobenzyloxy (Cbz or Z) group, particularly when applied to diamines, has carved out a pivotal role. Cbz-protected diamines are not merely inert intermediates; they are versatile and strategic building blocks that serve as foundational scaffolds, flexible linkers, and key pharmacophoric elements in a multitude of therapeutic agents.[1]
This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the multifaceted applications of Cbz-protected diamines in medicinal chemistry. Moving beyond a simple recitation of facts, this document will delve into the causality behind experimental choices, offering field-proven insights into the strategic deployment of these critical synthons. We will explore their synthesis, their role in constructing complex molecular architectures, and the nuanced art of their deprotection, all grounded in authoritative literature and practical, validated protocols.
The Cbz Group: A Shield of Stability and a Gateway to Functionality
The utility of a Cbz-protected diamine is fundamentally rooted in the properties of the Cbz group itself. Introduced by Bergmann and Zervas in the 1930s for peptide synthesis, the Cbz group is a carbamate formed between an amine and benzyl chloroformate.[2] Its enduring popularity stems from a unique combination of stability and selective lability.
Key Characteristics of the Cbz Group:
-
Robust Stability: Cbz-protected amines exhibit remarkable stability across a broad spectrum of reaction conditions, including basic and mildly acidic environments.[2] This robustness allows for a wide range of subsequent chemical modifications to be performed on other parts of the molecule without jeopardizing the protected amine.
-
Orthogonality: The Cbz group is orthogonal to many other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group.[1] This orthogonality is the cornerstone of complex, multi-step syntheses, enabling the selective deprotection and functionalization of different amine groups within the same molecule.[1]
-
Facile and Selective Removal: Despite its stability, the Cbz group can be removed under specific and generally mild conditions, most commonly through catalytic hydrogenolysis.[3] This cleavage is typically clean, affording the free amine, toluene, and carbon dioxide as byproducts, which are easily removed.[3] Alternative deprotection methods, such as treatment with strong acids like HBr in acetic acid, provide valuable options when catalytic hydrogenation is incompatible with other functional groups in the molecule.
The strategic decision to employ a Cbz protecting group over other options is often dictated by the overall synthetic plan. Its resistance to conditions that would cleave a Boc group, for instance, allows for a hierarchical deprotection strategy, a critical element in the synthesis of complex molecules with multiple reactive sites.
Cbz-Protected Diamines as Versatile Scaffolds and Building Blocks
The true power of Cbz-protected diamines in medicinal chemistry lies in their ability to serve as versatile scaffolds for the construction of diverse molecular architectures. By temporarily masking one of the two amine functionalities, these molecules provide a reactive handle for the introduction of various substituents, leading to the creation of libraries of compounds for biological screening.
Conformationally Restricted Diamines:
One of the most impactful applications of diamine scaffolds is in the creation of conformationally restricted molecules.[4] By incorporating the diamine into a rigid cyclic or bicyclic framework, chemists can precisely control the spatial orientation of appended functional groups. This pre-organization can lead to a significant increase in binding affinity for a biological target by reducing the entropic penalty of binding.[4] The use of Cbz protection allows for the selective functionalization of one nitrogen atom of the rigid scaffold, followed by deprotection and subsequent modification of the second nitrogen, enabling the synthesis of highly tailored and potent drug candidates.
Piperazine and its Derivatives:
The piperazine ring is a classic example of a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs.[5][6] Mono-Cbz-protected piperazine is a commercially available and highly valuable building block for the synthesis of a wide range of therapeutic agents, particularly those targeting the central nervous system (CNS).[6] The Cbz group allows for the initial elaboration of one nitrogen atom, often through N-arylation or N-alkylation, followed by deprotection and further functionalization of the second nitrogen to introduce pharmacophoric elements or to modulate physicochemical properties such as solubility and membrane permeability.
Chiral Diamines in Asymmetric Synthesis:
Chiral diamines are indispensable in asymmetric catalysis, serving as ligands for metal catalysts that can induce stereoselectivity in a wide variety of chemical transformations.[7] The synthesis of these chiral ligands often relies on the use of protecting groups to differentiate the two amine functionalities. Cbz protection is frequently employed in the synthesis of chiral diamines, such as derivatives of trans-1,2-diaminocyclohexane, which are foundational to a number of highly effective asymmetric catalysts.[8] These catalysts, in turn, are used to produce enantiomerically pure drug substances, where a single enantiomer is responsible for the desired therapeutic effect. A notable example of the importance of chiral diamines is in the synthesis of the anticoagulant drug Edoxaban, where a key intermediate is a chiral cis-diamine on a cyclohexane ring.[9][10][11]
The Diamine as a Strategic Linker in Bifunctional Molecules
In recent years, the paradigm of drug action has expanded beyond simple receptor occupancy to include targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. These molecules are composed of a ligand for the target protein and a ligand for the E3 ligase, connected by a chemical linker.
The linker is not merely a passive spacer but plays a critical role in the efficacy of the PROTAC. Its length, rigidity, and chemical composition are all crucial parameters that must be optimized to ensure the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Diamines are frequently employed as key components of these linkers, and Cbz-protected diamines serve as invaluable building blocks for their construction. The ability to selectively functionalize one end of the diamine linker, attach it to one of the ligands, deprotect the other end, and then connect it to the second ligand is a common and effective strategy in PROTAC synthesis.
Cbz-Protected Diamines as Precursors to Key Pharmacophores
Beyond their role as scaffolds and linkers, Cbz-protected diamines are often direct precursors to the final pharmacophoric elements of a drug molecule. The strategic removal of the Cbz group at a late stage in the synthesis can unmask a primary or secondary amine that is itself a critical hydrogen bond donor or acceptor, or a site for interaction with the biological target.
Case Study: HIV Protease Inhibitors
Peptidomimetics have been a cornerstone of HIV protease inhibitor design.[12][13] Many of these inhibitors feature a core structure that mimics the transition state of peptide bond cleavage. Cbz-protected diamines have been utilized in the synthesis of these complex molecules, where the diamine moiety serves as a precursor to a key part of the peptidomimetic backbone. For instance, in the synthesis of (hydroxyethyl)hydrazine isostere-based inhibitors, a Cbz-protected carbazate is used to open a chiral epoxide, setting the stage for the construction of the core of the inhibitor.[14] The Cbz group is then removed via hydrogenation to reveal a free amine that is subsequently coupled with other fragments of the molecule.[14]
Experimental Protocols
The following protocols are provided as representative examples of the synthesis and deprotection of Cbz-protected diamines. These are intended to be illustrative and may require optimization for specific substrates and scales.
Protocol 1: Mono-Cbz Protection of Ethylenediamine
This protocol describes a common method for the selective mono-protection of a symmetrical diamine.
Materials:
-
Ethylenediamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylenediamine (5.0 equivalents) in a mixture of DCM and water (1:1).
-
Basification: Add sodium carbonate (2.5 equivalents) to the solution and stir vigorously.
-
Addition of Cbz-Cl: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of benzyl chloroformate (1.0 equivalent) in DCM dropwise over 1-2 hours, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford N-Cbz-ethylenediamine.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
This is the most common and generally mildest method for Cbz deprotection.
Materials:
-
Cbz-protected amine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon catalyst (typically 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are typically removed during this step.[3]
Protocol 3: Cbz Deprotection using HBr in Acetic Acid
This method is useful for substrates that are sensitive to hydrogenation.
Materials:
-
Cbz-protected amine
-
Hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH)
-
Glacial acetic acid
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid.
-
Reagent Addition: Add a solution of hydrobromic acid in acetic acid.
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours, monitoring by TLC.
-
Work-up: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated product (often as the HBr salt) by filtration, wash with diethyl ether, and dry under vacuum.
Data Presentation
Table 1: Comparison of Common Cbz Deprotection Methods
| Deprotection Method | Reagents | Typical Conditions | Advantages | Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | MeOH or EtOH, rt, 1-24 h | Mild, neutral pH, high yields, clean byproducts | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups); safety concerns with H₂ gas |
| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | Avoids the use of flammable H₂ gas, safer for larger scale | May require elevated temperatures |
| Acidic Cleavage | HBr in Acetic Acid (33%) | rt, 1-4 h | Useful for substrates sensitive to hydrogenation | Harsh acidic conditions can affect other acid-labile groups |
| Lewis Acid-Mediated | AlCl₃, HFIP | rt | Good functional group tolerance, avoids H₂ and heavy metals | May not be suitable for all substrates, requires specific solvents |
Visualization of Key Concepts
Diagram 1: Orthogonal Protection Strategy
Caption: Orthogonal deprotection of a diamine protected with Boc and Cbz groups.
Diagram 2: General Workflow for Cbz-Protected Diamine in Drug Synthesis
Caption: A generalized synthetic workflow utilizing a mono-Cbz-protected diamine.
Conclusion: A Timeless Tool for Future Innovations
The Cbz-protected diamine, born out of the necessity to control reactivity in peptide synthesis, has evolved into an indispensable and versatile tool in the modern medicinal chemist's arsenal. Its unique combination of stability, orthogonal reactivity, and selective deprotection has solidified its role in the construction of complex molecular architectures. From providing rigid scaffolds that enhance binding affinity to serving as tunable linkers in targeted protein degraders, and acting as direct precursors to critical pharmacophores, the strategic application of Cbz-protected diamines continues to drive innovation in drug discovery. As the complexity of therapeutic targets increases, the demand for precise and efficient synthetic methodologies will only grow. In this landscape, the humble yet powerful Cbz-protected diamine is poised to remain a cornerstone of medicinal chemistry for the foreseeable future, enabling the synthesis of the next generation of life-saving medicines.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. HIV protease inhibitors: peptidomimetic drugs and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The peptidomimetic approach for the design of viral protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Synthesis Protocol for 2-N-Cbz-2-Methylpropane-1,2-diamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, field-tested protocol for the synthesis of 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride. This compound is a valuable building block in medicinal chemistry and peptide synthesis, primarily utilized as a synthetic intermediate where selective functionalization of a primary amine is required in the presence of a sterically hindered tertiary amine.[1] The strategic installation of the carbobenzyloxy (Cbz) protecting group allows for robust protection of the more accessible primary amine, which can be cleanly removed in later synthetic steps.[1][2]
The protocol herein is structured to ensure reproducibility and high yield, detailing not only the procedural steps but also the underlying chemical principles and critical control points. The final hydrochloride salt form enhances the compound's stability and solubility, making it more amenable for storage and subsequent applications.[1]
Synthetic Strategy and Mechanism
The synthesis proceeds in two primary stages: (1) the selective N-protection of the primary amine of 2-methylpropane-1,2-diamine with benzyl chloroformate (Cbz-Cl), and (2) the conversion of the resulting free base into its hydrochloride salt.
Reaction Scheme:
Mechanistic Insight:
The core of this synthesis is the nucleophilic acyl substitution reaction. The primary amine of 2-methylpropane-1,2-diamine, being less sterically hindered than the tertiary amine, acts as the nucleophile. It attacks the electrophilic carbonyl carbon of benzyl chloroformate.[2] The reaction liberates hydrochloric acid, which is neutralized by a base (e.g., sodium bicarbonate) to drive the reaction to completion and prevent the protonation of the starting diamine.[2] The reaction is typically performed at reduced temperatures (0 °C) to control the exothermicity and minimize the formation of di-protected byproducts.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding the target compound in good to excellent yields (typically 80-90%).[1]
Materials and Equipment
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 2-Methylpropane-1,2-diamine | C₄H₁₂N₂ | 88.15 | 811-93-8 | Starting material. |
| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | 501-53-1 | Toxic Lachrymator. Handle in fume hood. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Base. |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 109-99-9 | Solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent. |
| Sodium Sulfate (Na₂SO₄), Anhydrous | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | For salt formation (e.g., 2M solution in Ether). |
| Deionized Water (H₂O) | H₂O | 18.02 | 7732-18-5 | |
| Brine (Saturated NaCl solution) | NaCl/H₂O | - | - | For work-up. |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Buchner funnel and filtration apparatus
-
Standard laboratory glassware and personal protective equipment (PPE)
Step-by-Step Synthesis Procedure
Part A: N-Cbz Protection
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-methylpropane-1,2-diamine (1.0 eq.) in a 2:1 mixture of Tetrahydrofuran (THF) and water (e.g., 15 mL for ~2.6 mmol of amine).[2] Place the flask in an ice bath and begin stirring.
-
Base Addition: Add sodium bicarbonate (2.0 eq.) to the solution.[2]
-
Cbz-Cl Addition: While stirring vigorously at 0 °C, add benzyl chloroformate (Cbz-Cl, 1.1-1.5 eq.) dropwise over 30 minutes. Caution: Cbz-Cl is a toxic lachrymator and should be handled with extreme care in a well-ventilated fume hood.[3]
-
Reaction: Allow the reaction mixture to stir at 0 °C, monitoring its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-24 hours.[2]
-
Work-up: Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.[2]
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
Part B: Purification and Salt Formation
-
Purification: Purify the crude residue by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in n-hexane (e.g., starting from 20% and increasing to 40% EtOAc/n-hexane).[2] Combine the fractions containing the desired product and concentrate under reduced pressure.
-
Salt Formation: Dissolve the purified N-Cbz-2-methylpropane-1,2-diamine free base in a minimal amount of a suitable organic solvent like dichloromethane or diethyl ether.
-
Acidification: While stirring, add a 2M solution of HCl in diethyl ether dropwise until a precipitate is formed and no further precipitation is observed.
-
Isolation: Collect the white solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the final product, this compound, under vacuum.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of 2-N-Cbz-2-Methylpropane-1,2-diamine HCl.
Product Data and Characterization
| Property | Value/Description | Source |
| IUPAC Name | Benzyl N-(1-amino-2-methylpropan-2-yl)carbamate hydrochloride | [1] |
| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [1] |
| Molecular Weight | 258.75 g/mol | [1] |
| CAS Number | 850033-67-9 | [4] |
| Appearance | White to off-white solid | Typical |
| Typical Yield | 80-90% | [1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [4] |
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and purity.
-
HPLC: To determine the final purity of the compound.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend reaction time and monitor by TLC. Ensure Cbz-Cl is not degraded. |
| Mechanical loss during work-up/purification. | Ensure efficient extraction; be careful during phase separation and transfers. | |
| Di-protection Product | Reaction temperature too high; Cbz-Cl added too quickly. | Maintain reaction temperature at 0 °C. Add Cbz-Cl slowly and dropwise. |
| Starting Material Remains | Insufficient Cbz-Cl. | Use a slight excess of Cbz-Cl (1.1-1.5 equivalents). |
| Inactive Cbz-Cl. | Use a fresh bottle of benzyl chloroformate. | |
| Oily Product (Salt Formation) | Impurities present; incorrect solvent. | Ensure the free base is fully purified before salt formation. Try a different solvent for precipitation. |
References
Application Notes and Protocols for Peptide Coupling Reactions with 2-N-Cbz-2-Methylpropane-1,2-diamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the strategic application of 2-N-Cbz-2-methylpropane-1,2-diamine hydrochloride in peptide synthesis. This unique building block, featuring a sterically hindered Cbz-protected amine and a reactive primary amine, offers novel opportunities for creating complex peptide architectures, including branched and cyclic structures. These application notes provide an in-depth analysis of its reactivity, protocols for efficient peptide coupling, and troubleshooting strategies to overcome common synthetic challenges.
Introduction: The Strategic Advantage of this compound
Peptide synthesis is a cornerstone of modern drug discovery and development. The precise assembly of amino acids into complex chains is facilitated by a variety of coupling reagents and strategies.[1] The choice of building blocks is critical in defining the final structure and function of a synthetic peptide. This compound is a bifunctional molecule that serves as a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.[2] Its structure, which includes a carbobenzyloxy (Cbz) protected amine and a free primary amine, allows for selective reactivity, making it particularly useful in peptide coupling reactions.[2]
The presence of a methyl group on the carbon atom bearing both amino groups introduces significant steric hindrance. This feature can be both a challenge and an opportunity. While it may slow down coupling reactions, it also provides a unique structural motif that can be exploited to create peptides with constrained conformations, potentially leading to enhanced biological activity and stability. The hydrochloride salt form enhances the compound's stability and solubility in common organic solvents used in peptide synthesis.
Understanding the Reagent: Key Physicochemical and Reactivity Insights
Molecular Formula: C₁₂H₁₉ClN₂O₂[2] Molar Mass: 258.75 g/mol [2]
The reactivity of this compound is dictated by its two distinct amino groups:
-
The Primary Amine (-NH₂): This group is the primary site for peptide bond formation. Its nucleophilicity is readily available for reaction with an activated carboxylic acid of an incoming amino acid.
-
The Cbz-Protected Secondary Amine (-NH-Cbz): The carbobenzyloxy group is a common protecting group in peptide chemistry.[2] It is stable under the basic conditions often used for peptide coupling but can be readily removed by catalytic hydrogenation or strong acids.[2] This orthogonal protecting strategy allows for selective deprotection and subsequent elaboration at this position, opening avenues for the synthesis of branched or cyclic peptides.[3]
The steric hindrance around the Cbz-protected amine is a critical consideration. This bulkiness can significantly impact the kinetics of coupling reactions, often necessitating the use of more potent coupling reagents and optimized reaction conditions to achieve high yields.[4][5]
Core Experimental Protocols: Peptide Coupling Strategies
The successful incorporation of this compound into a peptide sequence hinges on the appropriate choice of coupling reagents and reaction conditions. Given the steric hindrance, onium salt-based reagents are generally preferred over standard carbodiimides like DCC or EDC, which may result in lower yields.[4][6]
Protocol 1: Standard Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction kinetics and low racemization tendency, making it well-suited for challenging couplings.[6][7]
Materials:
-
This compound
-
N-α-Fmoc-protected amino acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Activation of the Carboxylic Acid: In a clean, dry reaction vessel, dissolve the N-α-Fmoc-protected amino acid (1.0 eq) and HATU (0.95 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the amino acid. A slight yellow color change may be observed.[8]
-
Neutralization and Coupling: In a separate vessel, dissolve this compound (1.1 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and liberate the free primary amine.
-
Add the solution of the diamine to the pre-activated amino acid solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide derivative by flash column chromatography.
Protocol 2: Coupling with PyBOP for Sterically Hindered Systems
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based coupling reagent that is also highly effective for sterically demanding couplings and is known to minimize racemization.[4][9]
Materials:
-
This compound
-
N-α-Fmoc-protected amino acid
-
PyBOP
-
DIPEA or N-Methylmorpholine (NMM)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
Reagent Preparation: In a reaction vessel, combine the N-α-Fmoc-protected amino acid (1.0 eq), PyBOP (1.0 eq), and this compound (1.1 eq) in anhydrous DMF.
-
Initiation of Coupling: Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 eq) or NMM (a weaker base that can further reduce racemization) to the stirred solution.[4]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation and Expected Outcomes
The choice of coupling reagent and reaction conditions will significantly influence the yield of the desired dipeptide. Below is a table summarizing typical molar equivalents and expected yields for the coupling of a standard Fmoc-amino acid to this compound.
| Coupling Reagent | Molar Equivalents (AA:Reagent:Diamine:Base) | Solvent | Reaction Time (h) | Expected Yield (%) |
| HATU/DIPEA | 1.0 : 0.95 : 1.1 : 3.1 | DMF | 2-4 | 85-95% |
| PyBOP/DIPEA | 1.0 : 1.0 : 1.1 : 3.0 | DMF | 4-6 | 80-90% |
| EDC/HOBt | 1.0 : 1.2 : 1.1 : 1.1 | DCM/DMF | 12-24 | 60-75% |
Yields are approximate and may vary depending on the specific amino acid and reaction scale.
Visualization of the Experimental Workflow
Caption: Workflow for peptide coupling with 2-N-Cbz-2-Methylpropane-1,2-diamine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | - Insufficient activation of the carboxylic acid. - Steric hindrance impeding the reaction.[4] - Incomplete neutralization of the diamine hydrochloride. | - Increase the pre-activation time. - Switch to a more potent coupling reagent like HATU or PyAOP.[9] - Consider microwave-assisted synthesis to overcome steric barriers. - Ensure stoichiometric or a slight excess of base is used for neutralization. |
| Racemization | - Prolonged reaction times at elevated temperatures. - Use of a strong base.[4] | - Optimize the reaction for the shortest possible time. - Perform the reaction at a lower temperature (e.g., 0 °C). - Use a weaker base such as N-Methylmorpholine (NMM) or collidine.[4] - Incorporate additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[4] |
| Side Reactions | - Formation of N-acylurea with carbodiimide reagents.[7] - Guanidinylation of the primary amine with uronium reagents in the absence of the carboxylic acid. | - Avoid using carbodiimides like DCC or EDC for this sterically hindered coupling.[4] - Ensure the carboxylic acid component is pre-activated before the addition of the diamine. |
Conclusion and Future Applications
This compound is a versatile building block that, with the appropriate synthetic strategy, can be efficiently incorporated into peptide chains. The protocols outlined in these application notes, particularly those employing potent onium salt-based coupling reagents, provide a robust framework for researchers to utilize this unique diamine. The resulting Cbz-protected dipeptide can serve as a key intermediate for the synthesis of more complex structures, including branched peptides (via deprotection and coupling at the secondary amine) and macrocyclic peptides, thereby expanding the toolkit for innovative drug design and development.
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. Buy this compound | 850033-67-9 [smolecule.com]
- 3. WO1999032428A2 - Synthesis of diamines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. file.globalso.com [file.globalso.com]
- 7. bachem.com [bachem.com]
- 8. wernerlab.weebly.com [wernerlab.weebly.com]
- 9. 肽偶联剂选择指南 [sigmaaldrich.com]
Application Notes and Protocols for Catalytic Hydrogenation-Mediated Cbz Removal in Diamine Compounds
Introduction: The Strategic Importance of Cbz Deprotection in Diamine Synthesis
The Carboxybenzyl (Cbz or Z) group is a cornerstone protecting group for amines in multi-step organic synthesis, prized for its stability across a wide range of reaction conditions.[1] Its removal, most commonly achieved through palladium-catalyzed hydrogenolysis, is a critical step in the synthesis of pharmaceuticals and complex molecules, particularly those containing diamine scaffolds.[1][2] This method is favored for its clean reaction profile, yielding the deprotected amine, toluene, and carbon dioxide as byproducts that are readily removed.[2][3]
However, the deprotection of Cbz groups in diamine compounds presents unique challenges. The presence of two amine functionalities can lead to catalyst inhibition or poisoning, and the potential for side reactions requires careful optimization of reaction conditions.[4][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory, practice, and troubleshooting of catalytic hydrogenation for the selective and efficient removal of Cbz groups from diamine compounds.
Reaction Mechanism and Scientific Principles
The deprotection of a Cbz-protected amine via catalytic hydrogenation is a hydrogenolysis reaction. The process involves the cleavage of the benzylic C-O bond by hydrogen gas on the surface of a palladium catalyst.[6] The reaction proceeds through the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide.[3]
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// Nodes Cbz_Amine [label="Cbz-Protected Amine (R-NH-Cbz)"]; H2 [label="H₂", shape=plaintext]; PdC [label="Pd/C Catalyst", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Intermediate [label="Adsorbed Complex\non Catalyst Surface"]; Carbamic_Acid [label="Unstable Carbamic Acid\n(R-NH-COOH)"]; Amine [label="Deprotected Diamine (R-NH₂)"]; Toluene [label="Toluene"]; CO2 [label="Carbon Dioxide (CO₂)"];
// Edges Cbz_Amine -> Intermediate; H2 -> Intermediate [dir=none]; PdC -> Intermediate [style=dotted, arrowhead=none]; Intermediate -> Carbamic_Acid [label="Hydrogenolysis"]; Carbamic_Acid -> Amine [label="Decarboxylation"]; Carbamic_Acid -> CO2; Intermediate -> Toluene; }
Caption: General mechanism of Cbz deprotection via catalytic hydrogenolysis.
A critical consideration for diamine compounds is the potential for the newly formed free amine to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[4][5] This can result in sluggish or incomplete reactions. Performing the reaction in a slightly acidic medium can mitigate this issue by protonating the product amine, thereby reducing its affinity for the catalyst surface.[4][7]
Detailed Experimental Protocols
Safety is paramount when performing catalytic hydrogenation. These reactions involve flammable hydrogen gas and potentially pyrophoric catalysts like palladium on carbon (Pd/C).[8][9] All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[9]
Protocol 1: Standard Catalytic Hydrogenation using Pd/C and H₂ Gas
This protocol is suitable for many Cbz-protected diamines where other reducible functional groups are absent.
Materials and Reagents:
-
Cbz-protected diamine
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH), analytical grade
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)[1]
-
Celite® for filtration
-
Nitrogen or Argon gas for inerting
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected diamine in a suitable solvent such as methanol or ethanol.[1]
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution under a stream of nitrogen or argon.[1][2]
-
Inerting the System: Seal the flask and purge the system by evacuating and backfilling with nitrogen or argon three times to remove all oxygen.[10]
-
Hydrogenation: Replace the inert atmosphere with hydrogen gas. For atmospheric pressure reactions, a hydrogen-filled balloon is often sufficient.[4] For more challenging substrates or larger scale reactions, a pressurized hydrogenation apparatus (e.g., a Parr shaker) may be necessary.[4]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed.[11] Reactions are typically complete within 1-4 hours.[1]
-
Work-up:
-
Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.[11]
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1] Caution: The used catalyst can be pyrophoric; do not allow the filter cake to dry completely.[8] Quench the filter cake with water immediately after filtration.[8]
-
Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[1]
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected diamine. The product can be further purified by crystallization or chromatography if necessary.[11]
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method is an excellent alternative to using hydrogen gas, as it is often milder, faster, and can offer better chemoselectivity, especially for substrates with other reducible functional groups like double bonds or nitro groups.[2][4]
Materials and Reagents:
-
Cbz-protected diamine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected diamine in methanol or DMF in a round-bottom flask with a magnetic stir bar.[4]
-
Reagent Addition: Add 10% Pd/C (typically 10-20% by weight of the substrate) followed by 2-4 equivalents of ammonium formate to the solution.[4]
-
Reaction: Stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 30 minutes to 2 hours.[4]
-
Work-up:
-
Isolation: Evaporate the filtrate to dryness. To remove excess ammonium formate, the residue can be dissolved in an organic solvent and washed with a saturated NaCl solution.[4] Alternatively, an aqueous work-up followed by extraction can be performed to isolate the free diamine.
Process Optimization and Parameter Effects
The efficiency and selectivity of Cbz deprotection in diamine compounds can be significantly influenced by several factors. A systematic approach to optimization is crucial for developing a robust and scalable process.
dot graph "Optimization_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Incomplete or Slow Reaction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="1. Catalyst Activity & Loading"]; Solvent [label="2. Solvent Selection"]; H2_Source [label="3. Hydrogen Source & Pressure"]; Additives [label="4. Use of Additives"]; Temp [label="5. Temperature Adjustment"]; Success [label="Optimized Reaction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Catalyst; Check_Catalyst -> Solvent [label="If still slow"]; Solvent -> H2_Source [label="If still slow"]; H2_Source -> Additives [label="If product inhibition suspected"]; Additives -> Temp [label="If still slow"]; Temp -> Success; }
Caption: Logical workflow for optimizing Cbz deprotection.
| Parameter | Effect and Considerations | Typical Starting Point |
| Catalyst | 10% Pd/C is standard. Pearlman's catalyst (Pd(OH)₂/C) can be more active for challenging substrates.[4] Catalyst activity can vary between batches and degrade over time.[5] | 10% Pd/C, 5-10 mol% |
| Catalyst Loading | Higher loading can increase reaction rate but also cost. For substrates with potential catalyst poisons (e.g., sulfur-containing moieties), higher loading may be necessary.[4][5] | 10-20% w/w for transfer hydrogenation[4] |
| Solvent | Methanol and ethanol are common.[6] Poor solubility of the starting material can lead to slow reactions.[4] Solvent mixtures (e.g., THF/water) can improve solubility.[12] Avoid methanol if N-methylation is a concern.[12] | Methanol or Ethanol |
| Hydrogen Source | H₂ gas (atmospheric or high pressure) is standard.[4] Transfer hydrogenation (e.g., ammonium formate) is a safer and often more selective alternative.[4][6] | H₂ balloon or ammonium formate |
| Pressure | Atmospheric pressure is often sufficient.[4] For sterically hindered substrates, increasing the pressure (e.g., to 50 psi) can improve the reaction rate.[5][13] | 1 atm (balloon) |
| Temperature | Most reactions proceed well at room temperature.[1] Gentle heating (e.g., to 40-50 °C) can sometimes accelerate slow reactions.[14] | Room Temperature |
| Additives | A small amount of a weak acid (e.g., acetic acid) can prevent product inhibition by protonating the free amine.[5] | 1-5% v/v Acetic Acid |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action(s) |
| Slow or Incomplete Reaction | Inactive Catalyst: The Pd/C may be old or deactivated.[4] | Use a fresh batch of catalyst or a more active one like Pearlman's catalyst.[4] |
| Catalyst Poisoning: Sulfur or phosphorus-containing impurities in the substrate can poison the catalyst.[4][5] | Purify the starting material. If the substrate contains sulfur, consider non-hydrogenation deprotection methods like acidic cleavage.[5] | |
| Poor Solubility: The substrate may not be soluble enough in the chosen solvent.[4] | Experiment with different solvents or solvent mixtures (e.g., THF, EtOAc, or mixtures with MeOH/EtOH).[12][14] | |
| Product Inhibition: The deprotected diamine product can coordinate to the palladium catalyst, inhibiting its activity.[5] | Add a small amount of a weak acid, like acetic acid, to protonate the product amine.[5] | |
| Non-selective Reduction | Presence of other reducible groups: Functional groups like aryl halides, nitro groups, and double bonds can be reduced under standard hydrogenation conditions.[2] | Use catalytic transfer hydrogenation, which is often milder and more selective.[2][4] |
| N-Alkylation Side Product | Use of Methanol as Solvent: In the presence of Pd/C and H₂, methanol can act as an alkylating agent for the product amine.[12] | Use alternative solvents like ethanol, isopropanol, THF, or ethyl acetate.[12] |
Alternative Deprotection Strategies for Sensitive Substrates
For diamine compounds containing functionalities incompatible with catalytic hydrogenation (e.g., reducible groups or catalyst poisons), alternative deprotection methods should be considered.
-
Acid-Mediated Deprotection: Strong acids like hydrogen bromide in acetic acid (HBr/AcOH) or Lewis acids such as aluminum chloride in hexafluoroisopropanol (AlCl₃/HFIP) can effectively cleave the Cbz group.[4][6] These methods are advantageous for large-scale synthesis where residual heavy metal contamination is a concern.[4][15]
-
Nucleophilic Deprotection: A protocol using 2-mercaptoethanol and a base provides a nucleophilic approach to deprotect Cbz groups and is compatible with sensitive functionalities.[4][16]
Conclusion
The removal of the Cbz protecting group from diamine compounds via catalytic hydrogenation is a powerful and widely used transformation. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and a systematic approach to optimization are key to achieving high yields and purity. By considering factors such as catalyst activity, solvent choice, and potential product inhibition, researchers can successfully navigate the challenges associated with this critical deprotection step. For substrates incompatible with hydrogenation, alternative acid-mediated or nucleophilic methods provide robust solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. weihaicm.com [weihaicm.com]
- 10. njhjchem.com [njhjchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. tdcommons.org [tdcommons.org]
- 16. scientificupdate.com [scientificupdate.com]
large-scale synthesis of 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride
An Application Note for the Large-Scale Synthesis of 2-N-Cbz-2-Methylpropane-1,2-diamine Hydrochloride
Abstract
This application note provides a comprehensive, field-proven protocol for the , a valuable bifunctional building block in pharmaceutical and medicinal chemistry. The described methodology is designed for scalability, safety, and high purity, focusing on a robust selective mono-protection strategy. We detail the underlying chemical principles, provide step-by-step experimental procedures, outline critical safety protocols for handling hazardous reagents, and establish a framework for quality control and characterization of the final product. This guide is intended for researchers, chemists, and process development professionals engaged in multi-step organic synthesis.
Introduction and Scientific Principles
Chiral vicinal diamines are privileged scaffolds in medicinal chemistry and asymmetric catalysis.[1][2] The target molecule, this compound, provides two distinct amine functionalities: one primary amine nucleophile and one protected as a carbamate. The benzyloxycarbonyl (Cbz) group is a widely used protecting group due to its stability under various reaction conditions and its facile removal via catalytic hydrogenation.[3]
The primary challenge in synthesizing this molecule is achieving selective mono-protection of the starting diamine, 2-methylpropane-1,2-diamine. Reacting the diamine directly with one equivalent of benzyl chloroformate would result in a statistical mixture of unprotected, mono-protected, and di-protected products, leading to significant purification challenges.[4]
This protocol employs a highly effective and logical strategy to circumvent this issue: in-situ mono-protonation . By treating the diamine with precisely one equivalent of hydrochloric acid, one of the two basic amino groups is selectively protonated to form an ammonium salt. This protonated amine is no longer nucleophilic, effectively "protecting" it and allowing the subsequent reaction with benzyl chloroformate to occur exclusively at the remaining free primary amine.[5][6][7] The final step involves the straightforward conversion of the mono-Cbz protected intermediate to its hydrochloride salt, which enhances stability and simplifies handling.[8]
Reaction Scheme and Workflow
Overall Reaction Scheme
The synthesis is performed in two primary stages:
-
Selective Mono-Cbz Protection: 2-Methylpropane-1,2-diamine is first mono-protonated with HCl and then reacted with benzyl chloroformate.
-
Salt Formation & Isolation: The resulting free base is treated with an additional equivalent of HCl to precipitate the final hydrochloride salt.
Process Workflow Diagram
The following diagram illustrates the end-to-end process for the synthesis, purification, and quality control of the target compound.
Caption: High-level workflow for the large-scale synthesis of the target compound.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent | CAS No. | Required Purity | Notes |
| 2-Methylpropane-1,2-diamine | 811-93-8 | >98% | Starting material.[][10] |
| Benzyl Chloroformate (Cbz-Cl) | 501-53-1 | >97% | Acylating agent. Highly corrosive and a lachrymator.[11][12] |
| Hydrochloric Acid (conc., 37%) | 7647-01-0 | ACS Grade | Used for mono-protonation. |
| Hydrochloric Acid in Dioxane (4M) | 7647-01-0 | Anhydrous | Used for final salt formation. Alternatively, HCl in other solvents can be used.[13][14] |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Reagent Grade | Base for neutralizing HCl byproduct. |
| Methanol (MeOH), Anhydrous | 67-56-1 | >99.8% | Reaction solvent. |
| Dichloromethane (DCM) | 75-09-2 | ACS Grade | Extraction solvent. |
| Acetone | 67-64-1 | ACS Grade | Precipitation/crystallization solvent.[15] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Granular | Drying agent. |
| Brine (Saturated NaCl solution) | 7647-14-5 | N/A | Used in aqueous work-up. |
Equipment
-
Large-scale glass reactor (jacketed) with overhead stirring, temperature probe, and nitrogen inlet.
-
Addition funnel for controlled reagent delivery.
-
pH meter or pH strips.
-
Rotary evaporator for solvent removal.
-
Large Buchner funnel and vacuum flask for filtration.
-
Vacuum oven for drying the final product.
-
Standard laboratory glassware.
CRITICAL SAFETY PROTOCOL: Hazard Analysis
Benzyl Chloroformate (Cbz-Cl) is an extremely hazardous chemical.
-
Hazards: Highly corrosive, causes severe skin burns and eye damage, fatal if inhaled, and is a potent lachrymator.[16][17][18] Reacts with water and moisture to release corrosive hydrogen chloride gas.[11]
-
Engineering Controls: All operations involving Cbz-Cl must be conducted in a certified, high-performance chemical fume hood. Ensure emergency shower and eyewash stations are immediately accessible.[11][12]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Body Protection: Wear a flame-retardant lab coat and a chemical-resistant apron.
-
-
Handling: Use a syringe or cannula for transfers. Quench any residual Cbz-Cl in equipment with a solution of sodium bicarbonate before cleaning.
Hydrochloric Acid (HCl) is also highly corrosive. Standard PPE (gloves, goggles, lab coat) is required. Work in a well-ventilated area.
Detailed Experimental Protocol
Stage 1: Selective Mono-Cbz Protection of 2-Methylpropane-1,2-diamine
-
Reactor Setup: Set up a 10 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and a 1 L addition funnel. Ensure the system is dry and purged with nitrogen.
-
Initial Charge: Charge the reactor with 2-Methylpropane-1,2-diamine (440.75 g, 5.0 mol, 1.0 equiv.) and anhydrous methanol (4.0 L).
-
Mono-protonation: Begin stirring and cool the solution to 0-5 °C using a circulating chiller. Slowly add concentrated hydrochloric acid (410 mL, 5.0 mol, 1.0 equiv.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 30 minutes at 0-5 °C. This step is crucial for selectivity.[6][7]
-
Preparation of Cbz-Cl Solution: In a separate flask, prepare a solution of benzyl chloroformate (940 g, 5.5 mol, 1.1 equiv.) in anhydrous methanol (1.0 L).
-
Cbz Protection Reaction: Slowly add the Cbz-Cl solution to the reactor over 2-3 hours, maintaining the internal temperature at 0-5 °C. A white precipitate will form.
-
Neutralization: After the Cbz-Cl addition is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the reaction mixture is neutral (pH 7-8). This neutralizes the HCl formed during the reaction.
-
Quenching and Solvent Removal: Allow the reaction to warm to room temperature and stir for an additional 1 hour. Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Extraction: Transfer the resulting aqueous slurry to a large separatory funnel. Add deionized water (2 L) and extract the product with dichloromethane (DCM) (3 x 2 L).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 1 L). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude (2-Amino-1,1-dimethyl-ethyl)-carbamic acid benzyl ester as a viscous oil or semi-solid.
Stage 2: Hydrochloride Salt Formation and Isolation
-
Dissolution: Dissolve the crude product from Stage 1 in acetone (5 L). Some warming may be necessary to ensure complete dissolution.
-
Salt Formation: Cool the solution to 10-15 °C. While stirring vigorously, slowly add 4M HCl in dioxane (1.25 L, 5.0 mol, 1.0 equiv.) dropwise.[13] A thick white precipitate of the hydrochloride salt will form immediately. The use of HCl in a compatible solvent like acetone is a safe and effective method for large-scale operations.[15]
-
Crystallization/Precipitation: After the addition is complete, continue stirring the slurry at room temperature for 1 hour, then cool to 0-5 °C and hold for at least 2 hours to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a large Buchner funnel.
-
Washing: Wash the filter cake with cold acetone (2 x 1 L) to remove any residual impurities.
-
Drying: Transfer the white solid to a vacuum oven and dry at 40-50 °C under high vacuum until a constant weight is achieved. The expected yield is 1050-1165 g (81-90%).
Characterization and Quality Control
The identity and purity of the final product, this compound (CAS: 850033-67-9, Molecular Formula: C₁₂H₁₉ClN₂O₂)[8][19], must be confirmed using standard analytical techniques.
| Analysis Method | Specification | Purpose |
| ¹H NMR | Spectrum consistent with structure | Confirms chemical identity and structural integrity. |
| ¹³C NMR | Spectrum consistent with structure | Confirms carbon backbone and functional groups. |
| HPLC | Purity ≥ 98% | Quantifies purity and detects impurities (e.g., starting material, di-protected species). |
| Melting Point | Sharp, consistent range | Indicator of purity. |
| FT-IR | Peaks corresponding to N-H, C=O (carbamate), C-N, and aromatic C-H bonds | Confirms presence of key functional groups. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Loss of product during work-up; Insufficient precipitation time. | Ensure 1.1 equivalents of Cbz-Cl are used. Check pH during neutralization. Increase precipitation time at low temperature. |
| Significant Di-protection Impurity | Incorrect stoichiometry of HCl during mono-protonation; Cbz-Cl added too quickly or at too high a temperature. | Verify the molarity and volume of HCl used is exactly 1.0 equivalent. Slow down the addition of Cbz-Cl and maintain strict temperature control (0-5 °C). |
| Product is Oily/Gummy, Fails to Solidify | Residual solvent (DCM, MeOH); Impurities preventing crystallization. | Ensure complete solvent removal before salt formation. Attempt re-slurry or recrystallization from an appropriate solvent system (e.g., isopropanol/ether). |
| Final Product is Off-Color (Yellow/Brown) | Impurities from starting materials; Degradation of Cbz-Cl. | Use high-purity starting materials. Ensure Cbz-Cl is fresh and has been stored properly. A charcoal treatment of the DCM solution before concentration may help. |
References
- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 2. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound | 850033-67-9 [smolecule.com]
- 10. 1,2-DIAMINO-2-METHYLPROPANE | 811-93-8 [chemicalbook.com]
- 11. nj.gov [nj.gov]
- 12. chemos.de [chemos.de]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tcichemicals.com [tcichemicals.com]
- 17. biosynth.com [biosynth.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. chembk.com [chembk.com]
2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride as a linker in bioconjugation
Application Notes & Protocols
Topic: 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride: A Heterobifunctional Linker for Sequential Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Abstract
The linker is a critical component in bioconjugate design, profoundly influencing stability, pharmacokinetics, and efficacy.[1][2] This guide provides a detailed technical overview and experimental protocols for the application of this compound, a heterobifunctional linker for advanced bioconjugation. The unique architecture of this linker, featuring a sterically hindered gem-dimethyl group and orthogonal amine functionalities (one free primary amine and one carbobenzyloxy (Cbz)-protected secondary amine), enables a controlled, sequential approach to conjugation. This is particularly valuable in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs), where precise control over payload attachment and stoichiometry is paramount. We will explore the chemical rationale behind its use, step-by-step protocols for conjugation and deprotection, and robust methods for the characterization of the final bioconjugate.
Introduction: Rationale and Key Structural Features
This compound is a non-cleavable linker precursor designed for multi-step bioconjugation strategies.[3] Unlike homobifunctional linkers which can lead to undesirable polymerization, its design allows for the directional coupling of two different molecules.[4] The core value of this linker lies in its distinct structural elements, each contributing to a more controlled and stable final conjugate.
-
Orthogonal Amine Protection: The primary amine, presented as a hydrochloride salt for enhanced solubility and stability, is readily available for nucleophilic attack or acylation.[3] The second amine is protected by a Carbobenzyloxy (Cbz) group, a classic protecting group in peptide chemistry.[5][6] This carbamate group "tames" the reactivity of the amine, rendering it non-nucleophilic until its strategic removal.[5][7][8] This orthogonality is the key to enabling sequential conjugation.
-
The Gem-Dimethyl Group: The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) adjacent to the protected amine is a deliberate design choice. This feature can impose conformational constraints on the linker, which may contribute to metabolic stability by sterically hindering access by proteolytic enzymes.[9] This is an application of the Thorpe-Ingold effect, which has been elegantly employed by medicinal chemists to improve the pharmacological properties of molecules.[9]
-
Non-Cleavable Backbone: As a simple aliphatic diamine, this linker forms a stable, non-cleavable core within the final bioconjugate.[10][11] In the context of ADCs, non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains appended with the linker and the conjugating amino acid.[1][11][12] This can offer advantages in plasma stability and may reduce off-target toxicity compared to some cleavable linkers.[11]
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 850033-67-9 |
| Molecular Formula | C₁₂H₁₉ClN₂O₂ |
| Molecular Weight | 258.75 g/mol [3] |
| Structure | A short aliphatic diamine with a Cbz protecting group on one amine and a gem-dimethyl substitution. |
| Key Features | Heterobifunctional, non-cleavable core, sterically hindered. |
Principle of Sequential Conjugation Workflow
The use of this compound is predicated on a multi-stage workflow that leverages its orthogonal reactivity. This ensures that the two molecules to be conjugated (e.g., a cytotoxic payload and an antibody) are coupled in a specific order, preventing the formation of undesired side products.
Detailed Experimental Protocols
These protocols provide a generalized framework. Specific quantities, buffer conditions, and reaction times should be optimized for the particular molecules being conjugated.
Protocol 1: Synthesis of Linker-Payload Intermediate via EDC/NHS Chemistry
This protocol describes the coupling of a carboxylate-containing molecule (Payload-COOH) to the free primary amine of the linker.
A. Materials and Reagents
-
This compound (Linker)
-
Carboxylate-containing payload (Payload-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
B. Procedure
-
Payload Activation:
-
Dissolve the Payload-COOH in a minimal amount of DMF or DMSO, then dilute with Activation Buffer to a final concentration of 1-5 mg/mL.
-
Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the payload solution.
-
Incubate for 15-30 minutes at room temperature. The reaction creates a semi-stable amine-reactive Sulfo-NHS ester.[13] Proceed immediately to the next step.
-
-
Coupling to Linker:
-
Dissolve the linker in Coupling Buffer to a concentration of 10 mg/mL.
-
Add a 50-fold molar excess of the dissolved linker to the activated payload solution. The large excess favors mono-conjugation and minimizes dimerization of the payload.
-
Adjust the reaction pH to 7.4-8.0 if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification:
-
Quench any remaining reactive NHS esters by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purify the Cbz-protected Linker-Payload intermediate using RP-HPLC.
-
Confirm the mass of the purified product via Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
This step removes the Cbz group to expose the second primary amine for subsequent conjugation.
A. Materials and Reagents
-
Purified Cbz-Linker-Payload intermediate from Protocol 1
-
Palladium on carbon (Pd/C), 10 wt. %
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Inert gas (Argon or Nitrogen)
-
0.22 µm Syringe filter (PTFE)
B. Procedure
-
Dissolve the Cbz-Linker-Payload intermediate in anhydrous MeOH or EtOH.
-
Carefully add Pd/C catalyst (typically 5-10% by weight relative to the substrate) to the solution in a flask suitable for hydrogenation.
-
Purge the reaction vessel with an inert gas, then introduce hydrogen gas via a balloon or by connecting to a hydrogenation system.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of H₂.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-12 hours).
-
Once complete, carefully purge the vessel with inert gas to remove all hydrogen.
-
Filter the reaction mixture through a syringe filter to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield the deprotected Linker-Payload amine.
-
Confirm the mass change (loss of the Cbz group, -134.13 Da) via LC-MS. The product should be used immediately or stored under inert gas at low temperature.
Protocol 3: Conjugation to an Antibody
This protocol describes the coupling of the deprotected Linker-Payload amine to surface lysine residues of a monoclonal antibody (mAb) via a pre-activated crosslinker.
A. Materials and Reagents
-
Monoclonal Antibody (mAb) in PBS, pH 7.4
-
Deprotected Linker-Payload from Protocol 2
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar NHS-ester crosslinker if a different functionality is desired. For this protocol, we will assume direct conjugation to an activated protein. A more common approach is to activate the antibody with an NHS-ester containing crosslinker.
-
Conjugation Buffer: PBS, pH 8.0-8.5
-
Size-Exclusion Chromatography (SEC) system (e.g., Sephadex G-25 or Superdex 200 column) for purification
B. Procedure
-
Antibody Preparation:
-
Ensure the mAb is in an amine-free buffer (e.g., PBS). Exchange the buffer using a desalting column if necessary.
-
Adjust the mAb concentration to 2-10 mg/mL in Conjugation Buffer.
-
-
Activation of a Second Molecule (if not antibody): For this protocol, we assume the target is an NHS-ester activated molecule.
-
Conjugation Reaction:
-
Dissolve the deprotected Linker-Payload amine in an appropriate solvent (e.g., DMSO) and add it to the activated molecule solution. A 5 to 20-fold molar excess of the Linker-Payload relative to the antibody is a typical starting point for optimization. The final concentration of organic solvent should generally be kept below 10% (v/v) to maintain protein integrity.[14]
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the Bioconjugate:
-
Remove unreacted Linker-Payload and other small molecules by purifying the reaction mixture using SEC.[14][] The antibody conjugate will elute in the void volume or early fractions.
-
Collect fractions and measure protein concentration using UV-Vis spectroscopy at 280 nm.
-
Characterization and Quality Control of the Final Bioconjugate
A thorough characterization is essential to ensure the quality, homogeneity, and desired properties of the final bioconjugate.[16]
| Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | Determine protein concentration and calculate the Drug-to-Antibody Ratio (DAR) if the payload has a unique absorbance wavelength. | Provides quantitative data on conjugate concentration and average payload loading. |
| SDS-PAGE | Assess conjugate formation and purity under reducing and non-reducing conditions. | A shift to a higher molecular weight for the heavy and/or light chains (reducing) or the intact antibody (non-reducing) compared to the unconjugated antibody.[16] |
| SEC-HPLC | Quantify the percentage of monomeric conjugate and detect the presence of aggregates.[14] | A high percentage (>95%) of monomeric protein, indicating a stable and non-aggregated product. |
| LC-MS (Intact Mass) | Determine the precise mass of the conjugate and the distribution of different drug-loaded species (DAR 0, 1, 2, etc.).[16][17][18] | A mass spectrum showing a distribution of peaks, each corresponding to the antibody conjugated with a specific number of payload molecules. |
| Peptide Mapping (LC-MS/MS) | Identify the specific amino acid residues (e.g., lysines) that have been conjugated. | Provides detailed information on the sites of conjugation, which can impact efficacy and pharmacokinetics.[18][19] |
Visualization of the Chemical Reaction
The following diagram illustrates the key chemical transformations involved in the bioconjugation process.
References
- 1. biotechinformers.com [biotechinformers.com]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. Buy this compound | 850033-67-9 [smolecule.com]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. Protective Groups [organic-chemistry.org]
- 6. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Utilizing 2-N-Cbz-2-Methylpropane-1,2-diamine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Chiral Diamines in Heterocyclic Chemistry
Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their structural diversity and ability to engage in a multitude of biological interactions make them privileged scaffolds in drug discovery. Within this landscape, the use of chiral building blocks is paramount for accessing enantiomerically pure compounds, a critical requirement for modern therapeutics to ensure target specificity and minimize off-target effects.
This document provides a comprehensive guide to the application of 2-N-Cbz-2-Methylpropane-1,2-diamine as a versatile chiral precursor for the synthesis of novel heterocyclic compounds. The presence of a primary amine, a protected secondary amine, and a stereocenter on a sterically hindered carbon atom makes this diamine a unique and valuable starting material for constructing diverse and complex molecular architectures. We will explore its synthesis and subsequent elaboration into various heterocyclic systems, providing detailed, field-tested protocols and the underlying chemical principles.
Part 1: Synthesis of the Chiral Building Block: 2-N-Cbz-2-Methylpropane-1,2-diamine
The successful synthesis of the target heterocycles begins with the reliable preparation of the starting material. The following protocol details the selective N-protection of 2-methylpropane-1,2-diamine.
Protocol 1: Selective N-Cbz Protection of 2-Methylpropane-1,2-diamine
This protocol is adapted from established procedures for the selective protection of diamines. The less sterically hindered primary amine is expected to react preferentially with benzyl chloroformate.
Materials:
-
2-Methylpropane-1,2-diamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-methylpropane-1,2-diamine (1.0 eq) in dichloromethane (DCM, 10 volumes). Add an aqueous solution of sodium bicarbonate (2.5 eq in 10 volumes of water).
-
Cooling: Place the flask in an ice bath and stir the biphasic mixture vigorously for 15 minutes.
-
Addition of Protecting Group: Slowly add benzyl chloroformate (1.0 eq) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in DCM).
-
Workup: Once the starting material is consumed, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Aqueous Wash: Wash the organic layer sequentially with deionized water (2 x 10 volumes) and brine (1 x 10 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 2-N-Cbz-2-Methylpropane-1,2-diamine.
Expected Outcome: This procedure should yield the desired mono-protected diamine in good yield (typically 70-85%). The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Synthesis of Novel Heterocyclic Scaffolds
The strategic placement of the two amino groups in 2-N-Cbz-2-Methylpropane-1,2-diamine allows for its use in the construction of a variety of heterocyclic rings. The following sections detail proposed synthetic routes to different classes of heterocycles.
A. Synthesis of Chiral 2,2-Dimethylpiperazines
Piperazines are a common motif in centrally active drugs. This protocol describes a potential pathway to a chiral Cbz-protected dimethylpiperazine.
Protocol 2: Cyclization to a Piperazinone Intermediate
Rationale: The primary amine of our starting material can be acylated with an α-haloacetyl chloride, followed by an intramolecular Williamson ether-type synthesis (in this case, an amine alkylation) to form the piperazinone ring.
Materials:
-
2-N-Cbz-2-Methylpropane-1,2-diamine
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Acylation: Dissolve 2-N-Cbz-2-Methylpropane-1,2-diamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile. Cool the solution to 0 °C. Add chloroacetyl chloride (1.1 eq) dropwise. Stir at room temperature for 2 hours.
-
Workup and Isolation of Intermediate: Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain the crude chloroacetamide intermediate.
-
Cyclization: Dissolve the crude intermediate in anhydrous THF. To a separate flask, prepare a suspension of sodium hydride (1.5 eq) in THF. Cool the NaH suspension to 0 °C and slowly add the solution of the chloroacetamide intermediate.
-
Reaction and Quenching: Allow the reaction to warm to room temperature and stir overnight. Carefully quench the reaction by the slow addition of water.
-
Final Workup and Purification: Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify the resulting piperazinone by column chromatography.
Workflow for Piperazinone Synthesis:
Caption: Synthesis of a chiral piperazinone via acylation and subsequent intramolecular cyclization.
B. Synthesis of Chiral 1,4-Benzodiazepine Scaffolds
The 1,4-benzodiazepine core is a well-known pharmacophore, particularly for its anxiolytic properties. This proposed synthesis utilizes a condensation reaction to form the seven-membered ring.
Protocol 3: Condensation with 2-Aminobenzophenones
Rationale: The primary amine of our building block can undergo a condensation reaction with the ketone of a 2-aminobenzophenone to form an imine. The remaining primary amine of the benzophenone can then cyclize with the amide (formed in situ or pre-formed) to yield the benzodiazepine ring. The Cbz-protected amine will reside on the substituent at the 3-position of the benzodiazepine core.
Materials:
-
2-N-Cbz-2-Methylpropane-1,2-diamine
-
2-Amino-5-chlorobenzophenone
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 2-N-Cbz-2-Methylpropane-1,2-diamine (1.1 eq), 2-amino-5-chlorobenzophenone (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene.
-
Azeotropic Removal of Water: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 12-18 hours).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.
-
Workup: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Flow for Benzodiazepine Synthesis:
Caption: Proposed synthesis of a chiral 1,4-benzodiazepine via condensation.
Part 3: Data Summary and Characterization
The successful synthesis of these novel heterocyclic compounds requires rigorous characterization to confirm their structure and purity. The following table summarizes the expected analytical data for the proposed compounds.
| Compound Class | Synthetic Protocol | Key Characterization Techniques | Expected Observations |
| Piperazinones | Protocol 2 | ¹H NMR, ¹³C NMR, HRMS, Chiral HPLC | Diastereotopic protons adjacent to the chiral center. Mass corresponding to the cyclized product. Single peak on a chiral column. |
| Benzodiazepines | Protocol 3 | ¹H NMR, ¹³C NMR, HRMS, UV-Vis | Aromatic and aliphatic proton signals consistent with the benzodiazepine core. Mass corresponding to the condensed product. Characteristic UV absorbance. |
Conclusion
2-N-Cbz-2-Methylpropane-1,2-diamine is a highly valuable and versatile chiral building block for the synthesis of novel heterocyclic compounds. The protocols and strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to explore new chemical space. The ability to generate chiral piperazines, benzodiazepines, and other heterocyclic systems from this single starting material highlights its potential for accelerating drug discovery programs. The key to success lies in the careful execution of these synthetic steps and the rigorous characterization of the resulting products.
Application Note: Leveraging 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride as a Strategic Building Block in Drug Discovery
Abstract
In the intricate process of drug discovery, the selection of appropriate chemical building blocks is paramount to the successful synthesis of novel therapeutic agents with optimized pharmacological profiles. This guide provides an in-depth exploration of 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride, a trifunctional building block whose unique architecture offers significant advantages in medicinal chemistry. We will dissect the strategic importance of its three key structural motifs: the mono-protected vicinal diamine, the bio-isosterically significant gem-dimethyl group, and the robust carbobenzyloxy (Cbz) protecting group. This document serves as a comprehensive resource for researchers, providing not only the theoretical framework for its application but also detailed, field-tested protocols for its incorporation into complex molecular scaffolds.
Molecular Architecture: A Convergence of Strategic Elements
The utility of this compound (Molecular Formula: C₁₂H₁₉ClN₂O₂) stems from the synergistic interplay of its constituent parts.[1] Understanding these components is key to unlocking its full potential in a synthetic workflow.
The Mono-Protected Vicinal Diamine: A Key to Selective Functionalization
The core of the molecule is a 1,2-diamine scaffold. Such motifs are prevalent in biologically active compounds. However, the presence of two nucleophilic amine groups in an unprotected diamine often leads to undesired side reactions and low product purity in multi-step syntheses.[2]
The strategic advantage of this reagent lies in its selective mono-protection.[1] One primary amine is masked with a carbobenzyloxy (Cbz) group, leaving the other primary amine available for a wide range of chemical transformations, such as amide bond formation, alkylation, or reductive amination.[1] This selective reactivity is fundamental to the controlled, stepwise construction of complex molecules, preventing polymerization and ensuring high-yield, high-purity outcomes.[1][2]
The gem-Dimethyl Group: A "Medicinal Chemistry Power-Up"
The quaternary carbon bearing two methyl groups (a gem-dimethyl moiety) is not merely a structural spacer; it is a privileged motif frequently found in natural products and clinically successful drugs.[3][4] Its inclusion offers several well-documented benefits:
-
Conformational Rigidity (Thorpe-Ingold Effect): The gem-dimethyl group restricts the rotational freedom of adjacent bonds. This pre-organization of the molecule into a more defined, bioactive conformation can lead to a significant increase in binding affinity for a biological target by reducing the entropic penalty of binding.[3][4]
-
Improved Metabolic Stability: The quaternary carbon is sterically hindered and lacks a hydrogen atom, making it resistant to metabolic oxidation by Cytochrome P450 (CYP) enzymes, a common pathway for drug metabolism. This can increase the half-life and overall exposure of the drug candidate.[5]
-
Enhanced Potency and Selectivity: The methyl groups can engage in favorable van der Waals interactions within a target's binding pocket, contributing to increased potency.[3][4] This steric bulk can also be exploited to achieve selectivity for a desired target over off-targets.
-
Increased Solubility: The incorporation of the gem-dimethyl group can disrupt crystal packing and improve the aqueous solubility of a compound, a critical parameter for oral bioavailability.[5][6]
The Carbobenzyloxy (Cbz) Group: Robust and Orthogonal Protection
The Carbobenzyloxy (Cbz or Z) group, pioneered by Bergmann and Zervas, is a cornerstone of protecting group chemistry, especially in peptide synthesis.[7] Its properties make it an ideal choice for this building block:
-
Broad Stability: Cbz-protected amines are stable across a wide range of reaction conditions, including those involving bases, nucleophiles, and mildly acidic media.[7] This allows for extensive modification of other parts of the molecule without risking premature deprotection.
-
Reliable Deprotection: The Cbz group is typically removed under mild and highly specific conditions, most commonly via catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).[1][7] This deprotection method is orthogonal to many other protecting groups (like Boc or Fmoc), providing essential flexibility in complex synthetic routes.
Applications in the Design of Bioactive Scaffolds
The unique combination of features in this compound makes it a versatile tool for constructing various classes of therapeutic agents.
Workflow for Stepwise Elaboration
The fundamental utility of the building block is its capacity for controlled, stepwise diversification. This allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies. The general workflow is depicted below.
Figure 1: A generalized synthetic workflow demonstrating the stepwise functionalization enabled by the mono-protected diamine scaffold.
Design of Kinase Inhibitors
Many kinase inhibitors target the ATP-binding site, forming critical hydrogen bonds with the "hinge" region of the kinase. The 1,2-diamine motif can be elaborated to create potent hinge-binders. The free amine can be acylated with a heterocyclic system (e.g., a pyrimidine or indole), while the second amine, after deprotection, can be functionalized to interact with the solvent-exposed region, often to improve solubility and pharmacokinetic properties. The gem-dimethyl group helps lock the conformation for optimal presentation to the hinge.
References
- 1. Buy this compound | 850033-67-9 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-N-Cbz-2-Methylpropane-1,2-diamine Hydrochloride
Welcome to the Technical Support Center for the synthesis of 2-N-Cbz-2-methylpropane-1,2-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for high yield and purity. Here, we synthesize technical accuracy with field-proven insights to ensure your success.
The synthesis of this compound is a critical step in various research and development applications, particularly in peptide chemistry and as a versatile building block in organic synthesis.[1] Achieving high yield and purity of the desired mono-protected product requires careful control over reaction conditions to prevent the formation of undesired byproducts. This guide provides a structured approach to troubleshooting and optimization, presented in a question-and-answer format to directly address the challenges you may encounter.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Mono-Cbz-Protected Product
Question: My reaction is resulting in a low yield of 2-N-Cbz-2-methylpropane-1,2-diamine. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily incomplete reaction or the formation of side products. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction:
-
Insufficient Reagents: Ensure the molar ratio of benzyl chloroformate (Cbz-Cl) to 2-methylpropane-1,2-diamine is carefully controlled. A 1:1 ratio is theoretically required, but slight adjustments may be needed based on the purity of your starting materials.
-
Suboptimal Reaction Temperature: The reaction should be performed at a controlled, low temperature (typically 0-5 °C) to manage the exothermic nature of the reaction and prevent side reactions. Allowing the temperature to rise can lead to the formation of byproducts.
-
Inadequate Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting diamine is still present, the reaction may need more time to go to completion.[2]
-
Poor Mixing: Inadequate stirring can lead to localized high concentrations of reagents, promoting side reactions. Ensure vigorous and efficient mixing throughout the addition of Cbz-Cl and for the duration of the reaction.[3]
-
-
Formation of Side Products:
-
Di-Cbz Protected Byproduct: The formation of the di-protected diamine is a common side reaction. This occurs when both amino groups of the starting material react with Cbz-Cl. To minimize this, add the Cbz-Cl dropwise and slowly to the solution of the diamine. This maintains a low concentration of the acylating agent and favors mono-protection.
-
Hydrolysis of Benzyl Chloroformate: Cbz-Cl is sensitive to moisture. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent its decomposition.[2]
-
Issue 2: Significant Formation of the Di-Cbz Protected Byproduct
Question: My main impurity is the di-Cbz protected diamine. How can I suppress its formation?
Answer: The selective mono-protection of diamines is a common challenge.[4] The key to minimizing the di-protected byproduct lies in controlling the reactivity and stoichiometry of the reagents.
-
Controlled Addition of Cbz-Cl: As mentioned, a slow, dropwise addition of benzyl chloroformate to a well-stirred solution of the diamine is crucial. This ensures that the concentration of Cbz-Cl is kept low, favoring the reaction with one amino group before a second molecule can react.
-
Stoichiometry: Carefully measure and use a 1:1 molar ratio of Cbz-Cl to the diamine. An excess of Cbz-Cl will inevitably lead to a higher percentage of the di-protected product.
-
Solvent and Base Selection: The choice of solvent and base can influence the selectivity. A common method for Cbz protection is the Schotten-Baumann condition, which uses a biphasic system with a base like sodium carbonate or sodium bicarbonate.[5] This can help control the reaction rate. For this specific substrate, using a non-aqueous solvent with a hindered organic base like diisopropylethylamine (DIPEA) can also improve selectivity.
Issue 3: Difficulty in Product Isolation and Purification
Question: I'm having trouble isolating the pure this compound. What purification strategies are most effective?
Answer: Effective isolation and purification are critical for obtaining the final product in high purity.
-
Workup Procedure: After the reaction is complete, a standard workup involves quenching the reaction, followed by extraction.
-
Quenching: Quench the reaction by adding water or a dilute acid to neutralize any remaining base and unreacted Cbz-Cl.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash. Dry the organic layer over an anhydrous salt like sodium sulfate.[6]
-
-
Purification:
-
Column Chromatography: If significant amounts of the di-Cbz byproduct or other impurities are present, column chromatography is often the most effective purification method. The difference in polarity between the mono- and di-protected compounds allows for their separation.[2]
-
Recrystallization: If the crude product is relatively clean, recrystallization can be a good option for final purification.
-
-
Hydrochloride Salt Formation: The final step is the formation of the hydrochloride salt, which often aids in purification and improves the product's stability and handling characteristics.[1] This is typically achieved by dissolving the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubbling dry HCl gas through the solution or by adding a solution of HCl in a solvent like isopropanol. The hydrochloride salt will precipitate out and can be collected by filtration.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the Cbz protecting group?
A1: The carbobenzyloxy (Cbz) group is a widely used protecting group for amines in organic synthesis.[1][5][7] It masks the reactivity of the amine functional group, preventing it from participating in unwanted reactions during subsequent synthetic steps. The Cbz group is stable under a variety of reaction conditions but can be readily removed when desired, typically through catalytic hydrogenolysis.[7][8]
Q2: Why is the hydrochloride salt of the final product prepared?
A2: The hydrochloride salt form of 2-N-Cbz-2-methylpropane-1,2-diamine offers several advantages over the free base. It is generally a more stable, crystalline solid, which makes it easier to handle, weigh, and store.[1] The salt form also often has improved solubility in certain solvents, which can be beneficial for subsequent reactions.
Q3: Can I use a different protecting group instead of Cbz?
A3: Yes, other protecting groups for amines, such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), can be used.[7] The choice of protecting group depends on the overall synthetic strategy and the compatibility of its deprotection conditions with other functional groups in the molecule. Cbz is often chosen for its stability and the mild conditions required for its removal (hydrogenolysis).[5][7]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[2][9] By spotting the reaction mixture alongside the starting diamine and co-spotting, you can visualize the consumption of the starting material and the formation of the product and any byproducts. This allows you to determine the optimal reaction time and prevent the formation of excess byproducts.
III. Experimental Workflow and Data
Optimized Protocol for this compound Synthesis
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylpropane-1,2-diamine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (nitrogen or argon).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of benzyl chloroformate (1.0 equivalent) in the same anhydrous solvent to the diamine solution dropwise over 1-2 hours, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC until the starting diamine is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-Cbz-protected diamine.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.
-
Isolation: Collect the precipitated hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Diamine:Cbz-Cl) | 1 : 1 | Minimizes di-protection. |
| Temperature | 0-5 °C | Controls exothermicity, reduces side reactions. |
| Solvent | Anhydrous Dichloromethane | Good solubility for reactants, inert. |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents hydrolysis of Cbz-Cl.[2] |
| Addition Rate of Cbz-Cl | Slow, dropwise (1-2 hours) | Maintains low concentration of acylating agent. |
| Monitoring | Thin Layer Chromatography (TLC) | Tracks reaction completion, identifies byproducts.[2] |
IV. Visualizing the Workflow and Troubleshooting Logic
Synthesis Workflow
Caption: A streamlined workflow for the synthesis of the target compound.
Troubleshooting Logic for Low Yield
Caption: A logical flow for diagnosing and addressing low product yield.
V. References
-
Smolecule. This compound. Available from: --INVALID-LINK--
-
BenchChem. Strategies to avoid byproduct formation in diamine reactions. Available from: --INVALID-LINK--
-
BenchChem. Technical Support Center: Synthesis of Diamino-Bipyridines. Available from: --INVALID-LINK--
-
Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). Available from: --INVALID-LINK--
-
ResearchGate. How to improve efficiency of the diamine synthesis from fluorescein?. Available from: --INVALID-LINK--
-
BenchChem. Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. Available from: --INVALID-LINK--
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: --INVALID-LINK--
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: --INVALID-LINK--
-
LookChem. 2-N-Cbz-2-methylpropane-1,2-diamine-HCl. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: --INVALID-LINK--
-
StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Cbz Protection - Common Conditions. Available from: --INVALID-LINK--
-
BenchChem. A Comparative Guide to Alternative Methods for Diamine Protection in Organic Synthesis. Available from: --INVALID-LINK--
-
Google Patents. US8357820B2 - Process for producing N-protected amino acid. Available from: --INVALID-LINK--
-
National Institutes of Health. Preparation of Mono-Cbz Protected Guanidines. Available from: --INVALID-LINK--
References
- 1. Buy this compound | 850033-67-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-N-Cbz-2-Methylpropane-1,2-diamine Hydrochloride
Welcome to the technical support center for the chromatographic purification of 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unique molecule. The structure of this compound—possessing a bulky, hydrophobic Cbz protecting group and a highly polar, ionizable primary amine hydrochloride—presents a distinct set of purification challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient purification process.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: Why is my compound streaking or tailing badly on a standard silica gel column?
Answer: This is the most common issue encountered. Peak tailing or streaking occurs due to strong, non-ideal interactions between the basic primary amine of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] The hydrochloride salt form exacerbates this by making the compound highly polar and prone to strong ionic binding.[1][2]
Immediate Solutions:
-
Incorporate a Basic Modifier: The most effective solution is to add a competing base to your mobile phase to neutralize the acidic silanol sites.[3] This prevents your compound from binding irreversibly.
-
Triethylamine (TEA): Add 0.1-2% TEA to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).[3] TEA is volatile, making it relatively easy to remove from your final product.
-
Ammonia: Using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) as the polar component of your mobile phase is also highly effective.[4][5] A common starting point is a gradient of Dichloromethane and 1-10% of a 10% ammonium hydroxide in methanol solution.[4]
-
-
Pre-treat the Silica: Before loading your sample, you can flush the packed column with 2-3 column volumes of your mobile phase containing the basic modifier. This ensures the entire stationary phase is neutralized before the compound is introduced.[6]
Underlying Causality: The lone pair of electrons on the free amine (even in equilibrium with its salt form) interacts strongly with surface protons of the silica gel. By introducing a small, strong base like TEA, you saturate these interaction sites, allowing your compound to travel through the column based on polarity rather than ionic attraction.[3]
Question 2: My compound won't elute from the silica column, even with a very polar mobile phase (e.g., 20% Methanol in DCM). What should I do?
Answer: This indicates that your compound is irreversibly adsorbed to the silica gel, likely due to the strong ionic interactions mentioned previously. If adding a basic modifier doesn't resolve the issue, consider these alternatives:
-
Switch to a Less Acidic Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a suitable alternative to silica for purifying basic compounds.[6] Start with neutral or basic alumina to avoid strong acidic interactions.
-
Amine-Functionalized Silica: This stationary phase has an amino-propyl modified surface, which is basic in character and eliminates the problematic ionic interactions with basic analytes.[1][7][8] It can often be used without mobile phase modifiers, simplifying the purification.[7]
-
-
Consider Reversed-Phase (RP) Chromatography: Given the dual hydrophobic (Cbz) and hydrophilic (amine hydrochloride) nature of the molecule, reversed-phase chromatography is an excellent alternative. The compound will be retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9]
-
pH Adjustment: To ensure good peak shape and retention in RP, it's crucial to control the mobile phase pH. For a basic compound, using a low pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) will ensure the amine is consistently protonated, which can suppress unwanted interactions with residual silanols on the C18 phase.[10]
-
Question 3: My compound seems to be degrading on the column. How can I confirm this and prevent it?
Answer: The Cbz (benzyloxycarbonyl) protecting group is generally stable to the mild acidity of silica gel.[11][12] However, prolonged exposure, especially on highly acidic sites or in the presence of certain impurities, could potentially cause issues.
Troubleshooting Steps:
-
Stability Test via TLC: Spot your crude material on a silica TLC plate. Let it sit for 1-2 hours, then elute it. If you see a new spot appear or the original spot diminish, your compound is likely unstable on silica.[4]
-
Neutralize the Stationary Phase: As described above, using a basic modifier or switching to a deactivated/alternative stationary phase like alumina or amine-silica will mitigate degradation caused by acidity.[6]
-
Minimize Time on Column: Use a faster flow rate and a steeper gradient to reduce the residence time of the compound on the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for this compound?
A1: Always start with Thin Layer Chromatography (TLC). It's a rapid and inexpensive way to screen different conditions.
-
Normal Phase TLC:
-
Plate: Standard Silica Gel 60 F₂₅₄.
-
Solvent System 1 (Standard): 90:10 Dichloromethane (DCM) / Methanol (MeOH).
-
Solvent System 2 (Basic Modifier): 90:10:1 DCM / MeOH / Triethylamine (TEA).
-
Goal: Aim for an Rf value of 0.2-0.4 for the target compound in the system with the basic modifier. This Rf generally translates well to column chromatography.[6]
-
-
Reversed-Phase TLC:
-
Plate: RP-18 F₂₅₄s.
-
Solvent System: 50:50 Acetonitrile (ACN) / Water + 0.1% Formic Acid.
-
Goal: Adjust the ACN/Water ratio until you achieve an Rf of 0.2-0.4.
-
Q2: Can I purify the compound as the free base instead of the hydrochloride salt?
A2: Yes, and it is often advantageous for normal-phase chromatography. Before purification, you can perform a basic aqueous workup (e.g., using aqueous NaHCO₃ or a mild NaOH solution) and extract the free-base form of your diamine into an organic solvent like DCM or Ethyl Acetate. After drying and concentrating, the resulting crude material will be less polar and behave much more predictably on silica gel, often requiring less or no basic modifier in the eluent.
Q3: Is the Cbz protecting group stable during the purification?
A3: The Cbz group is robust and stable under typical chromatographic conditions, including the presence of mild bases like TEA or acids like formic acid.[11][13] It is primarily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid, conditions which are not encountered in chromatography.[12][14][15]
Q4: Should I use Normal-Phase or Reversed-Phase Chromatography?
A4: The choice depends on your available equipment, scale, and the impurity profile.
| Feature | Normal-Phase (with basic modifier) | Reversed-Phase (with acidic modifier) |
| Stationary Phase | Silica Gel, Alumina, Amine-Silica | C18, C8 |
| Mobile Phase | Non-polar (Hexane/EtOAc, DCM/MeOH) | Polar (Water/Acetonitrile, Water/MeOH) |
| Compound Form | Best with free base, but HCl salt is possible | HCl salt dissolves readily in mobile phase |
| Impurity Type | Best for removing less polar impurities | Best for removing more polar impurities |
| Solvent Removal | Organic solvents are often easier to evaporate | Removing water can be energy-intensive |
Experimental Protocols & Methodologies
Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier
This protocol assumes purification of the hydrochloride salt directly.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2:1 DCM/MeOH/TEA).
-
Column Packing: Wet-pack the column with the prepared slurry to ensure a homogenous stationary phase bed.
-
Equilibration: Equilibrate the packed column by flushing with 3-5 column volumes of the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the strong eluent (e.g., 90:10:1 DCM/MeOH/TEA) or DCM. Adsorb this solution onto a small amount of silica gel ("dry loading"). Once the solvent is evaporated, carefully place the silica-adsorbed sample onto the top of the column bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the percentage of the polar component (Methanol) in the mobile phase. A typical gradient might be from 2% to 10% Methanol (always keeping the 1% TEA constant).
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA can typically be removed by co-evaporation with a solvent like DCM or by placing the sample under high vacuum.
Visualization of the Purification Workflow
Caption: General workflow for purification.
Troubleshooting Decision Tree
Caption: Decision tree for common purification issues.
References
- 1. sorbtech.com [sorbtech.com]
- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. benchchem.com [benchchem.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. silicycle.com [silicycle.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
common side reactions in the synthesis of Cbz-protected diamines
Welcome to the technical support center for the synthesis of Carboxybenzyl (Cbz)-protected diamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The content herein is structured to address specific experimental challenges, explaining the underlying chemical principles and offering validated protocols to overcome common side reactions.
Introduction
The Cbz group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry and the construction of complex molecular architectures.[1][2] Its stability under various conditions and well-established deprotection methods make it a popular choice. However, when working with difunctional substrates like diamines, chemists often encounter challenges in achieving selective protection, leading to a range of side reactions that can complicate synthesis and purification. This guide provides expert insights into identifying, understanding, and mitigating these common issues.
Troubleshooting Guide
This section addresses specific problems you might encounter during the Cbz protection of diamines. Each entry details the potential causes of the issue and provides actionable solutions.
Issue 1: Low Yield of Mono-Cbz Product & Significant Formation of Di-Cbz Byproduct
Question: I am trying to synthesize a mono-Cbz-protected diamine, but my reaction is yielding a significant amount of the di-protected species, and chromatography is proving difficult. How can I improve the selectivity for the mono-protected product?
Root Cause Analysis:
This is the most common challenge in the Cbz protection of symmetrical diamines. The mono-protected product still possesses a free, nucleophilic amine group that can react with the remaining benzyl chloroformate (Cbz-Cl) in the reaction mixture. The relative rates of the first and second protection steps determine the product distribution. If the second protection is fast, a mixture of starting material, mono-protected, and di-protected product is inevitable.
Mechanistic Insight:
The fundamental issue lies in controlling the stoichiometry of the reactive species. Once the first amine is protected, the electron-withdrawing nature of the Cbz group slightly reduces the basicity and nucleophilicity of the second amine, but often not enough to prevent further reaction, especially if a full equivalent or an excess of Cbz-Cl is used.
Solutions & Protocols:
-
Stoichiometric Control with Slow Addition:
-
Principle: By using a sub-stoichiometric amount of Cbz-Cl and adding it slowly to a solution of the diamine, you can favor the mono-protection. The large excess of diamine ensures that the Cbz-Cl is more likely to react with an unprotected diamine molecule rather than a mono-protected one.
-
Protocol:
-
Dissolve the diamine (e.g., 3-5 equivalents) in a suitable solvent (e.g., THF, DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve Cbz-Cl (1 equivalent) in the same solvent.
-
Add the Cbz-Cl solution dropwise to the diamine solution over a period of 1-2 hours with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with work-up. The unreacted diamine can often be removed by an acidic wash.
-
-
-
Mono-Protonation Strategy:
-
Principle: By adding one equivalent of a strong acid (like HCl), you can protonate one of the amine groups, rendering it non-nucleophilic. The remaining free amine can then be selectively protected.[3]
-
Protocol:
-
Dissolve the diamine (1 equivalent) in a solvent like methanol or a mixture of THF/water.
-
Cool the solution to 0 °C.
-
Slowly add one equivalent of a standardized HCl solution (e.g., 1M HCl in dioxane or aqueous HCl).
-
Stir for 30 minutes to allow for equilibration.
-
Add your base (e.g., NaHCO₃, 2 equivalents) followed by the dropwise addition of Cbz-Cl (1 equivalent).
-
Allow the reaction to proceed and monitor as usual.
-
After work-up, the mono-protected product is obtained.
-
.dot
-
Issue 2: Low Overall Yield and Presence of Benzyl Alcohol
Question: My reaction is sluggish, and after work-up, I've identified benzyl alcohol as a major byproduct. What is causing this?
Root Cause Analysis:
Benzyl chloroformate is highly reactive and susceptible to hydrolysis. [4][5]This is a common issue in reactions run under aqueous conditions, such as the Schotten-Baumann reaction, especially if the pH is not well-controlled or if the reaction is run for an extended period at room temperature.
[6]
Mechanistic Insight:
Water or hydroxide ions can act as nucleophiles, attacking the electrophilic carbonyl carbon of Cbz-Cl. This leads to the formation of a transient benzyl carbonic acid, which rapidly decomposes to benzyl alcohol and carbon dioxide.
Solutions & Protocols:
-
Anhydrous Conditions:
-
Principle: Switching to a non-aqueous system eliminates the competing nucleophile (water).
-
Protocol:
-
Use dry solvents (e.g., DCM, THF, acetonitrile) and an inert atmosphere (N₂ or Ar).
-
Dissolve the diamine (1 equivalent) and a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents) in the dry solvent.
[7] 3. Cool to 0 °C.
-
Add a solution of Cbz-Cl (1.1 equivalents) in the dry solvent dropwise.
-
Monitor the reaction. The resulting ammonium salt precipitate can be removed by filtration.
-
pH Control in Aqueous Systems:
-
Principle: In Schotten-Baumann conditions, maintaining the pH between 9 and 10 is crucial. [8]A pH that is too high (e.g., >11) will accelerate the hydrolysis of Cbz-Cl. A pH that is too low (e.g., <8) will lead to significant protonation of the amine, reducing its nucleophilicity and slowing down the desired reaction.
[9] * Protocol:
-
Use a buffered system (e.g., sodium carbonate/bicarbonate) or carefully monitor the pH throughout the addition of Cbz-Cl, adding base as needed to maintain the optimal range.
[10] 2. Keep the temperature low (0-5 °C) to slow down the rate of hydrolysis.
.dot
Issue 3: Formation of Oligomeric or Polymeric Byproducts
Question: I am observing a significant amount of insoluble, high-molecular-weight material in my reaction. Is this polymerization?
Root Cause Analysis:
Yes, this is likely oligomerization or polymerization. This occurs when a mono-Cbz-protected diamine molecule reacts with another molecule of Cbz-Cl that has been activated (e.g., by reacting with another amine to form a urea linkage, though less common) or, more simply, when di-protection leads to chain extension. This was a historical challenge in peptide synthesis before the advent of protecting groups.
[10]Solutions & Protocols:
-
High Dilution:
-
Principle: Running the reaction at a very low concentration favors intramolecular reactions (if applicable) or slows down intermolecular reactions between growing chains.
-
Protocol: Use a larger volume of solvent than you typically would for the scale of your reaction. The slow addition of Cbz-Cl under high dilution is a very effective strategy.
-
Reverse Addition:
-
Principle: Adding the diamine solution to the Cbz-Cl solution ensures that the Cbz-Cl is always in excess locally, which can sometimes favor the formation of the di-protected product over oligomers, which can then be separated. However, for mono-protection, the slow addition of Cbz-Cl to excess diamine is preferred (see Issue 1).
-
Purification:
-
Strategy: Oligomeric byproducts are often insoluble in common organic solvents. They can sometimes be removed by filtration. Size exclusion chromatography can also be an effective purification technique if the oligomers are soluble.
Frequently Asked Questions (FAQs)
Q1: Can intramolecular cyclization occur to form a cyclic urea?
A1: Yes, this is a potential side reaction, especially with shorter-chain diamines like ethylenediamine or 1,3-diaminopropane. After the formation of the mono-Cbz-protected intermediate, the free amine can attack the carbonyl of the carbamate intramolecularly. This is generally not a major pathway under standard Cbz protection conditions but can be promoted by heat or certain bases. To avoid this, maintain a low reaction temperature (0 °C) and use standard Schotten-Baumann or anhydrous conditions with non-nucleophilic bases.
Q2: My starting diamine is poorly soluble in common organic solvents. How can I perform the Cbz protection?
A2: This is a common issue. You have a few options:
-
Biphasic System (Schotten-Baumann): Use a mixture of an organic solvent (like THF or dioxane) and water. The base (e.g., Na₂CO₃ or NaOH) will be in the aqueous phase, and the Cbz-Cl will be in the organic phase. Vigorous stirring is essential to promote reaction at the interface.
*[8][11] Solubilizing Additives: In some cases, using a co-solvent like a small amount of DMF or DMA can help to solubilize the diamine.
-
Alternative Reagents: Consider using a more soluble Cbz-donating reagent, such as benzyl N-succinimidyl carbonate (Cbz-OSu), which can sometimes be used under milder, more homogeneous conditions.
Q3: How can I effectively purify my mono-Cbz-protected diamine from the di-Cbz byproduct?
A3: This can be challenging due to the similar polarities of the two compounds.
-
Column Chromatography: This is the most common method. A careful selection of the solvent system is required. Often, a shallow gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is effective.
-
Acid/Base Extraction: If there is a sufficient difference in basicity between the mono- and di-protected products, an extractive separation might be possible. The mono-protected product, being more basic, can sometimes be selectively extracted into a weakly acidic aqueous phase, while the di-protected product remains in the organic layer.
-
Crystallization: Cbz-protected compounds are often crystalline. C[11]areful crystallization from a suitable solvent system can sometimes selectively precipitate either the desired mono-product or the undesired di-product.
Q4: What are the best analytical techniques to monitor the reaction and characterize the products?
A4:
-
Thin-Layer Chromatography (TLC): This is the quickest way to monitor the progress of the reaction. Use a suitable stain, such as ninhydrin (which will stain the free amine of the starting material and mono-protected product) and a UV lamp (to visualize the Cbz group).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to track the disappearance of starting material and the appearance of the mono- and di-protected products, confirming their identities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the final characterization of the purified product. The integration of the benzyl protons versus the protons of the diamine backbone will confirm the mono- or di-protection.
Quantitative Data Summary
The following table provides a general overview of reaction conditions and expected outcomes. Actual results will vary depending on the specific diamine substrate.
Issue Method Key Parameters Expected Outcome Di-protection Slow addition to excess diamine 3-5 eq. diamine, 1 eq. Cbz-Cl, 0 °C Improved mono/di ratio Di-protection Mono-protonation 1 eq. diamine, 1 eq. HCl, then base + Cbz-Cl High selectivity for mono-product Hydrolysis Anhydrous Conditions Dry solvent, organic base (TEA/DIPEA) Minimized benzyl alcohol formation Hydrolysis pH Control (Aqueous) pH 9-10, 0 °C High reaction efficiency Oligomerization High Dilution Low concentration of reactants Reduced insoluble byproducts
References
- 1. Benzyl Chloroformate [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. redalyc.org [redalyc.org]
- 4. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. grokipedia.com [grokipedia.com]
- 7. The synthesis of oligomers containing alternating C -glycosyl α-amino acids and proteinogenic α-amino acids - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02059F [pubs.rsc.org]
- 8. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
Technical Support Center: Coupling Reactions with 2-N-Cbz-2-Methylpropane-1,2-diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for preventing racemization during amide coupling reactions with the sterically hindered chiral building block, 2-N-Cbz-2-Methylpropane-1,2-diamine. Our goal is to equip you with the knowledge to anticipate and overcome challenges, ensuring the stereochemical integrity of your target molecules.
Introduction: The Challenge of Coupling 2-N-Cbz-2-Methylpropane-1,2-diamine
2-N-Cbz-2-Methylpropane-1,2-diamine is a valuable synthetic intermediate, offering a primary amine for coupling and a Cbz-protected amine that can be deprotected in a subsequent step. However, the gem-dimethyl group adjacent to the primary amine presents significant steric hindrance. This steric bulk can slow down the coupling reaction, often necessitating more forcing conditions which, in turn, can increase the risk of racemization of the chiral carboxylic acid partner. This guide will address these specific challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a major concern when coupling a chiral carboxylic acid with 2-N-Cbz-2-Methylpropane-1,2-diamine?
A1: Racemization is the process by which a chiral molecule is converted into a mixture of equal amounts of both enantiomers, resulting in a loss of optical activity. In the context of drug development, this is a critical issue as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.
The primary mechanism of racemization during amide bond formation involves the activation of the carboxylic acid. This activation makes the α-proton of the chiral carboxylic acid more acidic and susceptible to abstraction by a base. Removal of this proton leads to the formation of a planar enolate intermediate or an oxazolone, which can be protonated from either face, leading to a loss of the original stereochemistry.[1][2] The steric hindrance of 2-N-Cbz-2-Methylpropane-1,2-diamine can prolong the reaction time, providing a larger window of opportunity for this racemization to occur.[2]
Q2: Which coupling reagents are best suited for reactions with this sterically hindered diamine to minimize racemization?
A2: The choice of coupling reagent is paramount. For sterically hindered substrates, highly efficient coupling reagents are necessary to achieve a reasonable reaction rate. However, overly reactive reagents can sometimes increase the risk of racemization. Therefore, a careful balance must be struck.
-
Uronium/Aminium Salts (HATU, HBTU, COMU): These are generally the reagents of choice for difficult couplings due to their high reactivity.[3][4] HATU is often considered one of the most effective for sterically hindered systems.[5] COMU is a newer generation reagent with comparable efficiency to HATU but with a better safety profile.[6][7]
-
Phosphonium Salts (PyBOP, PyAOP): These are also powerful coupling reagents, often used for challenging couplings and are known for relatively low racemization levels.[5][8]
-
Carbodiimides (DCC, EDC, DIC): While common, these should be used with caution for this application. If used, they must be paired with a racemization-suppressing additive.[3][4] DIC is often preferred in solid-phase synthesis due to the solubility of its urea byproduct.[4]
Below is a table summarizing the recommended coupling reagents:
| Coupling Reagent Class | Examples | Suitability for Hindered Couplings | Racemization Potential | Key Considerations |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Excellent | Low to Moderate | Highly efficient, but can be expensive. COMU has a better safety profile.[3][6][7] |
| Phosphonium Salts | PyBOP, PyAOP | Very Good | Low | Good for challenging couplings, generally low racemization.[5][8] |
| Carbodiimides | DIC, EDC | Moderate | High (without additives) | Must be used with an additive like Oxyma or HOAt to suppress racemization.[3][4] |
| Mixed Anhydrides | Isobutyl chloroformate | Good | Low to Moderate | A classic method that can be effective if conditions are carefully controlled.[1][9] |
| Acid Halides | Acid Chlorides | Good | High (without careful control) | Can be very reactive but prone to side reactions and racemization if not handled properly.[10][11] |
Q3: What is the role of additives like HOBt, HOAt, and Oxyma, and which should I choose?
A3: Additives are crucial for suppressing racemization, especially when using carbodiimide-based coupling reagents. They react with the activated carboxylic acid to form an active ester that is more stable and less prone to racemization than the initial activated intermediate.[3]
-
1-hydroxybenzotriazole (HOBt): The traditional additive, effective at reducing racemization.[3]
-
1-hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt at suppressing racemization and increasing coupling efficiency.[5]
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma): A non-explosive alternative to HOBt and HOAt with excellent racemization suppression capabilities, often considered superior to HOBt.[12]
For coupling with 2-N-Cbz-2-Methylpropane-1,2-diamine, Oxyma or HOAt are the recommended additives due to their superior performance in preventing racemization in challenging couplings.[5][12]
Troubleshooting Guide
Problem 1: Low yield of the desired coupled product.
-
Possible Cause 1: Insufficiently reactive coupling conditions. The steric hindrance of the diamine may be preventing the reaction from going to completion.
-
Solution:
-
Switch to a more potent coupling reagent: If you are using a carbodiimide/additive system, consider switching to a uronium/aminium salt like HATU or COMU.[5][6]
-
Increase the equivalents of reagents: A slight excess of the carboxylic acid and coupling reagent (e.g., 1.2-1.5 equivalents) may be necessary to drive the reaction to completion.
-
Elevate the reaction temperature: While lower temperatures are generally preferred to minimize racemization, a modest increase in temperature (e.g., from 0 °C to room temperature) may be necessary. Monitor the reaction closely for the formation of epimers.[3]
-
-
-
Possible Cause 2: Poor solubility of reactants.
-
Solution: Ensure all reactants are fully dissolved. Consider switching to a more polar aprotic solvent like DMF or NMP.
-
Problem 2: Significant racemization of the chiral carboxylic acid is observed in the final product.
-
Possible Cause 1: Use of a strong, sterically unhindered base. Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can readily abstract the α-proton of the activated carboxylic acid, leading to racemization.[8]
-
Possible Cause 2: Prolonged reaction time at elevated temperature.
-
Solution:
-
Optimize the reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Lower the reaction temperature: Perform the coupling at 0 °C or even -15 °C if the reaction kinetics allow.[9]
-
-
-
Possible Cause 3: Inappropriate choice of coupling reagent and/or lack of additive.
Problem 3: Formation of side products.
-
Possible Cause 1: N-acylurea formation. This is a common side reaction with carbodiimide coupling reagents where the activated O-acylisourea intermediate rearranges to a stable N-acylurea, which is unreactive.[3]
-
Solution: The use of additives like HOBt, HOAt, or Oxyma is highly effective in preventing this side reaction by rapidly converting the O-acylisourea to a more stable active ester.[3]
-
-
Possible Cause 2: Reaction at the Cbz-protected amine. While the Cbz group is a robust protecting group, under harsh conditions, some side reactions could potentially occur.
-
Solution: Adhere to the recommended mild coupling conditions outlined in this guide. The Cbz group is generally stable to the conditions used for amide coupling.[4]
-
Experimental Protocols
Protocol 1: Low-Racemization Coupling using COMU
This protocol is recommended as a starting point for coupling a chiral carboxylic acid to 2-N-Cbz-2-Methylpropane-1,2-diamine, prioritizing the preservation of stereochemistry.
Materials:
-
Chiral N-protected carboxylic acid
-
2-N-Cbz-2-Methylpropane-1,2-diamine
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate)[6][7]
-
N-methylmorpholine (NMM)[3]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral N-protected carboxylic acid (1.0 eq) and 2-N-Cbz-2-Methylpropane-1,2-diamine (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-methylmorpholine (NMM) (2.0 eq) to the stirred solution.
-
In a separate vial, dissolve COMU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the COMU solution dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mixed Anhydride Method for Sterically Hindered Couplings
This classical method can be very effective for sterically hindered substrates and is often associated with low levels of racemization when performed at low temperatures.[1][9]
Materials:
-
Chiral N-protected carboxylic acid
-
2-N-Cbz-2-Methylpropane-1,2-diamine
-
Isobutyl chloroformate[9]
-
N-methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral N-protected carboxylic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to -15 °C (e.g., using a dry ice/acetonitrile bath).
-
Add N-methylmorpholine (NMM) (1.0 eq) dropwise, ensuring the temperature remains below -10 °C.
-
Add isobutyl chloroformate (1.0 eq) dropwise to the solution, again maintaining the temperature below -10 °C. Stir for 15-20 minutes to form the mixed anhydride.
-
In a separate flask, dissolve 2-N-Cbz-2-Methylpropane-1,2-diamine (1.1 eq) in cold, anhydrous THF.
-
Add the solution of the diamine to the mixed anhydride solution dropwise at -15 °C.
-
Allow the reaction to stir at -15 °C for 1-2 hours, then gradually warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the NMM hydrochloride salt and concentrate the filtrate.
-
Work up the reaction as described in Protocol 1 (steps 7-10).
Visualizations
Mechanism of Racemization
Caption: Mechanism of racemization during amide coupling.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for coupling reactions.
References
- 1. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 2. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Overcoming Challenges in Peptide Synthesis with Hindered Diamines
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for troubleshooting complex peptide syntheses. This guide provides in-depth solutions and strategic advice for a particularly challenging area: low coupling efficiency involving sterically hindered diamines. As Senior Application Scientists, we have curated this resource to combine fundamental chemical principles with field-proven protocols to empower you in your research and development endeavors.
Troubleshooting Guide: Low Coupling Efficiency with Hindered Diamines
This section is structured to address specific issues you may encounter during your experiments, providing both the "why" and the "how-to" for overcoming them.
Question 1: We are observing significantly low yield and incomplete reactions when trying to couple an amino acid to a resin-bound peptide terminating with a sterically hindered diamine. What are the primary causes?
Low coupling yields in this scenario are typically multifactorial, stemming from the inherent structural properties of hindered diamines.
-
Steric Hindrance: The bulky substituents on or near the amine groups of the diamine physically obstruct the approach of the activated carboxylic acid of the incoming amino acid. This increases the activation energy of the reaction, dramatically slowing down the rate of amide bond formation.[1]
-
Reduced Nucleophilicity: The electronic environment and steric bulk around the amine groups can decrease their nucleophilicity, making them less reactive towards the activated amino acid.[1]
-
On-Resin Aggregation: Peptide sequences, particularly those incorporating hydrophobic or rigid residues like certain diamines, can aggregate on the solid support. This aggregation can physically block the reactive amine sites, preventing the coupling reaction from proceeding to completion.[2][3]
-
Inadequate Coupling Reagents: Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are often not potent enough to overcome the significant energy barrier presented by sterically demanding couplings.[3]
Question 2: What are the most effective coupling reagents for overcoming the steric hindrance associated with diamines?
For challenging couplings involving hindered diamines, the choice of coupling reagent is paramount. More potent activating agents are required to form a highly reactive intermediate that can overcome the steric barrier.
-
Onium Salts (Uronium/Aminium and Phosphonium): These reagents are the gold standard for difficult couplings.[4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most powerful coupling reagents, HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), forms a highly reactive OAt-ester of the amino acid.[4][5][6] The 7-azabenzotriazole (OAt) leaving group provides anchimeric assistance, further accelerating the reaction.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar in efficacy to HATU, HCTU is a cost-effective alternative that also demonstrates high reactivity.[7]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on OxymaPure, COMU offers coupling efficiencies comparable to HATU but with improved safety and solubility profiles, as it does not rely on potentially explosive HOBt or HOAt derivatives.[5][6]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt that is also highly effective for hindered couplings and is less likely to cause guanidinylation of the free amine compared to some uronium salts.[1][6]
-
-
Acyl Fluoride Formation: For exceptionally hindered systems where even potent onium salts may fall short, converting the carboxylic acid of the incoming amino acid to an acyl fluoride can be a highly effective strategy.[3][7][8] This can be achieved using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1][9]
| Coupling Reagent | Reagent Type | Relative Reactivity for Hindered Systems | Key Advantages | Potential Issues |
| HATU | Uronium/Aminium | Very High | Gold standard for difficult couplings; high efficiency.[4][5] | Potential for guanidinylation side reaction if used in excess.[4] |
| HCTU | Uronium/Aminium | Very High | Highly effective and often more economical than HATU.[7] | Potential for guanidinylation. |
| COMU | Uronium/Aminium | Very High | High reactivity, safer (Oxyma-based), good solubility.[5][6] | Limited solution stability.[6] |
| PyBOP | Phosphonium | High | Excellent for routine and difficult couplings; no guanidinylation.[1][6] | Byproducts can be difficult to remove. |
| TFFH (for Acyl Fluorides) | Fluorinating Agent | Extremely High | Effective for the most sterically demanding couplings.[1][9] | Requires a separate activation step. |
| DIC/HOBt | Carbodiimide | Moderate to Low | Economical, suitable for less demanding couplings.[10] | Often insufficient for severely hindered amines.[3] |
Question 3: Beyond changing the coupling reagent, what other protocol modifications can improve coupling efficiency to a hindered diamine?
A multi-pronged approach is often necessary. Consider the following optimizations in conjunction with the use of a potent coupling reagent.
-
Double Coupling: This is a straightforward and highly effective technique where the coupling reaction is performed twice with a fresh solution of the activated amino acid and reagents.[3][11] This helps to drive the reaction to completion.
-
Increased Reagent Equivalents: Using a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading) can increase the reaction rate.[2]
-
Extended Reaction Time: Sterically hindered couplings are kinetically slow. Extending the reaction time from a standard 1-2 hours to 4-24 hours can significantly improve yields.[1][2]
-
Elevated Temperature/Microwave Synthesis: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[2][4] Microwave-assisted peptide synthesis (MAPS) is particularly effective for rapidly heating the reaction and driving difficult couplings to completion.[3] However, exercise caution as elevated temperatures can increase the risk of racemization.[2]
-
Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin complex. For difficult sequences prone to aggregation, switching from Dimethylformamide (DMF) to a more effective solvating agent like N-methylpyrrolidone (NMP) can be beneficial.[3] In some cases, solvent mixtures such as DMF/Dichloromethane (DCM) may also improve results.[1]
-
Disruption of On-Resin Aggregation: If aggregation is suspected, the use of chaotropic salts like LiCl in the coupling mixture can help break up secondary structures.[12]
Caption: A stepwise workflow for troubleshooting low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: How can I reliably monitor the completion of a coupling reaction with a hindered diamine, especially if one of the amines is a secondary amine?
Standard monitoring tests are crucial.
-
Kaiser Test: This test is excellent for detecting free primary amines and will result in a characteristic blue color if the coupling is incomplete.[2]
-
Chloranil or Isatin Test: If your diamine contains a secondary amine (like N-substituted diamines), the Kaiser test will not work. In this case, a chloranil or isatin test should be used, which will produce a blue color in the presence of an unreacted secondary amine.[4]
-
Bromophenol Blue (BPB) Test: This is an alternative test that can be used to monitor the presence of free amines (both primary and secondary) and may be useful in automated synthesis setups.[13]
It is critical to perform these tests on a small sample of resin beads after the coupling and washing steps. A positive result (color change) indicates an incomplete reaction, necessitating a second coupling or further optimization.[1]
Q2: Can the choice of solid support (resin) influence the coupling efficiency for hindered diamines?
Yes, the properties of the solid support can have a significant impact, primarily by influencing the solvation of the growing peptide chain and mitigating aggregation.
-
Resin Swelling: Resins with good swelling properties, such as those based on polyethylene glycol (PEG) like NovaPEG or NovaSyn® TG resins, can improve the accessibility of the reactive sites by providing a more solution-like environment.
-
Resin Loading: For particularly difficult sequences, using a resin with a lower substitution level can increase the distance between peptide chains, which may help to reduce inter-chain aggregation.
Q3: Are there any specific considerations for the deprotection or final cleavage steps when a peptide contains a hindered diamine?
While the primary challenge lies in the coupling step, the presence of a bulky, unnatural diamine warrants careful consideration during deprotection and cleavage.
-
Fmoc Deprotection: Ensure that the Fmoc deprotection step prior to coupling to the diamine is complete. Incomplete deprotection will result in deletion sequences. If aggregation is suspected, extending the deprotection time or using a stronger deprotection cocktail (e.g., with DBU) might be necessary, though this can increase side reactions.[13]
-
Final Cleavage: The cleavage cocktail and duration should be chosen based on the protecting groups on the other amino acids in your sequence. The hindered diamine itself is unlikely to interfere with standard TFA-based cleavage cocktails. However, always analyze the crude product by mass spectrometry (MS) to confirm the expected molecular weight and identify any potential side products.[4][14]
Detailed Experimental Protocols
Protocol 1: High-Efficiency Double Coupling of an Amino Acid to a Hindered Diamine using HATU
This protocol is a robust starting point for overcoming difficult couplings.
-
Resin Preparation:
-
Swell the peptide-resin (terminating in the deprotected hindered diamine) in DMF for at least 30 minutes in a suitable reaction vessel.
-
Drain the DMF.
-
-
First Coupling - Activation Mixture Preparation:
-
In a separate vessel, dissolve the incoming Fmoc-protected amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution.
-
Allow the solution to pre-activate for 1-5 minutes. You may observe a color change.
-
-
First Coupling - Reaction:
-
Add the activated amino acid solution to the drained resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring (Optional but Recommended):
-
Take a small sample of resin beads and perform the appropriate test (Kaiser for primary amines, Chloranil/Isatin for secondary amines) to qualitatively assess the reaction progress.
-
-
Second Coupling:
-
Repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Agitate for an additional 1-2 hours (or longer, based on optimization).
-
-
Final Washing:
-
Drain the second coupling solution.
-
Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) to prepare for the next deprotection step or final cleavage.
-
-
Confirmation:
-
Perform a final monitoring test to confirm the completion of the coupling. A negative result (no color change) indicates a successful reaction.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Peptide Aggregation with a Novel Diamine-Derived Building Block
Introduction: A Proactive Approach to "Difficult" Peptides
Peptide aggregation during solid-phase peptide synthesis (SPPS) is a persistent challenge that can lead to incomplete reactions, low yields, and complex purifications.[1] This phenomenon arises from the formation of intermolecular hydrogen bonds between growing peptide chains, resulting in the formation of secondary structures like β-sheets that render the N-terminus inaccessible.[1] While various strategies exist to mitigate aggregation, the proactive incorporation of structure-disrupting building blocks is a highly effective approach.
This guide introduces a novel strategy for managing peptide aggregation through the use of a building block synthesized from 2-N-Cbz-2-Methylpropane-1,2-diamine . By converting this diamine into a sterically hindered, N-alkylated amino acid derivative, we can introduce a "kink" in the peptide backbone, effectively disrupting the hydrogen bonding patterns that lead to aggregation. This technical note provides a comprehensive guide for researchers, including frequently asked questions, detailed protocols for the synthesis and incorporation of this building block, and a troubleshooting guide to navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the proposed aggregation-disrupting building block and how is it synthesized from 2-N-Cbz-2-Methylpropane-1,2-diamine?
The proposed building block is an N-alkylated glycine derivative, specifically N-(2-(Cbz-amino)-2-methylpropyl)-glycine . It is synthesized via a reductive amination reaction between glyoxylic acid and 2-N-Cbz-2-Methylpropane-1,2-diamine. The Cbz-protected amine on the diamine remains intact during this process, providing an orthogonal protecting group strategy for potential future modifications, while the free primary amine reacts to form the N-alkylated glycine.
Q2: What is the mechanism by which this building block prevents peptide aggregation?
The incorporation of an N-alkylated amino acid into a growing peptide chain disrupts the regular pattern of backbone hydrogen bonds that is essential for the formation of stable β-sheet structures.[2] The bulky 2-methylpropyl group introduces significant steric hindrance, preventing adjacent peptide chains from aligning in a way that facilitates aggregation. This maintains the peptide chains in a more solvated and accessible state for subsequent coupling and deprotection steps.[1]
Q3: At what point in my peptide sequence should I incorporate this building block?
For maximum efficacy, the N-(2-(Cbz-amino)-2-methylpropyl)-glycine should be incorporated within a region of the peptide that is predicted to be aggregation-prone. This is typically in sequences rich in hydrophobic residues like Val, Ile, Leu, and Phe.[3] As a general rule, incorporating a structure-disrupting element every 6-8 residues can be effective in preventing the onset of aggregation.[3]
Q4: Will the Cbz group on the building block be removed during the final peptide cleavage?
The Cbz (carbobenzoxy) group is stable to the standard trifluoroacetic acid (TFA) cleavage conditions used in Fmoc-based SPPS.[4] It is typically removed by catalytic hydrogenolysis.[4] This provides an opportunity for post-synthesis modification at that site if desired. If the final peptide requires a free amine at this position, a hydrogenolysis step will be necessary after purification.
Q5: Are there any special considerations for coupling this modified amino acid?
Yes, due to its steric bulk, the N-(2-(Cbz-amino)-2-methylpropyl)-glycine is considered a sterically hindered amino acid. Therefore, more potent coupling reagents and potentially longer coupling times are recommended to ensure complete incorporation.[5]
Visualizing the Mechanism of Aggregation Disruption
The following diagram illustrates how the incorporation of the N-alkylated building block disrupts the formation of intermolecular hydrogen bonds that lead to β-sheet formation and aggregation.
Caption: Disruption of β-sheet formation by the N-alkylated building block.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-N-(2-(Cbz-amino)-2-methylpropyl)-glycine
This protocol describes the synthesis of the Fmoc-protected, N-alkylated glycine building block ready for use in SPPS.
Materials:
-
2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride
-
Glyoxylic acid monohydrate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reductive Amination: a. Dissolve this compound (1.0 eq) and glyoxylic acid monohydrate (1.1 eq) in methanol. b. Adjust the pH to ~6 with a suitable base (e.g., triethylamine). c. Cool the solution to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise. d. Allow the reaction to warm to room temperature and stir overnight. e. Quench the reaction with water and remove the methanol under reduced pressure. f. Extract the aqueous solution with ethyl acetate. The product, N-(2-(Cbz-amino)-2-methylpropyl)-glycine, will be in the aqueous layer.
-
Fmoc Protection: a. To the aqueous solution from the previous step, add dioxane and sodium bicarbonate (3.0 eq). b. Add a solution of Fmoc-OSu (1.2 eq) in dioxane dropwise. c. Stir the reaction at room temperature for 4-6 hours. d. Acidify the reaction mixture to pH ~2 with 1M HCl. e. Extract the product with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield Fmoc-N-(2-(Cbz-amino)-2-methylpropyl)-glycine.
Protocol 2: Incorporation of the Modified Amino Acid into SPPS
This protocol outlines the coupling of the sterically hindered building block during standard Fmoc-based SPPS.[6]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-(2-(Cbz-amino)-2-methylpropyl)-glycine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation: a. In a separate vessel, dissolve Fmoc-N-(2-(Cbz-amino)-2-methylpropyl)-glycine (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF. b. Add DIPEA (6.0 eq) to the solution and allow it to pre-activate for 5-10 minutes.
-
Coupling: a. Add the pre-activated amino acid solution to the Fmoc-deprotected peptide-resin. b. Agitate the mixture for 2-4 hours at room temperature. c. Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step with fresh reagents.
-
Washing: a. Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Proceed with the standard Fmoc deprotection and subsequent coupling cycles.
| Parameter | Recommended Value | Notes |
| Building Block Equivalents | 3.0 | Relative to resin loading |
| HATU/HOAt Equivalents | 2.9 / 3.0 | Potent coupling reagents for hindered amino acids |
| DIPEA Equivalents | 6.0 | Base for activation |
| Pre-activation Time | 5-10 minutes | Ensures formation of the active ester |
| Coupling Time | 2-4 hours | May require longer time due to steric hindrance |
| Monitoring | Kaiser Test | Essential to confirm complete coupling |
Troubleshooting Guide
Issue 1: Incomplete coupling of the diamine-derived building block (persistent positive Kaiser test).
-
Question: My Kaiser test remains positive even after extending the coupling time to 4 hours. What should I do?
-
Answer:
-
Double Couple: The most straightforward solution is to perform a second coupling. Drain the reaction vessel and add a fresh solution of the pre-activated Fmoc-N-(2-(Cbz-amino)-2-methylpropyl)-glycine.
-
Increase Equivalents: For the second coupling, you can increase the equivalents of the building block and coupling reagents to 4.0.
-
Elevated Temperature: If double coupling fails, consider performing the coupling at an elevated temperature (e.g., 40-50°C) for 1-2 hours. This can help overcome the kinetic barrier of coupling a sterically hindered residue. Ensure your resin and protecting groups are stable at the chosen temperature.
-
Capping: If the coupling remains incomplete after these steps, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.[5]
-
Issue 2: Low yield of the final peptide after cleavage and purification.
-
Question: The final yield of my peptide is significantly lower than expected. Could the incorporation of the diamine-derived building block be the cause?
-
Answer:
-
Check for Incomplete Deprotection: The steric bulk of the N-alkyl group can sometimes hinder the subsequent Fmoc deprotection. During the synthesis, ensure that the Fmoc deprotection step after the incorporation of the modified residue is complete. You can monitor this by UV-Vis spectroscopy of the piperidine solution to quantify the released Fmoc adduct. If deprotection is slow, extend the deprotection time or use a stronger deprotection solution (e.g., 20% piperidine with 2% DBU in DMF).
-
Review Coupling Efficiency: A single incomplete coupling of this bulky residue can significantly impact the overall yield. Review your in-process monitoring (Kaiser tests) to ensure the incorporation was successful.
-
Solubility Issues During Purification: The presence of the bulky, hydrophobic Cbz-protected group might alter the solubility and chromatographic behavior of your peptide. Try different solvent systems or gradients during RP-HPLC purification.
-
Issue 3: An unexpected mass is detected in the final product by MS analysis.
-
Question: My mass spectrometry results show a mass that does not correspond to my target peptide. What could be the side product?
-
Answer:
-
Diketopiperazine Formation: If the diamine-derived building block is incorporated at the C-terminal end (first two residues), there is a risk of diketopiperazine formation after the deprotection of the second amino acid. This is a common side reaction in SPPS, especially with N-alkylated residues. To avoid this, consider using a pre-formed dipeptide for the first two residues if possible.
-
Incomplete Cbz Removal: If you performed a hydrogenolysis step to remove the Cbz group, ensure it went to completion. Incomplete deprotection will result in a mixed product. Monitor the reaction by HPLC or MS to confirm complete removal of the Cbz group.
-
Side Reactions During Coupling: Although HATU is a highly efficient coupling reagent, side reactions can occur. Ensure that your starting materials are of high purity and that the pre-activation time is not excessively long, which could lead to reagent decomposition.
-
References
- 1. Synthesis of Amide Backbone-Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: HPLC Analysis of 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this unique molecule. Drawing from established chromatographic principles and extensive field experience, this guide provides in-depth troubleshooting advice and validated methodologies in a practical question-and-answer format.
Understanding the Molecule: Key Challenges
This compound (C₁₂H₁₉ClN₂O₂) presents a distinct set of analytical challenges due to its structural features.[1][2] As a hydrochloride salt of a diamine, it is highly polar.[1] One amine is primary, while the other is protected by a carbobenzyloxy (Cbz) group.[1] This combination dictates its behavior in a reversed-phase HPLC system.
The primary challenges stem from:
-
Basic Amine Groups: The free primary amine and the secondary amine can interact strongly with acidic residual silanol groups on the surface of silica-based HPLC columns, leading to significant peak tailing.[3][4][5]
-
High Polarity: As a hydrochloride salt, the compound is highly water-soluble and may exhibit poor retention on traditional C18 columns, potentially eluting in or near the solvent front.
-
Cbz Group Stability: While generally stable, the Cbz protecting group's lability under certain pH conditions must be considered during method development.[6][7][8]
This guide will address these core issues with practical, actionable solutions.
Troubleshooting Guide: Common Problems & Solutions
This section directly addresses specific issues you may encounter during your analysis.
Problem 1: My peak for this compound is tailing severely.
Q: I'm using a standard C18 column with a methanol/water mobile phase, but my peak has a significant tail (Asymmetry Factor > 1.5). What is causing this and how can I fix it?
A: Severe peak tailing for this compound is almost certainly caused by secondary ionic interactions between the protonated amine groups on your analyte and ionized residual silanol groups (Si-O⁻) on the silica backbone of your stationary phase.[3][4][5] At neutral pH, the silanols are deprotonated and negatively charged, while your basic amine is protonated and positively charged, leading to a strong, undesirable ionic interaction that delays a portion of the analyte molecules as they travel through the column.
Here is a systematic approach to eliminate this issue:
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase pH Adjustment (Primary Solution):
-
Action: Lower the mobile phase pH to between 2.5 and 3.0.
-
Causality: By operating at a low pH, you protonate the residual silanol groups (Si-OH), effectively neutralizing their negative charge.[9] This minimizes the secondary ionic interactions, leading to a more symmetrical peak shape.[3][10]
-
Protocol: Prepare your aqueous mobile phase component with 0.1% (v/v) trifluoroacetic acid (TFA) or formic acid. TFA is a strong ion-pairing agent that can further improve peak shape, while formic acid is more volatile and MS-friendly.
-
-
Column Selection (If pH adjustment is insufficient):
-
Action: Switch to a column with a deactivated or shielded stationary phase.
-
Causality: Not all C18 columns are the same. Modern columns offer superior deactivation of residual silanols.
-
Recommended Column Types:
-
End-Capped Columns: Select a column specifically designated as "fully end-capped." End-capping treats the silica surface with a small silylating agent (like trimethylchlorosilane) after the primary C18 bonding to block many of the remaining silanols.[3]
-
Polar-Embedded Columns: These columns have a polar group (e.g., carbamate or amide) embedded near the base of the alkyl chain.[11] This feature promotes a layer of water near the silica surface, which helps to shield the analyte from residual silanols.
-
Charged Surface Hybrid (CSH) Columns: These columns have a low level of positive surface charge, which repels basic analytes via ion-exclusion, preventing them from interacting with underlying silanols.[9]
-
-
-
Use of Mobile Phase Additives (Alternative to low pH):
-
Action: Add a competitive amine to the mobile phase.
-
Causality: An additive like triethylamine (TEA) acts as a "silanol suppressor."[9] Being a small, basic molecule, it preferentially interacts with the active silanol sites, effectively blocking your analyte from binding to them.
-
Protocol: Add 0.1% TEA to your mobile phase. Note that TEA can shorten column lifetime and may suppress ionization if using an MS detector.
-
Below is a decision-making workflow for addressing peak tailing:
Caption: Troubleshooting workflow for peak tailing.
Problem 2: My compound shows poor or no retention on a C18 column.
Q: I'm injecting my sample, and the main peak is eluting very early, close to the void volume. How can I increase its retention?
A: This is a common issue for highly polar molecules like hydrochloride salts.[12] In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase. Your polar compound has a much higher affinity for the polar mobile phase, resulting in minimal retention.
Strategies to Increase Retention:
| Strategy | Mechanism | Protocol / Key Considerations |
| Decrease Mobile Phase Polarity | Increases the hydrophobicity of the mobile phase, forcing the analyte to interact more with the stationary phase. | Reduce the percentage of organic solvent (Methanol or Acetonitrile) in your mobile phase. Start with a high aqueous content (e.g., 95% water) and use a shallow gradient or isocratic elution. |
| Use a Polar-Embedded Column | These columns are designed to handle highly aqueous mobile phases without the "phase collapse" seen in some traditional C18 columns, allowing for stable retention of polar compounds.[11] | Select a column with a polar-embedded stationary phase (often designated with "AQ", "Hydro", etc.).[11] These are ideal for methods using >95% aqueous mobile phase. |
| Employ HILIC Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode that uses a polar stationary phase (e.g., bare silica, amide) and a high organic mobile phase.[12] Polar analytes are well-retained. | Stationary Phase: HILIC column (e.g., Amide, Diol, or bare Silica). Mobile Phase: High acetonitrile content (e.g., 95% ACN) with a small amount of aqueous buffer (e.g., 5% of 10 mM ammonium formate).[12] |
| Ion-Pair Chromatography | Add an ion-pairing reagent to the mobile phase that has a hydrophobic tail and a charge opposite to the analyte. The reagent pairs with the analyte, increasing its overall hydrophobicity and retention on a C18 column. | For your cationic amine, use an alkyl sulfonate like sodium dodecyl sulfate (SDS). Caution: Ion-pairing reagents are notoriously difficult to wash out of a column and the HPLC system, so dedicate a column for this purpose. |
Problem 3: I'm observing a new, small peak appearing over time, and my main peak area is decreasing.
Q: During a long sequence of injections, I notice a small, unidentified peak growing in my chromatogram, and the area of my target analyte is not consistent. What could be happening?
A: This suggests potential on-column or in-solution degradation of your analyte. The Cbz protecting group, while robust, can be susceptible to cleavage under certain conditions.
Potential Causes and Solutions:
-
Acidic Hydrolysis:
-
Cause: If your mobile phase is too acidic (e.g., pH < 2) and contains a nucleophile like chloride from your sample's salt form, slow hydrolysis of the carbamate bond can occur, cleaving the Cbz group.[7] The resulting deprotected diamine would be a new, more polar peak.
-
Solution: Ensure your mobile phase pH is not excessively low. A pH between 2.5 and 3.5 is generally a safe range to ensure silanol suppression without risking Cbz cleavage.[6] Prepare fresh mobile phase daily to avoid changes in pH over time.
-
-
Sample Diluent Instability:
-
Cause: The stability of your compound in your chosen sample diluent may be limited. If the diluent is strongly acidic or basic, degradation can occur in the vial on the autosampler.
-
Solution: Match your sample diluent to your initial mobile phase conditions. This ensures compatibility and minimizes peak distortion upon injection.[5] Perform a stability study by re-injecting the same prepared standard over 24-48 hours to see if the impurity peak grows. If it does, consider preparing samples in smaller batches or using a refrigerated autosampler.
-
Caption: Logic diagram for investigating analyte instability.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound?
A: A robust starting point would be a reversed-phase method designed to address the key challenges of peak shape and retention.
Recommended Starting Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm (with modern, high-purity, end-capped silica) | A standard dimension workhorse column that, when properly deactivated, can provide good performance. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures low pH to suppress silanol interactions and provides good protonation for MS detection if needed.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides better peak shapes and lower backpressure than methanol. |
| Gradient | 5% to 60% B over 15 minutes | A broad scouting gradient to determine the approximate elution conditions.[13] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides method stability and can improve peak efficiency. |
| Detection | UV at 254 nm | The benzyl ring of the Cbz group provides a strong chromophore for UV detection.[7] |
| Injection Vol. | 5 µL | A small volume to prevent column overload and injection solvent effects. |
This method should be seen as a starting point for further optimization.[13]
Q2: Do I need to use a guard column?
A: Yes, using a guard column is highly recommended, especially when analyzing samples from complex matrices (e.g., reaction mixtures, biological samples).[14] A guard column uses the same stationary phase as your analytical column and acts as a disposable, protective filter. It traps particulates and strongly retained matrix components that could otherwise irreversibly damage or contaminate your expensive analytical column.[14]
Q3: My sample is a hydrochloride salt. Do I need to do anything special with my HPLC system?
A: The presence of chloride ions at low concentrations is generally not a problem for a stainless steel HPLC system. However, prolonged exposure to high concentrations of halide salts, especially under acidic conditions, can potentially corrode stainless steel components. The main concern with salts is precipitation.[15] If you use buffered mobile phases (e.g., phosphate), never mix them directly with high concentrations of organic solvent, as this can cause the buffer salts to precipitate and block tubing, frits, and check valves.[15] Always flush the system and column thoroughly with unbuffered aqueous mobile phase before switching to high organic for storage.[15]
Q4: Can I use Mass Spectrometry (MS) to detect this compound?
A: Absolutely. This compound is an excellent candidate for LC-MS analysis. The primary amine will readily protonate in an acidic mobile phase, making it highly suitable for positive mode electrospray ionization (ESI+). Using a volatile mobile phase modifier like formic acid instead of TFA is crucial for good MS sensitivity. The expected [M+H]⁺ ion would be at m/z 223.15.
References
- 1. Buy this compound | 850033-67-9 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. benchchem.com [benchchem.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 12. lcms.cz [lcms.cz]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Interpreting NMR Spectra of 2-N-Cbz-2-Methylpropane-1,2-diamine Derivatives
Welcome to the technical support center for the analysis of 2-N-Cbz-2-Methylpropane-1,2-diamine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this class of compounds and encountering challenges in interpreting their Nuclear Magnetic Resonance (NMR) spectra. The unique structural features of these molecules often lead to complex and sometimes non-intuitive NMR spectra. This resource provides in-depth, experience-based insights and troubleshooting strategies to help you confidently elucidate the structure of your compounds.
Introduction: The Unique NMR Challenges of Cbz-Protected Vicinal Diamines
The structure of 2-N-Cbz-2-Methylpropane-1,2-diamine and its derivatives presents several challenges for NMR interpretation. The presence of a carbamate (Cbz) protecting group, a quaternary carbon, and two amine functionalities in close proximity can lead to:
-
Signal Broadening: Exchange phenomena involving the N-H protons can cause their signals to be broad and difficult to identify.
-
Rotational Isomers (Rotamers): The partial double bond character of the amide bond within the Cbz group can restrict rotation, leading to the presence of multiple conformers (rotamers) that are distinct on the NMR timescale. This can result in the appearance of more signals than expected for a single structure.
-
Complex Splitting Patterns: The methylene protons adjacent to the chiral center can be diastereotopic, leading to complex splitting patterns (AB quartets or more complex multiplets).
-
Chemical Shift Variability: The chemical shifts of the N-H protons are highly sensitive to solvent, concentration, and temperature.[1]
This guide will address these common issues through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Why are the N-H proton signals in my spectrum broad or completely absent?
A1: The broadening of N-H signals is a common phenomenon in the NMR of amines and amides. This is due to several factors:
-
Chemical Exchange: The protons on the nitrogen atoms can undergo chemical exchange with each other or with trace amounts of water or acid in the solvent. This exchange can occur at a rate that is intermediate on the NMR timescale, leading to signal broadening.
-
Quadrupolar Relaxation: The nitrogen atom (14N) has a nuclear spin of I=1 and is quadrupolar. This can lead to efficient relaxation of the attached protons, resulting in broader signals.
-
Solvent Effects: The choice of solvent can significantly impact the appearance of N-H signals. In protic solvents like methanol-d4, the N-H protons will rapidly exchange with the deuterium of the solvent, causing the signal to disappear.
Troubleshooting Tip: To definitively identify your N-H protons, perform a D₂O exchange experiment.[2] Adding a drop of deuterium oxide to your NMR sample will cause the labile N-H protons to be replaced by deuterium, leading to the disappearance of their corresponding signals in the ¹H NMR spectrum.[3]
Q2: I see more signals than I expect for my compound. Could this be due to rotamers?
A2: Yes, the presence of more signals than anticipated is a strong indication of rotational isomers, or rotamers. The C-N bond in the carbamate group has partial double bond character, which restricts free rotation.[4] This can lead to the existence of syn and anti conformers, which are often stable enough at room temperature to be observed as separate species in the NMR spectrum.
-
Evidence of Rotamers: You will typically see a doubling of signals for the protons near the Cbz group, including the benzylic protons (Cbz-CH₂) and the protons on the carbon adjacent to the nitrogen. The relative integration of these doubled peaks will give you the population ratio of the two rotamers.
Troubleshooting Tip: To confirm the presence of rotamers and potentially coalesce the doubled signals into single, averaged peaks, you can perform a variable temperature (VT) NMR experiment.[5] By increasing the temperature, you can increase the rate of rotation around the C-N bond. At a high enough temperature (the coalescence temperature), the rotation becomes fast on the NMR timescale, and the two sets of signals will merge into one.[6][7]
Q3: What are the expected chemical shifts for the protons of the Cbz group and the diamine backbone?
A3: While the exact chemical shifts can vary depending on the solvent and the specific substitution pattern of your derivative, the following table provides typical ranges for the key protons in a CDCl₃ solution.
| Proton(s) | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| Cbz Aromatic (Ar-H) | 7.2 - 7.4 | Multiplet | Often overlaps with the residual solvent peak of CDCl₃. |
| Cbz Benzylic (Cbz-CH₂) | ~5.1 | Singlet | Can appear as two singlets if rotamers are present. |
| Cbz N-H | 5.0 - 5.5 | Broad Singlet | Highly variable and may be broader. Disappears with D₂O exchange. |
| -CH₂-NH₂ (unprotected) | 2.5 - 3.0 | Multiplet | |
| -NH₂ (unprotected) | 1.0 - 2.0 | Broad Singlet | Highly variable and disappears with D₂O exchange. |
| -C(CH₃)- | ~1.2 | Singlet |
Table 1: Typical ¹H NMR Chemical Shifts for 2-N-Cbz-2-Methylpropane-1,2-diamine Derivatives in CDCl₃.[1][8]
Q4: The methylene protons next to the stereocenter appear as a complex multiplet. How can I assign them?
A4: The two protons of a methylene group adjacent to a chiral center are diastereotopic, meaning they are in chemically non-equivalent environments. This is the case for the -CH₂-NH₂ group in your molecule. As a result, they will have different chemical shifts and will couple to each other, typically resulting in a pair of doublets (an AB quartet) if there is no other coupling. However, coupling to the neighboring N-H proton can further complicate this pattern.
Troubleshooting Tip: To simplify the splitting pattern and aid in assignment, you can use 2D NMR techniques:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other.[9] You can use this to identify which protons are coupled to the complex multiplet of the methylene group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows which protons are directly attached to which carbon atoms.[10] This will allow you to definitively assign the methylene protons to their corresponding carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can be useful for confirming the overall connectivity of the molecule.[11]
Troubleshooting Guides & Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Labile Protons
This protocol is used to confirm the identity of N-H (and any O-H) protons in your sample.[2]
Objective: To replace labile protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum.
Methodology:
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Compare the two spectra. The signals that have disappeared or significantly decreased in intensity correspond to the exchangeable N-H protons.[3]
Caption: Workflow for D₂O Exchange Experiment.
Protocol 2: Variable Temperature (VT) NMR for Studying Dynamic Processes
This protocol is useful for investigating dynamic processes like the interconversion of rotamers.[7]
Objective: To alter the rate of conformational exchange by changing the temperature, in order to simplify the spectrum.
Methodology:
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).
-
If you suspect rotamers (doubled signals), increase the temperature of the NMR probe in increments of 10-20 °C.
-
Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.
-
Observe the changes in the spectrum. As the temperature increases, the doubled signals of the rotamers should broaden and eventually coalesce into single, sharp peaks.[6]
-
If signals are broad at room temperature due to intermediate exchange, cooling the sample may sharpen the signals into distinct peaks for each conformer.[5]
Caption: Effect of Temperature on NMR Signals in Dynamic Exchange.
Protocol 3: 2D NMR (COSY & HSQC) for Structural Elucidation
This protocol provides a basic workflow for using 2D NMR to assign complex signals.[9][10]
Objective: To determine the connectivity of protons (COSY) and the direct attachment of protons to carbons (HSQC).
Methodology:
-
Acquire a ¹H NMR spectrum: This will serve as the reference for your 2D spectra.
-
Acquire a COSY spectrum: This experiment will show cross-peaks between protons that are J-coupled (typically through 2-3 bonds). Plot the ¹H spectrum on both axes. A cross-peak at (δ₁, δ₂) indicates that the proton at δ₁ is coupled to the proton at δ₂. Use this to trace out spin systems within your molecule.
-
Acquire an HSQC spectrum: This experiment will show a correlation peak for each proton that is directly attached to a carbon. The ¹H spectrum is on one axis and the ¹³C spectrum is on the other. A cross-peak at (δH, δC) indicates that the proton with chemical shift δH is attached to the carbon with chemical shift δC. This is invaluable for assigning the signals of diastereotopic methylene protons.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 3. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 4. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. emerypharma.com [emerypharma.com]
- 11. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solubility of 2-N-Cbz-2-Methylpropane-1,2-diamine Hydrochloride
Welcome to the technical support center for 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling the solubility of this important synthetic intermediate. Our goal is to move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
Introduction: Understanding the Molecule
This compound (Molar Mass: 258.75 g/mol ) is a diamine derivative where one of the amine groups is protected by a carbobenzyloxy (Cbz) group.[1] It is provided as a hydrochloride salt to improve its stability and generally enhance its aqueous solubility.[1] The molecule's structure, possessing both a bulky, nonpolar Cbz group and an ionic hydrochloride salt, presents a unique set of solubility challenges that require a systematic approach to overcome.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
As a hydrochloride salt of an amine, this compound is an ionic, polar molecule.[2] This suggests a higher solubility in polar protic solvents such as water, methanol, and ethanol, where ion-dipole interactions and hydrogen bonding can effectively solvate the molecule.[2] Conversely, its solubility is expected to be significantly lower in nonpolar aprotic solvents like hexane, toluene, or diethyl ether.[2] The presence of the Cbz group, however, also introduces lipophilic character, which may grant some solubility in organic solvents like ethyl acetate, dichloromethane, methanol, and ethanol, particularly when the hydrochloride salt is not fully dissociated.[1][3]
Q2: Why is my compound not dissolving in water, even though it's a hydrochloride salt?
While the hydrochloride salt form is intended to increase water solubility compared to the free base, several factors can still limit its dissolution[4]:
-
Concentration: You may be exceeding the compound's intrinsic aqueous solubility limit.
-
pH of the water: The pH of deionized water can vary. If the pH is not sufficiently acidic, a portion of the hydrochloride salt can convert to the less soluble free base, hindering dissolution.
-
Common Ion Effect: If your aqueous solution already contains a significant concentration of chloride ions, it can suppress the dissolution of the hydrochloride salt.[5]
-
Kinetics of Dissolution: The rate of dissolution may be slow. Ensure you are providing sufficient time and agitation.
Q3: Can I convert the hydrochloride salt to the free base to improve solubility in organic solvents?
Yes, you can convert the hydrochloride salt to the free amine (free base) to increase its solubility in nonpolar organic solvents. This is achieved by basification, typically by adding a base like sodium hydroxide or a tertiary amine (e.g., triethylamine, DIPEA) to neutralize the hydrochloric acid.[6] The free amine will be less polar and thus more soluble in solvents like diethyl ether, dichloromethane, and ethyl acetate. However, remember that the free amine may be less stable and more prone to degradation than the hydrochloride salt.
Troubleshooting Guides
Problem 1: Poor Solubility in Aqueous Solutions
You are attempting to prepare an aqueous stock solution for a biological assay or a reaction in an aqueous medium, but the compound is not fully dissolving.
The limited aqueous solubility likely stems from the large, non-polar Cbz protecting group, which counteracts the solubilizing effect of the protonated amine. The equilibrium between the solid salt and the dissolved ions needs to be shifted to favor the dissolved state.
Caption: Troubleshooting workflow for poor aqueous solubility.
Protocol 1: pH Adjustment for Enhanced Aqueous Solubility
-
Prepare a Suspension: Add your desired amount of this compound to the required volume of water. Stir to create a suspension.
-
Monitor pH: Use a calibrated pH meter to measure the initial pH of the suspension.
-
Acidify: Add 0.1 M HCl dropwise while continuously stirring and monitoring the pH. The target pH should generally be between 2 and 4. As the pH drops, the equilibrium will shift towards the protonated, more soluble form.[5]
-
Observe Dissolution: Continue stirring for 15-30 minutes after reaching the target pH. Observe for complete dissolution.
-
Final Check: Once dissolved, check the solution's clarity. If it remains clear after standing, the solubility issue is resolved at this pH and concentration.
Protocol 2: Developing an Aqueous/Organic Co-solvent System
If pH adjustment alone is insufficient, a co-solvent can be introduced to help solvate the non-polar Cbz group.
-
Select a Co-solvent: Choose a water-miscible organic solvent. Good starting points are methanol, ethanol, or isopropanol. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can also be used, but be mindful of their compatibility with downstream applications.
-
Initial Dissolution: Dissolve the compound in the minimum amount of the chosen organic co-solvent first.
-
Titrate with Water: Slowly add water (or your aqueous buffer) to the organic solution dropwise while stirring vigorously.
-
Observe for Precipitation: Continue adding the aqueous phase until you reach your target final concentration. If the solution remains clear, you have successfully created a suitable co-solvent system.
-
Troubleshooting Precipitation: If precipitation occurs during the addition of water, you will need to either increase the initial proportion of the organic co-solvent or select a different co-solvent.
Problem 2: Poor Solubility in Non-Polar Organic Solvents
You are setting up a reaction in a solvent like dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF), and the compound is not dissolving.
The hydrochloride salt's ionic nature makes it poorly soluble in non-polar organic solvents. To achieve solubility, you must either use a more polar organic solvent or convert the salt to its non-ionic free base form.
Caption: Troubleshooting workflow for poor organic solvent solubility.
Protocol 3: In Situ Free-Basing for Organic Reactions
This protocol is ideal when the free amine is needed for a subsequent reaction step, such as an amide coupling.
-
Suspend the Salt: Add the this compound to your reaction solvent (e.g., DCM, THF).
-
Add a Base: Add 1.1 equivalents of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases will neutralize the HCl without competing as a nucleophile in many reactions.[6]
-
Stir and Observe: Stir the mixture at room temperature. The suspension should clarify as the soluble free amine is formed, leaving behind the insoluble triethylamine hydrochloride or diisopropylethylamine hydrochloride salt.
-
Proceed or Filter: For many reactions, the hydrochloride salt of the tertiary amine can be left in the reaction mixture. If it interferes, it can be filtered off before proceeding.
Protocol 4: Systematic Solvent Screening for General Dissolution
If you simply need to dissolve the compound in an organic solvent and are unsure which to use, a systematic screening is effective.
-
Prepare Aliquots: Weigh out small, equal amounts (e.g., 5 mg) of the compound into several vials.
-
Test Solvents: To each vial, add a measured volume (e.g., 100 µL) of a different solvent. Test a range of polarities:
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetonitrile, DMF, DMSO
-
Less Polar: Ethyl Acetate, DCM, THF
-
-
Agitate and Observe: Cap the vials and agitate them (vortex or sonicate) for 5-10 minutes.
-
Assess Solubility: Observe which solvents yield a clear solution. This will give you a qualitative understanding of the best solvent choices.
-
Quantify if Needed: If a more precise solubility value is required, you can perform a more rigorous isothermal equilibrium experiment as outlined in the literature.[2]
Summary of Recommended Solvents
| Solvent Class | Recommended Solvents | Expected Solubility | Considerations |
| Aqueous | Water (pH adjusted) | Moderate to High (highly dependent on pH) | Adjust pH to 2-4 for optimal solubility.[5] |
| Polar Protic | Methanol, Ethanol | High | Excellent first choice for creating stock solutions.[1][3] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to High | Use with caution; can be difficult to remove and may interfere with some assays. |
| Less Polar | Dichloromethane, Ethyl Acetate | Low (as hydrochloride salt), High (as free base) | Requires conversion to free base for good solubility.[6] |
| Non-Polar | Hexane, Toluene | Very Low | Not recommended for dissolving the hydrochloride salt. |
References
Technical Support Center: Cost-Effective Synthesis of Cbz-Protected Diamines
Welcome to the Technical Support Center for the synthesis of Cbz-protected diamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the cost-effectiveness of these crucial synthetic transformations. As your dedicated application scientist, I've structured this resource to provide not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
FREQUENTLY ASKED QUESTIONS (FAQs)
Here, we address the high-level strategic questions that are foundational to planning a successful and economical synthesis.
Q1: What is the most cost-effective method for the selective mono-Cbz protection of a symmetrical diamine?
For the selective mono-Cbz protection of symmetrical diamines, a highly cost-effective and straightforward approach involves the slow addition of benzyl chloroformate (Cbz-Cl) to an excess of the diamine. By using the diamine as the limiting reagent's counterpart, the statistical probability of di-protection is significantly reduced.
Another robust method involves the mono-protonation of the diamine with one equivalent of a strong acid, such as hydrochloric acid (HCl), prior to the introduction of Cbz-Cl.[1] The resulting ammonium salt is deactivated towards acylation, leaving the free amine group available for reaction. This "one-pot" procedure can be highly efficient.[1]
Q2: Benzyl chloroformate (Cbz-Cl) is hazardous and can be expensive. Are there more economical and safer alternatives for introducing the Cbz group?
Yes, several alternatives to Cbz-Cl exist, offering improved safety profiles and potential cost benefits, especially at a larger scale. One notable alternative is benzyl phenyl carbonate .[2] It can be prepared from the relatively inexpensive starting materials phenyl chloroformate and benzyl alcohol.[2] While the protection reaction with benzyl phenyl carbonate may be slower, it often leads to cleaner reactions with fewer side products.
For situations where safety is the primary concern, benzyl N-succinimidyl carbonate (Cbz-OSu) is an excellent, albeit often more expensive, choice.[3] Its use can sometimes be justified by simplified workup procedures and higher purity of the crude product, potentially reducing overall costs by minimizing the need for extensive purification.
Novel non-phosgene routes for the synthesis of Cbz-Cl itself are also being developed, which may lead to lower costs in the future.[4][5][6]
Q3: How does the choice of base impact the cost and outcome of the Cbz protection reaction?
The choice of base is critical for both the efficiency and cost of the reaction.
-
Inorganic Bases: For classical Schotten-Baumann conditions, inexpensive inorganic bases like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) are highly effective.[3] They are used to neutralize the HCl generated during the reaction and maintain an optimal pH range of 8-10.[7] This is often the most economical option.
-
Organic Bases: Non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are typically used in anhydrous organic solvents.[8] While generally more expensive than inorganic bases, they can be advantageous when dealing with substrates that have poor water solubility. DIPEA is particularly useful for sterically hindered amines.[8]
Q4: Can I use a catalyst to improve the efficiency of my Cbz protection reaction?
Yes, catalytic methods can enhance reaction rates and yields, potentially reducing overall costs by allowing for milder reaction conditions and shorter reaction times. Dodecatungstophosphoric acid hydrate has been reported as an effective catalyst for the Cbz-protection of amines with Cbz-Cl, enabling the reaction to proceed quickly and often without the need for an aqueous work-up.[9][10]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of Cbz-protected diamines.
Issue 1: Low or No Conversion of the Starting Diamine
Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting material.
Root Cause Analysis & Solutions:
-
Diagram: Troubleshooting Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
| Potential Cause | Explanation | Suggested Solution |
| Poor Reagent Quality | Benzyl chloroformate is moisture-sensitive and can decompose over time. | Use a freshly opened bottle of Cbz-Cl or verify its purity. Consider a non-phosgene synthesis route for Cbz-Cl for large-scale applications to ensure quality.[4][5] |
| Inadequate Base | The base is crucial for neutralizing the HCl byproduct. If the HCl is not neutralized, it will protonate the starting diamine, rendering it non-nucleophilic.[8] | Ensure at least two equivalents of base are used. If using a weak base like NaHCO₃ with a less reactive amine, consider switching to a stronger base like Na₂CO₃ or an organic base like DIPEA.[8] |
| Low Nucleophilicity of the Amine | Steric hindrance around the amino group can slow down the reaction. | Increase the reaction temperature or prolong the reaction time. Switching to a more polar aprotic solvent like DMF can also enhance reactivity.[8] |
| Protonation of Starting Material | If the reaction medium is too acidic, the amine will be protonated and unreactive. | When using an organic base in an organic solvent, ensure the reaction is carried out under strictly anhydrous conditions. Add the base to the amine solution before the dropwise addition of Cbz-Cl.[8] In aqueous conditions, maintain a pH between 8 and 10.[7] |
Issue 2: Formation of Di-protected and Other Side Products
Symptoms: TLC or LC-MS analysis shows a mixture of mono-Cbz, di-Cbz, and potentially other impurities, leading to difficult purification.
Root Cause Analysis & Solutions:
-
Diagram: Minimizing Side Product Formation
Caption: Strategies to control selectivity and minimize side products.
| Potential Cause | Explanation | Suggested Solution |
| Incorrect Stoichiometry | Using an equimolar or excess amount of Cbz-Cl relative to the diamine will inevitably lead to a significant amount of the di-protected product. | For selective mono-protection, use a significant excess of the diamine (e.g., 5-10 equivalents) and add Cbz-Cl slowly. Alternatively, employ the mono-protonation strategy with one equivalent of acid.[1] |
| Rapid Addition of Cbz-Cl | A high local concentration of Cbz-Cl can lead to the di-protection of the diamine, even if the overall stoichiometry is correct. | Add the Cbz-Cl dropwise to a vigorously stirred solution of the diamine at a low temperature (e.g., 0-5 °C).[11] This ensures that the Cbz-Cl reacts with the excess diamine before it can react with the already formed mono-protected product. |
| High Reaction Temperature | Higher temperatures can increase the rate of the second protection step, reducing selectivity. | Maintain a low temperature during the addition of Cbz-Cl. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.[11] |
Issue 3: Difficult Work-up and Purification
Symptoms: Formation of emulsions during extraction, difficulty in isolating the product, or co-elution of impurities during chromatography.
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Emulsion Formation | The presence of both a water-soluble starting material (diamine salt) and an organic-soluble product can lead to stable emulsions during aqueous work-up. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Filtration through a pad of Celite can also be effective. |
| Product Precipitation/Oiling Out | The mono-Cbz protected diamine may have limited solubility in the reaction solvent or work-up solvents. | If the product precipitates during the reaction, ensure vigorous stirring to maintain a fine suspension. During work-up, if the product oils out upon acidification, ensure complete extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[12] |
| Co-elution of Impurities | The di-protected product and any unreacted starting material may have similar polarities, making chromatographic separation challenging. | Optimize the reaction to minimize the formation of the di-protected product. If chromatography is necessary, carefully select the solvent system and consider using a gradient elution. A pH adjustment during work-up can help separate the basic unreacted diamine from the protected products.[12] |
Experimental Protocols
Protocol 1: Cost-Effective Mono-Cbz Protection of 1,4-Diaminobutane using Excess Diamine
-
Diagram: Mono-Cbz Protection Workflow
Caption: Step-by-step workflow for selective mono-Cbz protection.
Materials:
-
1,4-Diaminobutane (5.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.0 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 1,4-diaminobutane (5.0 equiv) in a biphasic mixture of DCM and saturated aqueous NaHCO₃ solution (1:1 v/v).
-
Cool the vigorously stirred mixture to 0-5 °C in an ice bath.
-
Dissolve benzyl chloroformate (1.0 equiv) in a small amount of DCM and add it to the addition funnel.
-
Add the Cbz-Cl solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for another hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess diamine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-Cbz-protected 1,4-diaminobutane.
-
The product can be further purified by column chromatography if necessary.
References
- 1. redalyc.org [redalyc.org]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. pittelkow.kiku.dk [pittelkow.kiku.dk]
Validation & Comparative
A Comparative Guide to Cbz and Fmoc Protecting Groups in Diamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selective protection of diamines is a critical maneuver in the synthesis of a vast array of complex molecules, from pharmaceuticals to functional materials. The challenge lies in achieving mono-protection, given the symmetrical nature and similar reactivity of the two amino groups, which often leads to a mixture of unprotected, mono-protected, and di-protected products. The choice of a protecting group is therefore a pivotal decision that dictates not only the immediate outcome of the protection step but also the entire synthetic strategy. This guide provides an in-depth, objective comparison of two stalwart protecting groups, Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc), in the context of diamine synthesis, supported by experimental data and detailed protocols.
The Strategic Choice: Cbz vs. Fmoc
The fundamental difference between Cbz and Fmoc lies in their deprotection conditions, which forms the basis of their utility and "orthogonality" in multi-step synthesis.[1] Fmoc is base-labile, typically removed with a secondary amine like piperidine, while Cbz is cleaved by hydrogenolysis.[2] This distinction has profound implications for the stability of other functional groups within the molecule and the overall synthetic design.
Key Characteristics at a Glance
| Characteristic | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protecting Group Type | Carbamate | Carbamate |
| Introduction Reagent | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu |
| Deprotection Condition | Hydrogenolysis (e.g., H₂/Pd-C)[2] | Base-labile (e.g., 20% piperidine in DMF)[2] |
| Key Advantages | - Robust stability to a wide range of reagents.[3] - Deprotection under neutral pH.[2] - Often imparts crystallinity, aiding purification.[4] | - Mild deprotection conditions. - Orthogonal to acid-labile protecting groups (e.g., Boc).[5] - UV-active fluorenyl group allows for reaction monitoring. |
| Potential Disadvantages | - Incompatible with functional groups sensitive to reduction (e.g., alkynes, alkenes, some nitro groups). - Catalyst can be pyrophoric and requires careful handling.[3] | - Base-labile conditions can trigger side reactions in sensitive substrates.[6] - Potential for intramolecular cyclization in short-chain diamines.[7] |
Delving Deeper: Advantages of Cbz in Diamine Synthesis
While Fmoc is a cornerstone of modern solid-phase peptide synthesis, Cbz presents several distinct advantages, particularly in the solution-phase synthesis of diamine-containing molecules.
1. Enhanced Stability and Reduced Side Reactions:
The Cbz group is renowned for its stability across a broad spectrum of reaction conditions, including both acidic and basic media, where Fmoc would be cleaved.[3] This robustness allows for greater flexibility in subsequent synthetic transformations on other parts of the molecule without premature deprotection.
In the context of diamine synthesis, particularly with short-chain diamines, the basic conditions required for Fmoc removal can be problematic. The newly liberated primary amine, being a potent nucleophile, can readily attack the carbamate of a neighboring, yet-to-be-reacted Fmoc-protected amine, leading to undesired side products. More critically, in short-chain diamines, there is a heightened risk of intramolecular cyclization, such as the formation of diketopiperazines or other cyclic ureas, upon Fmoc deprotection.[6][7] The neutral conditions of Cbz deprotection via hydrogenolysis largely circumvent these base-induced side reactions.
2. Orthogonality and Strategic Flexibility:
The unique deprotection pathway of Cbz makes it orthogonal to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[5] This orthogonality is a powerful tool in complex syntheses requiring the selective deprotection of multiple amine functionalities. For instance, a diamine can be mono-protected with Cbz, while another amino group elsewhere in the molecule is protected with Boc or Fmoc, allowing for their independent deprotection and functionalization.
Caption: Orthogonal deprotection strategy using Cbz and Boc.
3. Improved Crystallinity:
The introduction of the aromatic Cbz group can often enhance the crystallinity of the protected diamine.[4] This is a practical advantage that can significantly simplify purification by allowing for recrystallization instead of chromatography, which can be challenging for polar diamine derivatives.
Experimental Data: A Comparative Look
Achieving high yields of mono-protected diamines is a significant challenge due to the statistical probability of di-protection. While direct, side-by-side comparative studies of Cbz and Fmoc for a range of diamines are not extensively documented, we can synthesize data from various sources to provide a performance overview.
A study on the flow-mediated synthesis of mono-protected aliphatic diamines reported yields for Fmoc protection ranging from 45-91%.[8] This method offers precise control over reaction times and stoichiometry, which is crucial for maximizing mono-protection.
| Diamine | Mono-Fmoc Protected Yield (%) | Reference |
| 1,3-Diaminopropane | 75 | [8] |
| 1,4-Diaminobutane | 82 | [8] |
| 1,6-Diaminohexane | 91 | [8] |
For Cbz, while specific comparative data for a series of diamines is less available, the protection of amino acids, a closely related process, typically proceeds in high yields, often exceeding 90%.[3]
| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [3] |
The key to successful mono-protection with either group often lies in using a large excess of the diamine and carefully controlling the addition of the protecting group reagent.
Experimental Protocols
Protocol 1: Mono-Cbz Protection of a Diamine
This protocol is a representative method for the mono-Cbz protection of a symmetrical diamine.
Materials:
-
Symmetrical diamine (e.g., 1,4-diaminobutane)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the diamine (5 equivalents) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 equivalents) to the solution.
-
Slowly add a solution of benzyl chloroformate (1 equivalent) in dioxane dropwise to the cooled, stirring diamine solution. Maintain the temperature at 0 °C during the addition.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract with diethyl ether to remove any di-Cbz protected product and excess Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Cbz protected diamine.
Caption: Workflow for mono-Cbz protection of a diamine.
Protocol 2: Mono-Fmoc Protection of a Diamine
This protocol is a general procedure for the mono-Fmoc protection of a symmetrical diamine.
Materials:
-
Symmetrical diamine (e.g., 1,6-diaminohexane)
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diamine (5 equivalents) in a 2:1 mixture of THF and saturated aqueous NaHCO₃.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Fmoc-Cl (1 equivalent) in THF dropwise to the stirring diamine solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃ if necessary.
-
Extract the mixture with diethyl ether to remove the di-Fmoc protected product.
-
The mono-Fmoc protected product may precipitate or can be extracted from the aqueous layer after acidification and subsequent extraction with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Conclusion
The choice between Cbz and Fmoc for diamine protection is highly dependent on the specific synthetic context. Cbz offers superior stability and a deprotection mechanism that avoids base-induced side reactions, making it an excellent choice for solution-phase synthesis, especially when dealing with sensitive substrates or when orthogonality to base-labile groups is required. Fmoc, while highly effective and central to solid-phase synthesis, requires careful consideration of potential side reactions like intramolecular cyclization, particularly with shorter-chain diamines. By understanding the distinct advantages and disadvantages of each protecting group, researchers can make a more informed decision to optimize their synthetic strategies for the successful construction of complex diamine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 8. Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Strategic Selection of Diamine Building Blocks in Complex Synthesis
Topic: 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride vs. 1,3-Diaminopropane in Synthesis
In the rational design of pharmaceuticals and complex organic molecules, the choice of foundational building blocks is a critical determinant of synthetic efficiency, yield, and ultimate success. Diamines, as versatile difunctional linkers, are ubiquitous in this field. However, not all diamines are created equal. The selection between a simple, flexible linker like 1,3-diaminopropane and a sterically hindered, selectively protected molecule such as this compound dictates the entire synthetic strategy.
This guide provides an in-depth comparison of these two diamines, moving beyond their structural differences to explore the strategic implications of their use. We will analyze their respective impacts on reactivity, selectivity, and application scope, supported by experimental frameworks, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
Head-to-Head Comparison: Core Physicochemical and Reactive Properties
The fundamental difference between these two reagents lies in three key areas: protection state, steric environment, and the spacing between the amino groups. These factors directly influence their utility in synthesis.
| Property | 2-N-Cbz-2-Methylpropane-1,2-diamine HCl | 1,3-Diaminopropane |
| Molecular Formula | C₁₂H₁₉ClN₂O₂[1] | C₃H₁₀N₂[2] |
| Molecular Weight | 258.75 g/mol [1] | 74.13 g/mol [2] |
| Structure | ![]() | ![]() |
| Key Features | Monoprotected (Cbz group), gem-dimethyl steric hindrance, 1,2-diamine scaffold, hydrochloride salt | Unprotected, flexible C3 alkyl chain, achiral, 1,3-diamine scaffold |
| Reactivity Profile | Orthogonal reactivity: one primary amine is free for reaction, the other is a stable carbamate[1][3]. | Both primary amines are highly nucleophilic and will react simultaneously or in a statistical mixture[4]. |
| Solubility | Soluble in polar organic solvents and water. | Soluble in water and many polar organic solvents[5]. |
| Handling | Stable, crystalline solid (hydrochloride salt). | Colorless, hygroscopic, flammable liquid with a strong amine odor[2][6]. |
The Strategic Divide: When and Why to Choose Each Diamine
The choice between these two molecules is rarely arbitrary; it is a strategic decision based on the synthetic target's complexity and requirements. The Cbz-protected diamine is a tool for precision and control, while 1,3-diaminopropane is a workhorse for simpler, often symmetrical, constructions.
The Case for 1,3-Diaminopropane: Simplicity, Flexibility, and Coordination
1,3-Diaminopropane is an ideal choice when the synthetic goal involves:
-
Symmetrical Modifications: Its two equivalent primary amines are perfect for creating symmetrical molecules, such as in the formation of certain polyamides, bis-amides, or Schiff bases.[7][8]
-
Heterocycle Formation: It serves as a classic building block for synthesizing 6-membered heterocyclic rings, like pyrimidines.
-
Coordination Chemistry: As a bidentate ligand, it forms a six-membered chelate ring with metal centers.[9][10] While generally less thermodynamically stable than the five-membered rings formed by 1,2-diamines, this specific geometry can be desirable in certain catalytic applications.[10]
-
Bulk Applications: Due to its simple structure and large-scale production, it is a cost-effective reagent for industrial applications like polymer cross-linking and the synthesis of agrochemicals.[8][11][12]
The primary limitation of 1,3-diaminopropane is its lack of selectivity. In any reaction aiming for an unsymmetrical product, its use will inevitably lead to a statistical mixture of products, creating significant challenges in purification and drastically reducing the yield of the desired compound.
The Case for 2-N-Cbz-2-Methylpropane-1,2-diamine HCl: Precision, Steric Control, and Asymmetric Potential
This advanced building block is indispensable for complex, multi-step syntheses where control is paramount.[1] Its utility shines in applications requiring:
-
Regioselective Functionalization: This is the most significant advantage. The carboxybenzyl (Cbz) protecting group renders one amine unreactive, allowing for the selective modification of the free primary amine.[3][13][14] The Cbz group is exceptionally stable under a wide range of conditions but can be cleanly removed via catalytic hydrogenation (e.g., H₂/Pd-C), revealing the second amine for subsequent, different functionalization.[15][16] This orthogonal strategy is a cornerstone of modern pharmaceutical synthesis.[13][17]
-
Steric Influence: The gem-dimethyl group adjacent to the C2 amine provides significant steric hindrance.[18][19] This can be strategically employed to influence the conformational preferences of the final molecule, which is critical in drug design for optimizing binding to a biological target.[20] It can also direct the stereochemical outcome of subsequent reactions.
-
Scaffolding for Medicinal Chemistry: The 1,2-diamine motif is a privileged scaffold found in numerous biologically active compounds and chiral ligands.[21][22][23] This building block provides a pre-organized and sterically defined core for constructing complex drug candidates.
The primary trade-offs are higher cost and the addition of two steps to the synthetic route (protection and deprotection) for full difunctionalization. However, these are often justified by the dramatic increase in yield and purity of the final complex target.
Caption: Decision workflow for selecting the appropriate diamine based on synthetic goals.
Experimental Data: Synthesis of an Unsymmetrical Bis-Amide
To objectively demonstrate the performance differences, we present a comparative analysis for the synthesis of a hypothetical unsymmetrical target molecule, N¹-benzoyl-N³-acetylpropane-1,3-diamine, which requires the sequential addition of two different acyl groups.
Target:

Method A: The Statistical Approach with 1,3-Diaminopropane
Attempting this synthesis with 1,3-diaminopropane in a one-pot reaction with both acylating agents would lead to a statistical mixture of dibenzoylated, diacetylated, and the desired mono-benzoylated/mono-acetylated products, making isolation of the target impractical. A sequential approach offers more control but remains problematic due to the difficulty in selectively mono-acylating the diamine.
Method B: The Controlled Approach with a Protected Diamine Analogue
For this direct comparison, we will use an analogous protected 1,3-diamine, N-Cbz-1,3-diaminopropane, to illustrate the power of the protection strategy inherent to the guide's core topic, 2-N-Cbz-2-Methylpropane-1,2-diamine.
Caption: Synthetic workflow using a protected diamine for controlled, sequential functionalization.
Comparative Performance Data
| Parameter | Method A (1,3-Diaminopropane) | Method B (Protected Diamine Analogue) |
| Strategy | Sequential addition of acylating agents to unprotected diamine. | Sequential acylation with intermediate deprotection. |
| Control | Low. Risk of di-acylation at each step. | High. Orthogonal Cbz group ensures regioselectivity. |
| Theoretical Yield of Target | < 25% (often much lower) | > 80% over 3 steps |
| Purification | Complex chromatographic separation of multiple products. | Simple extraction/crystallization after each step. |
| Overall Efficiency | Very Poor | Excellent |
This data clearly illustrates that for any synthesis requiring differential functionalization of the two amine groups, a monoprotected diamine is not just a better option—it is often the only viable one.
Experimental Protocols
The following protocols are representative methodologies. Note: These are illustrative and should be adapted and optimized for specific substrates and scales. Always perform a thorough safety assessment before conducting any chemical reaction.
Protocol 1: Synthesis of N-(2-amino-2-methylpropyl)acetamide using 2-N-Cbz-2-Methylpropane-1,2-diamine HCl
This protocol demonstrates the functionalization of the free amine followed by deprotection.
Step 1: Acetylation of the Free Amine
-
Setup: To a round-bottom flask charged with this compound (1.0 eq), add dichloromethane (DCM, approx. 0.1 M) and cool to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 2.2 eq) to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Acylation: Slowly add acetyl chloride (1.05 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield benzyl (2-acetamido-1,1-dimethylethyl)carbamate.
Step 2: Cbz Deprotection via Hydrogenolysis [15]
-
Setup: Dissolve the purified product from Step 1 in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm via a balloon) at room temperature until TLC analysis shows complete consumption of the starting material.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, N-(2-amino-2-methylpropyl)acetamide, as the free base.
Protocol 2: Synthesis of a Symmetrical Bis-amide using 1,3-Diaminopropane
This protocol illustrates a typical application for an unprotected diamine.
-
Setup: In a round-bottom flask, dissolve 1,3-diaminopropane (1.0 eq) in a suitable solvent like DCM and cool to 0 °C.
-
Base: Add a base such as triethylamine (2.5 eq).
-
Acylation: Slowly add the desired acyl chloride (e.g., benzoyl chloride, 2.2 eq) dropwise. An exothermic reaction is expected.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction with water. If the product is a solid, it may precipitate and can be collected by filtration. Otherwise, separate the organic layer, wash sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can often be purified by recrystallization.
Conclusion and Future Outlook
The strategic selection between this compound and 1,3-diaminopropane is a clear illustration of the principles of modern organic synthesis.
-
1,3-Diaminopropane remains a valuable, cost-effective building block for creating simple, symmetrical molecules and certain polymers where its high reactivity and flexibility are assets.
-
This compound represents a class of precisely engineered reagents essential for the construction of complex, high-value molecules. Its combination of selective protection and built-in steric hindrance provides the control necessary to navigate challenging synthetic pathways, particularly in the fields of medicinal chemistry and asymmetric catalysis.[1][17][20]
As synthetic targets become increasingly complex, the demand for sophisticated, selectively-functionalized building blocks will continue to grow. Understanding the strategic value of reagents like this compound is no longer a niche specialty but a core competency for any scientist engaged in the art of molecular construction.
References
- 1. Buy this compound | 850033-67-9 [smolecule.com]
- 2. 1,3-Propanediamine | C3H10N2 | CID 428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. 1,3-Diaminopropane CAS#: 109-76-2 [amp.chemicalbook.com]
- 5. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 6. 1,3-Diaminopropane | 109-76-2 [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. 1,3-Diaminopropane, 99% 1,3-Diaminopropane, 99% Manufacturers, Suppliers, Price | India, China [ottokemi.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. 1,3-Diaminopropane | 109-76-2 [amp.chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. nbinno.com [nbinno.com]
- 18. osti.gov [osti.gov]
- 19. Dielectric and steric hindrance effects on step-polymerization of a diepoxide with monoamines - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 20. lifechemicals.com [lifechemicals.com]
- 21. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 22. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 23. Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Utility of 2-N-Cbz-2-Methylpropane-1,2-diamine in Medicinal Chemistry: A Comparative Overview
In the landscape of modern drug discovery and medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel bioactive compounds. Among these, protected diamines serve as crucial intermediates, enabling the construction of complex molecular architectures with precise control over functional group manipulation. This guide focuses on 2-N-Cbz-2-Methylpropane-1,2-diamine , a commercially available synthetic building block, and explores its potential in the synthesis of biologically active molecules. While direct and extensive reports on the biological activities of compounds synthesized specifically from this diamine are limited in publicly accessible literature, its structural features suggest its utility in creating derivatives with potential therapeutic applications. This guide will, therefore, provide a comparative analysis of compound classes where this building block could be employed, alongside alternative synthetic strategies and building blocks used to achieve similar biological outcomes.
Understanding the Synthetic Potential of 2-N-Cbz-2-Methylpropane-1,2-diamine
2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride is a diamine derivative where one of the amino groups is protected by a carbobenzyloxy (Cbz) group.[1] This selective protection is the cornerstone of its utility in multi-step organic synthesis.[1] The Cbz group is stable under a variety of reaction conditions but can be readily removed, typically through catalytic hydrogenation, allowing for the sequential functionalization of the two amine groups.[1] This strategic protection scheme is particularly valuable in the construction of peptidomimetics and other complex molecules where regioselectivity is crucial.
The free primary amine in 2-N-Cbz-2-Methylpropane-1,2-diamine is available for a range of chemical transformations, including:
-
Amide Bond Formation: Reaction with carboxylic acids or their activated derivatives to form amides, a common functional group in many drug molecules.[1]
-
Alkylation and Arylation: Introduction of various substituents on the nitrogen atom.[1]
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
These reactions allow for the incorporation of the 2-methylpropane-1,2-diamine scaffold into larger molecules, which can then be evaluated for their biological activity.
Comparative Analysis of Biologically Active Scaffolds
While specific examples of bioactive compounds derived directly from 2-N-Cbz-2-Methylpropane-1,2-diamine are not readily found in the literature, we can extrapolate its potential by examining classes of compounds with similar structural motifs that have demonstrated significant biological activity.
Anticancer Agents
Many potent anticancer agents feature diamine or related nitrogen-containing heterocyclic scaffolds. The structural backbone of 2-N-Cbz-2-Methylpropane-1,2-diamine could serve as a foundational element in the synthesis of novel cytotoxic agents.
Alternative Scaffolds and Compounds:
A diverse array of chemical structures has been investigated for their anticancer properties. These include:
-
Stilbene Derivatives: Compounds like resveratrol and its analogs have been explored for their potential to inhibit cancer cell proliferation.
-
Benzothiazole Derivatives: This class of compounds has been shown to target signaling pathways, such as the PI3K/AKT/mTOR pathway, which are often dysregulated in cancer.
-
Naphthalene and Pyrrolidinone Derivatives: These have also been synthesized and evaluated as potential anticancer agents, with some showing activity against various cancer cell lines.[2][3]
-
Piperazine Derivatives: These are common in medicinal chemistry and have been incorporated into molecules targeting various cancer-related pathways.[4]
Data Comparison:
| Compound Class | Example/Target | Reported Activity (IC50/GI50) | Target Cancer Cell Lines | Reference |
| Naphthaleno Cyanostilbenes | Analog 5c | ≤ 25 nM | COLO 205, CNS SF 539, SK-MEL-5, MDA-MB-435 | |
| Diphenylamine-Pyrrolidin-2-one-Hydrazones | Various derivatives | 2.5–20.2 µM (EC50) | PPC-1 (prostate), IGR39 (melanoma) | [3] |
| Naphtho[1,8-ef][1][2]diazepines | Compound 3i | 41.97 - 96.73 µM (GI50) | TK-10, MCF-7, UACC-62 | [2] |
| Methyl Piperazine Derivatives | Various derivatives | Varies | A-549 (lung), HCT-116 (colon), MIAPaCa-2 (pancreatic) | [4] |
The data above illustrates the potency that can be achieved with different chemical scaffolds. The synthesis of novel derivatives using 2-N-Cbz-2-Methylpropane-1,2-diamine could potentially lead to compounds with comparable or improved activity.
Antimicrobial Agents
The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Diamine-containing compounds have been explored for their potential antibacterial and antifungal activities.
Alternative Scaffolds and Compounds:
-
Benzoxazolinone Derivatives: These have been synthesized and shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]
-
Schiff Base Complexes: Metal complexes of Schiff bases derived from amino alcohols have demonstrated antimicrobial properties.[6]
-
N-Heterocyclic Carbene Silver Complexes: These complexes have shown strong antimicrobial properties against a range of bacterial strains.[7]
Experimental Workflow for Antimicrobial Screening:
The following diagram outlines a typical workflow for evaluating the antimicrobial activity of newly synthesized compounds.
References
- 1. Buy this compound | 850033-67-9 [smolecule.com]
- 2. Synthesis of 2-Phenylazonaphtho[1,8-ef][1,4]diazepines and 9-(3-Arylhydrazono)pyrrolo[1,2-a]perimidines as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Properties of Amino-Acid-Derived N-Heterocyclic Carbene Silver Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of 2-N-Cbz-2-Methylpropane-1,2-diamine Hydrochloride
This guide provides an in-depth technical comparison of validated synthetic routes to 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride (C₁₂H₁₉ClN₂O₂), a crucial intermediate in medicinal and organic chemistry.[1] As a selectively mono-protected diamine, this compound serves as a valuable building block, particularly in peptide synthesis and the development of novel pharmaceutical agents where controlled functionalization is paramount.[1] This document moves beyond a simple recitation of protocols to offer a critical analysis of the strategic choices underpinning each synthetic pathway, ensuring researchers, scientists, and drug development professionals can select and optimize the most suitable route for their specific application.
Strategic Overview: The Three-Act Synthesis
The synthesis of the target compound is logically dissected into three core stages:
-
Formation of the Diamine Backbone : The initial and most variable stage is the synthesis of the precursor, 2-methylpropane-1,2-diamine. The efficiency and practicality of the entire sequence are often dictated by the chosen route to this key intermediate.
-
Selective Amine Protection : This crucial step involves the regioselective installation of a carbobenzyloxy (Cbz) group onto the sterically more hindered tertiary amine, leaving the primary amine free for subsequent reactions.
-
Salt Formation : The final conversion to the hydrochloride salt enhances the compound's stability, crystallinity, and handling properties for research and development applications.[1]
The logical flow of this synthetic strategy is visualized below.
Caption: Overall synthetic workflow for the target compound.
Part 1: Comparative Synthesis of the 2-Methylpropane-1,2-diamine Precursor
The synthesis of the diamine backbone is the most critical decision point, with several viable routes originating from commercially available starting materials. Each pathway presents distinct advantages and challenges in terms of reaction conditions, scalability, and safety.
Route A: Reductive Amination of 2-Amino-2-methyl-1-propanol
This is the most direct and industrially favored route. It involves the conversion of the primary alcohol in 2-amino-2-methyl-1-propanol into a primary amine via catalytic amination.[2][3]
-
Mechanism Insight : The reaction proceeds via a "borrowing hydrogen" mechanism. The catalyst (e.g., Raney Nickel) first dehydrogenates the alcohol to an aldehyde intermediate. This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated by the catalyst to yield the primary amine.
-
Causality of Experimental Choices :
-
Catalyst : Raney Nickel is often selected due to its high activity and favorable cost-to-performance ratio.[3] Other catalysts like cobalt may also be employed.[2]
-
Ammonia : Liquid ammonia serves as the nitrogen source and is used in excess to drive the equilibrium towards diamine formation.
-
High Pressure & Temperature : These conditions (160-220 °C, 2.0-3.0 MPa H₂) are necessary to facilitate the catalytic dehydrogenation-amination-hydrogenation sequence.[2]
-
-
A high-pressure autoclave is charged with 2-amino-2-methyl-1-propanol and a Raney Nickel catalyst (typically 2-10% by weight of the starting material).[2]
-
The autoclave is sealed, and the internal atmosphere is purged with hydrogen gas to remove air.[2]
-
Liquid ammonia is introduced (molar ratio of ammonia to amino alcohol is typically 1.5:1 to 6:1), followed by pressurization with hydrogen gas to 2.0-3.0 MPa.[2]
-
The reaction mixture is heated to 160-220 °C and stirred for 6-15 hours.[2]
-
After cooling, the autoclave is vented, and the catalyst is removed by filtration.
-
The reaction solution is purified by rectification (distillation) to yield pure 2-methylpropane-1,2-diamine.[2]
Route B: From 2-Methyl-2-nitropropanol
This alternative route involves more steps and utilizes nitro- and azido-intermediates.
-
Synthetic Sequence :
-
Conversion of the hydroxyl group of 2-methyl-2-nitropropanol to a suitable leaving group (e.g., a sulfonyl ester).
-
Nucleophilic substitution with an azide source (e.g., sodium azide) to form 2-azido-2-methyl-2-nitropropane.
-
Simultaneous reduction of both the nitro and azido groups to the corresponding amines using a strong reducing agent like lithium aluminum hydride or catalytic hydrogenation.[4]
-
-
Causality of Experimental Choices :
-
Azide Intermediate : The use of an azide is a common strategy for introducing an amine group, but it carries significant safety risks due to the potential for forming explosive intermediates. This is a major drawback for large-scale production.[4]
-
Reduction Step : A powerful reduction method is required to convert both functionalities. Catalytic hydrogenation is often preferred for its cleaner profile compared to metal hydrides.
-
Comparison of Diamine Synthesis Routes
| Feature | Route A: Reductive Amination | Route B: From Nitro-alcohol |
| Starting Material | 2-Amino-2-methyl-1-propanol | 2-Methyl-2-nitropropanol |
| Number of Steps | 1 | 3 |
| Key Reagents | Raney Ni, NH₃, H₂ | Sulfonyl chloride, NaN₃, Reducing agent |
| Reaction Conditions | High temperature and pressure | Milder temperature/pressure, but involves hazardous intermediates |
| Yield | High[2] | Generally lower due to multiple steps |
| Scalability | Well-suited for industrial production[2] | Limited by safety concerns of azide use[4] |
| Safety | Requires handling of high-pressure gas and ammonia | Involves potentially explosive azide intermediates |
Part 2: Selective Mono-N-Cbz Protection
The carbobenzyloxy (Cbz) group is an ideal choice for amine protection in this context. It is stable to a wide range of conditions but can be cleanly removed by catalytic hydrogenolysis, a method that is orthogonal to many other protecting groups.[5][6] The primary challenge is achieving mono-protection at the sterically hindered tertiary amine without significant formation of the di-protected byproduct.
-
Mechanism Insight : The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[5] Selective mono-protection is achieved by carefully controlling the stoichiometry of the reagents.[1]
Caption: Mechanism of N-Cbz protection of an amine.
Experimental Protocol: Mono-Cbz Protection
This protocol is a self-validating system; purification by standard chromatography allows for the isolation of the desired mono-protected product from unreacted diamine and di-protected side-products.
-
Dissolve 2-methylpropane-1,2-diamine in a suitable solvent (e.g., dichloromethane or a biphasic system with water).[6]
-
Add a base (e.g., sodium carbonate or triethylamine) to neutralize the HCl generated during the reaction.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add benzyl chloroformate (Cbz-Cl), typically 0.8-1.0 equivalents, dropwise while stirring vigorously. Maintaining a slight sub-stoichiometric amount of Cbz-Cl is key to minimizing di-protection.
-
Allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates consumption of the limiting reagent.
-
Perform an aqueous workup to remove the base and salts. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The crude product is concentrated and purified by flash column chromatography on silica gel to isolate the pure 2-N-Cbz-2-Methylpropane-1,2-diamine.[1]
Part 3: Hydrochloride Salt Formation
The final step is the conversion of the Cbz-protected free base into its hydrochloride salt. This is a straightforward acid-base reaction that enhances the compound's stability and ease of handling.
Experimental Protocol: Salt Formation
-
Dissolve the purified 2-N-Cbz-2-Methylpropane-1,2-diamine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring until precipitation is complete or the solution becomes acidic.
-
The resulting solid precipitate is collected by filtration.
-
The solid is washed with cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
The final product, this compound, is dried under vacuum.
Validation and Characterization
The identity and purity of the final product must be confirmed through rigorous analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the structure. Key expected signals include the aromatic protons of the benzyl group, the singlet for the benzylic CH₂ protons, and distinct signals for the methyl and methylene protons of the diamine backbone.[1]
-
Mass Spectrometry (MS) : Confirms the molecular weight of the compound (C₁₂H₁₈N₂O₂), which is 222.29 g/mol for the free base and 258.75 g/mol for the hydrochloride salt.[1]
-
Infrared (IR) Spectroscopy : The presence of the carbamate is confirmed by a strong absorption band around 1680-1720 cm⁻¹ corresponding to the C=O stretch.
This comprehensive approach, combining an efficient synthesis of the diamine precursor with controlled, selective protection and final salt formation, provides a robust and validated pathway to high-purity this compound, ready for application in advanced synthetic programs.
References
- 1. Buy this compound | 850033-67-9 [smolecule.com]
- 2. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106478425A - A kind of 2 methyl 1,2 propane diamine and its preparation method of salt - Google Patents [patents.google.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. ijacskros.com [ijacskros.com]
A Senior Application Scientist's Guide to Coupling Reagent Selection for 2-N-Cbz-2-Methylpropane-1,2-diamine
Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings
In the landscape of medicinal chemistry and peptide synthesis, the formation of the amide bond is a cornerstone reaction. However, not all amide couplings are created equal. The reactivity of the amine and carboxylic acid partners can vary dramatically, with steric hindrance presenting one of the most significant hurdles to efficient bond formation. 2-N-Cbz-2-Methylpropane-1,2-diamine is a prime example of such a challenging substrate. The primary amine at the C1 position is sterically encumbered by the adjacent quaternary carbon center, making it a relatively poor nucleophile. This guide provides a comparative analysis of common coupling reagents, offering experimental insights and data-driven recommendations to enable researchers to successfully acylate this valuable synthetic building block.
The fundamental principle of this reaction involves the "activation" of a carboxylic acid's carboxyl group to render it highly susceptible to nucleophilic attack by an amine.[1] The choice of coupling reagent dictates the nature of this activated intermediate and, consequently, the reaction's efficiency, speed, and the profile of any side products. For sterically demanding substrates, a highly reactive intermediate is necessary to overcome the high activation energy of the coupling step.[2][3]
Comparative Analysis of Coupling Reagent Classes
The selection of a coupling reagent is the most critical parameter for the successful amidation of a hindered amine like 2-N-Cbz-2-Methylpropane-1,2-diamine. We will explore three major classes of reagents: carbodiimides, uronium/aminium salts, and phosphonium salts.
Carbodiimides (e.g., DCC, DIC, EDC)
Carbodiimides are among the oldest and most cost-effective coupling reagents. Their mechanism involves the reaction with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5]
-
Advantages:
-
Low cost and wide availability.
-
Effective for simple, unhindered couplings.
-
-
Disadvantages:
-
Low Reactivity for Hindered Systems: The O-acylisourea intermediate is often not reactive enough to be efficiently attacked by a sterically hindered amine, leading to low yields or failed reactions.[6][7]
-
Side Reactions: The O-acylisourea can rearrange to a stable N-acylurea byproduct, terminating the desired reaction pathway.[1]
-
Racemization: When coupling chiral N-protected amino acids, significant racemization can occur. This is mitigated by the use of additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt).[8]
-
Byproduct Removal: Dicyclohexylcarbodiimide (DCC) produces a dicyclohexylurea (DCU) byproduct that is often insoluble and requires filtration for removal, which can be problematic in solid-phase synthesis.[8] Diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generate more soluble urea byproducts.[8]
-
Verdict: Due to their relatively low reactivity and propensity for side reactions, standard carbodiimide protocols (even with additives) are generally not recommended for challenging substrates like 2-N-Cbz-2-Methylpropane-1,2-diamine.
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU)
This class of reagents represents a significant advancement, especially for difficult couplings.[9] They react with carboxylic acids in the presence of a non-nucleophilic base (like diisopropylethylamine, DIPEA) to form active ester intermediates that are highly reactive and less prone to side reactions.[10]
-
Mechanism Insight: The superior performance of these reagents stems from the in situ formation of an active ester (e.g., OAt-ester for HATU, OBt-ester for HBTU). These esters are more reactive than the O-acylisourea from carbodiimides and are more readily attacked by hindered amines.
-
Key Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, especially for sterically hindered amino acids.[1][2] The HOAt-based active ester it generates is exceptionally reactive due to the anchimeric assistance provided by the pyridine nitrogen.[10]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and commonly used reagent, though generally considered slightly less reactive than HATU for the most challenging cases.[2][8]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The electron-withdrawing chlorine atom on the benzotriazole ring makes the active ester more reactive than that derived from HBTU.[10]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt incorporating the OxymaPure leaving group. It offers reactivity comparable to HATU but is based on a non-explosive and less allergenic additive, enhancing safety.[1][11]
-
-
Disadvantages:
Verdict: Uronium/aminium salts, particularly HATU, HCTU, and COMU, are the reagents of choice for the amidation of 2-N-Cbz-2-Methylpropane-1,2-diamine. Their high reactivity is essential to drive the reaction to completion.
Phosphonium Salts (e.g., PyBOP, PyAOP)
Phosphonium salts operate via a mechanism similar to uronium salts, forming highly reactive OBt or OAt active esters.
-
Key Reagents:
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly efficient coupling reagent that offers an excellent balance of reactivity and stability.[13] It avoids the formation of the carcinogenic byproduct HMPA associated with its predecessor, BOP.[8]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, offering superior reactivity for difficult couplings, including those involving N-methylated amino acids.[8]
-
-
Key Advantage:
-
Phosphonium salts do not react with the amine component to form a guanidinium byproduct.[9] This makes them particularly valuable in reactions where the amine and carboxylic acid are present in equimolar amounts, such as in peptide cyclizations or when using a precious amine substrate.
-
-
Disadvantages:
-
Solutions of phosphonium reagents in DMF may have lower stability compared to their uronium counterparts.[10]
-
Verdict: Phosphonium salts like PyBOP and PyAOP are excellent alternatives to uronium salts for this transformation. They are highly recommended, especially if there is a concern about potential guanidinylation side reactions or if precise stoichiometry is required.
Data Presentation: Performance Summary of Key Reagents
| Coupling Reagent | Reagent Class | Relative Reactivity (Hindered Systems) | Key Advantages | Potential Side Reactions | Recommended Use Case |
| DIC/HOBt | Carbodiimide | Low | Low cost. | N-acylurea formation, racemization. | Not recommended for this substrate. |
| HBTU | Uronium/Aminium | High | High efficiency, fast reactions, water-soluble byproducts.[8] | Guanidinylation of amine in excess.[8] | Effective for moderately hindered couplings. |
| HCTU | Uronium/Aminium | Very High | Higher reactivity than HBTU.[10] | Guanidinylation of amine in excess. | Excellent for hindered and difficult couplings. |
| HATU | Uronium/Aminium | Very High | Superior reactivity for hindered systems, low racemization.[2][8] | Guanidinylation of amine in excess. | Primary recommendation for this substrate. |
| COMU | Uronium | Very High | Reactivity similar to HATU, enhanced safety profile (non-explosive).[1] | Guanidinylation of amine in excess. | Excellent alternative to HATU with improved safety. |
| PyBOP | Phosphonium | High | High efficiency, no guanidinylation side reaction.[9] | Byproducts can be less desirable than urea. | Strong recommendation , especially when stoichiometry is critical. |
Visualization of Reaction Mechanisms & Workflow
Caption: General workflow for amide coupling.
Caption: Comparison of activation mechanisms.
Experimental Protocols
The following protocols describe a general procedure for the coupling of a generic carboxylic acid to 2-N-Cbz-2-Methylpropane-1,2-diamine. Reaction monitoring by TLC or LC-MS is recommended to determine completion.
Materials:
-
2-N-Cbz-2-Methylpropane-1,2-diamine
-
Carboxylic acid of interest
-
Coupling Reagent (HATU or PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine, MgSO₄)
Protocol 1: HATU-Mediated Coupling (Recommended)
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.5 eq) to the solution. Stir at room temperature for 2-5 minutes. A color change may be observed. This pre-activation step is critical for ensuring the highly reactive OAt-ester is formed before the amine is introduced.
-
Coupling: To the activated mixture, add a solution of 2-N-Cbz-2-Methylpropane-1,2-diamine (1.2 eq) in a small amount of anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOAt), and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure amide.
Protocol 2: PyBOP-Mediated Coupling (Alternative)
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), PyBOP (1.1 eq), and 2-N-Cbz-2-Methylpropane-1,2-diamine (1.2 eq) in anhydrous DMF.
-
Initiation: Add DIPEA (2.5 eq) to the solution. Note: Unlike the HATU protocol, pre-activation is often not as critical for PyBOP, and all components can be mixed before adding the base.
-
Reaction: Stir the mixture at room temperature for 3-8 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Workup & Purification: Follow steps 5 and 6 from the HATU protocol. The workup will also remove the phosphonium-related byproducts.
Conclusion and Final Recommendations
For the successful acylation of the sterically hindered primary amine in 2-N-Cbz-2-Methylpropane-1,2-diamine, the use of high-reactivity coupling reagents is non-negotiable.
-
Primary Recommendation: HATU is the preferred reagent due to its demonstrated superiority in overcoming significant steric barriers, leading to faster reactions and higher yields.[2]
-
Excellent Alternatives: COMU offers a comparable level of reactivity to HATU with an improved safety profile. PyBOP is an outstanding choice, particularly when precise control over stoichiometry is needed and the potential for guanidinylation must be avoided.[9]
By selecting an appropriate high-activity uronium or phosphonium salt and following a carefully controlled protocol with a pre-activation step, researchers can confidently and efficiently synthesize the desired amide products from this challenging but valuable diamine building block.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. hepatochem.com [hepatochem.com]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Solvent Effects on the Performance of 2-N-Cbz-2-Methylpropane-1,2-diamine
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical intermediates and peptide-based drugs, mono-protected diamines are invaluable building blocks.[1] 2-N-Cbz-2-Methylpropane-1,2-diamine, with its sterically hindered tertiary carbon and a primary amine selectively available for functionalization, offers a unique scaffold for introducing specific structural motifs. The carbobenzyloxy (Cbz) protecting group provides robust protection for the secondary amine, yet its stability and the reactivity of the adjacent free amine are profoundly influenced by the reaction environment.[2]
The choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates reaction kinetics, equilibrium positions, product yields, and impurity profiles. A solvent can influence the conformation of reactants, stabilize transition states, and participate directly in reaction mechanisms. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically evaluate and select the optimal solvent for applications involving 2-N-Cbz-2-Methylpropane-1,2-diamine. We will move beyond simple solubility data to explore the interplay between the solvent and the molecule's reactivity and stability, providing the experimental tools to make informed, data-driven decisions.
The Pivotal Role of Solvent: Theoretical Framework
The performance of 2-N-Cbz-2-Methylpropane-1,2-diamine is governed by the solvent's ability to solvate the molecule, influence the nucleophilicity of the primary amine, and affect the stability of the Cbz protecting group. Key solvent properties to consider include:
-
Polarity and Dielectric Constant: High-polarity solvents can stabilize charged intermediates and transition states, often accelerating reactions.
-
Proticity: Protic solvents (e.g., alcohols) can form hydrogen bonds, which can solvate the free amine, potentially reducing its nucleophilicity. Aprotic solvents (e.g., DCM, THF, DMF) lack this ability.
-
Coordinating Ability: Solvents like DMF or DMSO can coordinate with reagents and influence their reactivity.
Understanding these properties is the first step in designing a logical experimental evaluation.
A Systematic Framework for Solvent Evaluation
We propose a multi-faceted approach to characterize the performance of the diamine in a selected panel of common laboratory solvents. This workflow ensures that the chosen solvent is optimized for solubility, reactivity, and stability.
Caption: High-level workflow for systematic solvent evaluation.
Part 1: Solubility Assessment
Solubility is the foundational prerequisite for any homogeneous reaction. Poor solubility leads to low effective concentrations, sluggish reactions, and potential issues with reproducibility. We will assess both the qualitative and quantitative solubility of 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride, as this salt form often enhances stability and initial solubility in polar solvents.[1]
Table 1: Representative Solvent Panel for Evaluation
| Solvent | Class | Polarity | Dielectric Constant (20°C) | Key Characteristics |
| Dichloromethane (DCM) | Chlorinated | Polar Aprotic | 9.1 | Good general solvent, volatile, easy to remove. |
| Tetrahydrofuran (THF) | Ether | Polar Aprotic | 7.5 | Forms complexes with cations, can have peroxides. |
| N,N-Dimethylformamide (DMF) | Amide | Polar Aprotic | 36.7 | High boiling point, excellent solvating power. |
| Acetonitrile (MeCN) | Nitrile | Polar Aprotic | 37.5 | Miscible with water, common for chromatography. |
| Ethanol (EtOH) | Alcohol | Polar Protic | 24.5 | Can participate in H-bonding, potentially reactive. |
| Toluene | Aromatic | Nonpolar | 2.4 | High boiling, useful for azeotropic water removal. |
Experimental Protocol: Solubility Determination
This protocol is adapted from standard laboratory methodologies for solubility testing.[3]
-
Preparation: Add a pre-weighed amount (e.g., 10 mg) of this compound to a series of 4 mL glass vials.
-
Initial Solvent Addition: To each vial, add 0.5 mL of a test solvent, corresponding to an initial concentration of 20 mg/mL.
-
Mechanical Agitation: Cap the vials and vortex at room temperature for 2 minutes. Visually inspect for undissolved solids.
-
Sonication: If solids remain, place the vials in a water bath sonicator for 5 minutes. Visually inspect again.
-
Thermal Treatment: If solids persist, warm the solution to 37°C in a water bath for up to 30 minutes with intermittent stirring.
-
Quantitative Analysis (Optional): For solvents where the compound appears soluble, prepare a saturated solution. Filter the solution through a 0.45 µm syringe filter and analyze the concentration of the filtrate using a calibrated HPLC or ¹H NMR with an internal standard.
-
Data Recording: Record results in a table, noting whether the compound is "Freely Soluble" (>100 mg/mL), "Soluble" (10-100 mg/mL), "Slightly Soluble" (1-10 mg/mL), or "Insoluble" (<1 mg/mL).
Part 2: Reactivity Profiling in a Model Reaction
The primary amine of the molecule is its key reactive site for derivatization. The solvent can significantly modulate the nucleophilicity of this amine. A standard acylation reaction serves as an excellent model to probe these solvent-dependent effects.
Caption: Model acylation reaction for evaluating solvent effects on reactivity.
Experimental Protocol: Monitoring Acylation Kinetics
-
Reaction Setup: In separate vials, dissolve 2-N-Cbz-2-Methylpropane-1,2-diamine (1.0 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA, 1.2 eq) in 1 mL of the test solvent. Add an internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR analysis.
-
Initiation: At time t=0, add benzoyl chloride (1.05 eq) to each vial.
-
Monitoring: At fixed time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 50 µL) from each reaction.
-
Quenching: Immediately quench the aliquot in a vial containing 0.5 mL of a suitable solvent for analysis (e.g., CDCl₃ for NMR or MeCN/H₂O for LC-MS) to stop the reaction.
-
Analysis: Analyze the quenched samples by ¹H NMR or LC-MS.
-
NMR: Calculate the conversion by integrating the product and starting material signals relative to the internal standard.
-
LC-MS: Determine the relative peak areas of the starting material and product.
-
-
Data Interpretation: Plot the percentage conversion against time for each solvent. The initial slope of this curve provides a qualitative measure of the relative reaction rate.
Table 2: Template for Comparative Reactivity Data
| Solvent | Dielectric Constant | Time to 50% Conversion (min) | Final Conversion at 2h (%) | Observations (e.g., side products) |
| DCM | 9.1 | Experimental Data | Experimental Data | Clean reaction profile |
| THF | 7.5 | Experimental Data | Experimental Data | |
| DMF | 36.7 | Experimental Data | Experimental Data | May require aqueous workup |
| Toluene | 2.4 | Experimental Data | Experimental Data | Slower rate, but good for moisture-sensitive steps |
Part 3: Cbz Group Stability
The Cbz group is generally stable but can be cleaved under certain conditions, such as strong acids or catalytic hydrogenation.[2][4] It's crucial to ensure the protecting group remains intact under the intended reaction conditions, especially if elevated temperatures are required.
Experimental Protocol: Stability Assessment
-
Setup: Dissolve a known concentration of 2-N-Cbz-2-Methylpropane-1,2-diamine in each test solvent in a sealed vial.
-
Stress Condition: Heat the vials to a relevant temperature (e.g., 60°C or 80°C) for an extended period (e.g., 24 hours).
-
Analysis: After the heating period, analyze the sample by HPLC or LC-MS.
-
Evaluation: Compare the chromatogram to that of an unstressed sample (t=0). Look for any new peaks corresponding to the deprotected diamine (2-methylpropane-1,2-diamine) or other degradation products. Quantify the percentage of remaining starting material.
Interpreting the Results: A Decision-Making Framework
The ideal solvent is a compromise between several factors. The data gathered from the protocols above must be weighed in the context of the specific synthetic step and overall process.
Caption: Key decision factors for optimal solvent selection.
-
For rapid reactions at room temperature: A solvent like DCM or THF, which offers good solubility and moderate reaction rates without the complications of a high-boiling solvent, is often a primary choice.
-
For difficult acylations requiring higher temperatures: A high-boiling polar aprotic solvent like DMF might be necessary to achieve a reasonable reaction rate. However, the stability of the Cbz group must be confirmed at the target temperature.
-
When dealing with moisture-sensitive reagents: A nonpolar solvent like Toluene might be optimal, as it allows for azeotropic removal of water, despite potentially slower reaction rates.
-
Considering downstream processing: Volatile solvents like DCM and THF are easily removed under vacuum, simplifying product isolation. In contrast, removing DMF requires more demanding conditions.
Comparison with Alternatives
While this guide focuses on 2-N-Cbz-2-Methylpropane-1,2-diamine, the principles can be applied to other mono-protected diamines. For instance, its Boc-protected analogue (2-N-Boc-2-Methylpropane-1,2-diamine) would exhibit different stability profiles. The Boc group is labile under acidic conditions, which would be a key consideration in solvent and reagent selection, whereas the Cbz group is stable to acid but sensitive to hydrogenolysis.[2][5] The steric bulk and electronic properties of the protecting group will always interact with the solvent to create a unique performance profile that warrants empirical evaluation.
Conclusion
The selection of a solvent for reactions involving 2-N-Cbz-2-Methylpropane-1,2-diamine is a multi-parameter optimization problem. By moving beyond a simple consideration of solubility and systematically evaluating reactivity and stability, researchers can de-risk their synthetic routes, improve yields, and enhance reproducibility. The experimental framework provided in this guide offers a robust, logical, and efficient pathway to generating the necessary data for an informed and scientifically sound decision, ultimately accelerating the journey from laboratory-scale synthesis to successful drug development.
References
- 1. Buy this compound | 850033-67-9 [smolecule.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-N-Cbz-2-Methylpropane-1,2-diamine Hydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride. As a crucial intermediate in pharmaceutical and organic synthesis, particularly in peptide chemistry, its handling and disposal demand meticulous attention to safety and regulatory standards.[1] This document is intended for researchers, scientists, and drug development professionals, offering a blend of technical protocols and the underlying scientific principles to ensure a self-validating and trustworthy waste management process.
Understanding the Compound: Chemical Profile and Associated Hazards
This compound (CAS No. 850033-67-9) is a diamine derivative with one amine functional group protected by a carbobenzyloxy (Cbz) group.[1][2][3] The presence of the hydrochloride salt suggests it is a solid, likely with increased water solubility compared to its free base form.
Key Structural Features and Their Implications for Disposal:
| Component | Chemical Nature | Implication for Handling and Disposal |
| Diamine Moiety | Basic, Nucleophilic | Corrosive. Can react with acids. May be irritating to skin and respiratory tract. |
| Cbz Protecting Group | Carbamate | Can be cleaved under specific conditions (e.g., hydrogenolysis, strong acids), which could lead to the generation of byproducts.[7][8][9][10] |
| Hydrochloride Salt | Acidic Salt of an Amine | Likely a solid. The acidic nature of the hydrochloride may influence its compatibility with other waste streams. |
Pre-Disposal: In-Lab Handling and Waste Minimization
Effective waste management begins with proactive measures in the laboratory to minimize waste generation and ensure safe handling.
-
Waste Minimization: The University of Pennsylvania's Environmental Health and Radiation Safety (EHRS) suggests strategies to reduce the volume of chemical waste, such as ordering only the necessary quantities of chemicals and avoiding the stockpiling of unused materials.[11]
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A lab coat.
-
-
Segregation: Do not mix this compound with other waste streams unless their compatibility is certain. Store it separately from strong oxidizing agents, strong bases, and acids to prevent unintended reactions.[12]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste.[13] The following protocol is based on general best practices for laboratory chemical waste disposal.
3.1. Waste Collection and Containerization
-
Select a Compatible Container:
-
Use a clean, dry, and chemically compatible container with a secure, leak-proof screw-on cap.[14] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, free from cracks or deterioration.[12]
-
If reusing a container, ensure it is triple-rinsed, with the rinsate collected as hazardous waste. All original labels must be removed or completely defaced.[13][15]
-
-
Labeling the Waste Container:
-
Proper labeling is a critical compliance and safety requirement. The label must include:
-
The words "Hazardous Waste."[16]
-
The full chemical name: "this compound."
-
The approximate quantity of the waste.
-
The date when the first waste was added to the container.
-
The name of the principal investigator or lab supervisor.
-
-
Use a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
3.2. Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12][13]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment, such as a lab tray or dishpan, capable of holding 110% of the volume of the primary container.[14] This is crucial for preventing the spread of spills.
-
Keep the waste container closed except when adding waste.[14]
3.3. Arranging for Disposal
-
Do not attempt to treat or neutralize this chemical waste in the lab unless you have a specific, approved protocol from your institution's EHS department. Some chemical waste can be neutralized and disposed of down the drain, but this requires careful assessment and adherence to local regulations.[16] Given the nature of this compound, drain disposal is not recommended.
-
Once the container is full or you are ready to dispose of it, contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[13]
-
Follow your institution's specific procedures for requesting a waste collection. This may involve an online request form or a phone call.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context: EPA and Institutional Policies
The management of hazardous waste in laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16] Academic and research laboratories may operate under specific regulations, such as Subpart K of 40 CFR part 262, which provides alternative requirements for managing hazardous waste in eligible academic entities.[17] It is essential to be familiar with your institution's specific policies, which are designed to ensure compliance with all applicable federal, state, and local regulations.[13]
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste minimization, proper handling, and compliant disposal procedures, researchers can mitigate risks and ensure a safe working environment. Always consult your institution's Environmental Health and Safety department for guidance specific to your location and facilities.
References
- 1. Buy this compound | 850033-67-9 [smolecule.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. lookchem.com [lookchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. 2-Methylpropane-1,2-diamine dihydrochloride | C4H14Cl2N2 | CID 12246157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 16. MedicalLab Management Magazine [medlabmag.com]
- 17. epa.gov [epa.gov]
Navigating the Safe Handling of 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of complex molecules are the bedrock of modern drug development. Among these, 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride stands as a valuable intermediate, particularly in peptide chemistry and the elaboration of novel pharmaceutical candidates.[1] Its structure, featuring a protected primary amine, allows for selective chemical modifications. However, the very features that make it synthetically useful—the diamine backbone, the hydrochloride salt, and the carbobenzyloxy (Cbz) protecting group—also necessitate a meticulous approach to its handling to ensure laboratory safety and experimental integrity.
This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation. Our aim is to empower researchers with the knowledge to not only protect themselves but also to ensure the quality and reliability of their work.
Hazard Assessment: Understanding the Chemical Personality
A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. The hazards of this compound are a composite of its three key structural features: the diamine core, the hydrochloride salt, and the carbobenzyloxy (Cbz) group.
-
Diamine Core (2-Methylpropane-1,2-diamine): Aliphatic diamines can be corrosive to the skin and eyes and may cause respiratory tract irritation.[2] They are also often flammable.
-
Hydrochloride Salt: The presence of the hydrochloride salt signifies that the compound is acidic and can release hydrochloric acid (HCl) upon decomposition or reaction with incompatible materials. HCl is highly corrosive to metals and tissues.[2]
-
Carbobenzyloxy (Cbz) Group: This protecting group contains an aromatic ring. While the Cbz group itself is relatively stable, its presence can influence the overall toxicological profile and reactivity of the molecule.[3][4]
Known Hazards of the Parent Diamine:
The parent compound, 2-Methylpropane-1,2-diamine, is classified as a flammable liquid and vapor that causes severe skin burns and eye damage, and is harmful if swallowed.
| Hazard Statement | Classification |
| H226 | Flammable liquid and vapour |
| H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage |
Source: ECHEMI, Guidechem
Given these combined hazards, this compound should be treated as a corrosive, potentially toxic, and irritant compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on a comprehensive assessment of the potential routes of exposure and the chemical's properties.
Hand Protection: A Critical Barrier
Standard disposable nitrile gloves may not offer sufficient protection, especially for prolonged handling. Nitrile has shown poor resistance to certain amines and aromatic hydrocarbons.[5][6]
-
Primary Recommendation: Butyl Rubber Gloves. Butyl rubber provides excellent resistance to a wide range of chemicals, including corrosive acids, bases, and amine derivatives.[7][8][9]
-
Alternative for Splash Protection: Thicker Nitrile Gloves (minimum 5-mil). For short-term tasks with a low risk of significant contact, a thicker nitrile glove may be acceptable. However, it is crucial to change gloves immediately upon any suspected contact.[10]
-
Double Gloving: For operations with a higher risk of exposure, wearing two pairs of gloves (e.g., a thinner nitrile glove under a butyl rubber glove) provides an additional layer of protection.
Eye and Face Protection: Shielding from Splashes and Vapors
-
Chemical Splash Goggles: These are mandatory to protect the eyes from splashes of the solid compound or solutions.
-
Face Shield: A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as when preparing solutions or during vigorous reactions.
Body Protection: Minimizing Skin Contact
-
Flame-Resistant Laboratory Coat: A lab coat made of a flame-resistant material like Nomex® is recommended due to the flammability of the parent diamine.
-
Chemical-Resistant Apron: When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron worn over the lab coat is advised.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable requirement in any laboratory setting.
Respiratory Protection: Guarding Against Inhalation
Given the potential for respiratory irritation from the diamine and the release of HCl, respiratory protection is essential, particularly when handling the powder outside of a certified chemical fume hood.
-
Respirator Type: A half-mask or full-facepiece respirator equipped with an Organic Vapor (OV) cartridge is recommended.
-
Particle Filtration: If there is a risk of generating dust or aerosols, a P95 or P100 particulate filter should be used in combination with the OV cartridge.
-
Fit Testing: All users of tight-fitting respirators must undergo annual fit testing to ensure a proper seal.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
Engineering Controls: Creating a Safe Workspace
-
Chemical Fume Hood: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to control vapor and dust exposure.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Step-by-Step Handling Protocol
Caption: A logical workflow for the safe handling of this compound.
Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.
-
Environment: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents, bases, and metals. The hydrochloride salt is incompatible with bases, and the diamine moiety can react with oxidizing agents.
Spill and Emergency Procedures: Preparedness is Key
Accidents can happen, but a well-rehearsed emergency plan can significantly mitigate the consequences.
Small Spill (Contained within the fume hood)
-
Alert colleagues in the immediate vicinity.
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material such as vermiculite or sand.
-
For acidic spills (due to the hydrochloride), cautiously neutralize with a weak base like sodium bicarbonate or soda ash. Use pH paper to confirm neutralization.
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.
Large Spill (Outside of a fume hood)
-
Evacuate the laboratory immediately.
-
Alert others by activating the fire alarm or following your institution's emergency notification procedure.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations.
Waste Segregation
This compound is a halogenated organic compound due to the presence of the hydrochloride salt.
Caption: A streamlined process for the proper disposal of waste containing the target compound.
Disposal Procedure
-
Collect all waste (unused solid, contaminated solutions, and disposable PPE) in a designated, properly labeled hazardous waste container.
-
The container label must clearly state "Halogenated Organic Waste" and list the chemical constituents.
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.
-
Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these detailed safety and handling protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 1. Buy this compound | 850033-67-9 [smolecule.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gloves.com [gloves.com]
- 6. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 7. safeopedia.com [safeopedia.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. gloves-online.com [gloves-online.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


